Denatonium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
47324-98-1 |
|---|---|
Molecular Formula |
C21H29N2O+ |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium |
InChI |
InChI=1S/C21H28N2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4/h7-14H,5-6,15-16H2,1-4H3/p+1 |
InChI Key |
ZFQMTVNLDNXRNQ-UHFFFAOYSA-O |
SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
Other CAS No. |
47324-98-1 |
Synonyms |
Bitrex denatonium denatonium benzoate denatonium chloride |
Origin of Product |
United States |
Foundational & Exploratory
Denatonium Benzoate: A Comprehensive Technical Profile
Introduction
Denatonium benzoate, registered under the trademark Bitrex®, is recognized as the most bitter chemical compound currently known.[1] It is a quaternary ammonium salt synthesized from the local anesthetic lidocaine.[1][2] Its primary application is as an aversive agent, added to a wide range of household products, automotive fluids, and pesticides to prevent accidental ingestion by humans and animals.[3][4] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, analytical methodologies, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound benzoate consists of a quaternary ammonium cation, this compound (N-Benzyl-2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethan-1-aminium), and an inert anion, benzoate.[5][6] The structure of the this compound cation is closely related to lidocaine, differing by the addition of a benzyl group to the amino nitrogen.[1][3]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | N-Benzyl-2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethan-1-aminium benzoate | [1][3] |
| CAS Number | 3734-33-6 | [3][5] |
| Molecular Formula | C₂₈H₃₄N₂O₃ | [5][7] |
| Molecular Weight | 446.58 g/mol | [4][5][7] |
| Appearance | White, odorless crystalline powder or granules | [5][7] |
| Melting Point | 163 - 171 °C | [7][8] |
| Solubility | Soluble in water, alcohols, and glycols | [7] |
| Bitterness Threshold | As low as 0.05 ppm (50 parts per billion) |[3][7][8] |
Experimental Protocols
2.1. Synthesis of this compound Benzoate
This compound benzoate is synthesized via a two-step process starting from lidocaine. The first step involves the quaternization of the tertiary amine in lidocaine with benzyl chloride. The resulting this compound chloride is then converted to this compound benzoate.[1][2]
Methodology:
-
Quaternization: Lidocaine base is reacted with benzyl chloride in a suitable solvent such as acetonitrile.[2][9] The mixture is heated (e.g., at 80°C for 14 hours) to facilitate the quaternization of the tertiary amine, yielding this compound chloride.[9]
-
Anion Exchange: The synthesized this compound chloride is dissolved in ethanol.[9] An equimolar amount of alcoholic potassium hydroxide is added to the solution. This reaction precipitates potassium chloride, which is removed by filtration, leaving this compound hydroxide in the filtrate.[2][9]
-
Neutralization: The filtrate containing this compound hydroxide is then neutralized with a stoichiometric amount of benzoic acid.[2][9]
-
Isolation: The solvent is evaporated under reduced pressure to yield the final product, this compound benzoate, as a white crystalline solid.[2][9] The product can be further purified as needed to meet USP-NF requirements.[2]
2.2. Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the determination and quantification of this compound benzoate in various consumer products.[6][10][11]
Protocol Details:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A mixed-mode column with embedded strong basic ion-pairing groups (e.g., Primesep SB or Zodiac HST SB) is effective for retaining and separating the this compound cation.[12][13]
-
Mobile Phase: A gradient method is typically employed, using a mixture of water, acetonitrile (MeCN), and an ionic modifier like ammonium formate (AmFm).[12][13]
-
Detection: The this compound cation has a UV absorbance maximum at approximately 260 nm, which is used for detection and quantification.[12][13]
-
Quantification: Analysis of standards provides a linear calibration curve, typically in the range of 1.25 to 50 ppm, which allows for the accurate quantification of this compound benzoate in samples.[10] The method can be validated by confirming the identity of the analyte peak using mass spectrometry (LC-MS).[10]
Mechanism of Action: Bitter Taste Perception
The intense bitterness of this compound benzoate is mediated by its interaction with a specific family of G-protein coupled receptors (GPCRs) known as Taste Receptor Type 2 (TAS2Rs), which are located on the surface of taste cells on the tongue.[14] this compound is an agonist for at least eight distinct human TAS2Rs: TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47.[1]
The binding of this compound to these receptors initiates an intracellular signaling cascade. This cascade involves the activation of the G-protein gustducin, which in turn stimulates phospholipase C-β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular Ca²⁺ stores. The subsequent increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization, neurotransmitter release, and the transmission of a nerve impulse to the brain, where it is perceived as an intensely bitter taste.
Recent studies have also identified the presence of TAS2Rs in non-gustatory tissues, such as airway smooth muscle and pancreatic islets.[1][15] Consequently, this compound benzoate is being investigated for other potential biological activities, including bronchodilation, anti-inflammatory effects, and modulation of hormone secretion.[1][15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. This compound BENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. This compound Benzoate [sentinalco.com]
- 5. This compound Benzoate | 3734-33-6 [chemicalbook.com]
- 6. store.astm.org [store.astm.org]
- 7. This compound Benzoate Information - Wincom Inc. LLC [wincom-inc.com]
- 8. aversiontech.com [aversiontech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of this compound benzoate in Oregon consumer products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. polymersolutions.com [polymersolutions.com]
- 12. HPLC Method for Analysis of this compound Benzoate on Primesep SB Column | SIELC Technologies [sielc.com]
- 13. zodiaclifesciences.com [zodiaclifesciences.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound Benzoate: Uses and Safety_Chemicalbook [chemicalbook.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
The Bitter Truth: A Technical Guide to Denatonium's Mechanism of Action on Taste Receptor Subtype 2 (TAS2Rs)
For Researchers, Scientists, and Drug Development Professionals
Denatonium, recognized as the most bitter substance known, serves as a pivotal tool in the study of bitter taste perception. Its potent agonistic activity on a subset of Taste Receptor Subtype 2 (TAS2Rs) has elucidated the intricate signaling cascade that governs the aversion to potentially toxic compounds. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing the specific receptors it activates, the downstream signaling pathways, and the experimental methodologies used to unravel these processes.
This compound's Molecular Targets: The TAS2R Family
This compound is not a universal agonist for all 25 human TAS2Rs. Instead, it exhibits a promiscuous yet selective activation profile, binding to and activating multiple TAS2R isoforms. This broad-spectrum agonism contributes to its intensely bitter taste. Functional expression studies in heterologous systems, such as HEK293T cells, have been instrumental in identifying the specific TAS2Rs that respond to this compound.
Quantitative Activation Data
The following table summarizes the half-maximal effective concentrations (EC50) of this compound benzoate for various human TAS2R subtypes, providing a quantitative measure of its potency at each receptor.
| TAS2R Subtype | EC50 (µM) |
| hTAS2R4 | 300[1] |
| hTAS2R8 | 1000[1] |
| hTAS2R10 | 3, 120[1][2] |
| hTAS2R13 | 30.0[1][3] |
| hTAS2R39 | 100.0[1] |
| hTAS2R43 | 300[1] |
| hTAS2R46 | 30.0, 240.0[1] |
| Tas2R105 (mouse) | Activates, but EC50 not specified.[4] |
| Tas2R108 (mouse) | Activates, but EC50 not specified.[4] |
Note: Variations in EC50 values can be attributed to different experimental conditions and assay systems.
The Canonical Signaling Cascade of this compound-Induced Bitter Taste
The binding of this compound to a TAS2R initiates a canonical G protein-coupled receptor (GPCR) signaling pathway, leading to neurotransmitter release and the perception of bitterness. This cascade involves a series of well-defined intracellular events.
Upon activation by this compound, the TAS2R undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for a heterotrimeric G protein. In taste receptor cells, this G protein is typically gustducin, a specialized G protein involved in taste transduction.[5] The activation of gustducin leads to the dissociation of its α-subunit (α-gustducin) from the βγ-subunits (Gβγ).[6]
Both dissociated components of gustducin play crucial roles in the downstream signaling:
-
The Gβγ Subunit Pathway (Primary Pathway): The released Gβγ complex (specifically Gβ3γ13) activates phospholipase C β2 (PLCβ2).[5] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 binds to and opens IP3 receptors (IP3R3) on the endoplasmic reticulum, causing a rapid influx of stored calcium (Ca2+) into the cytoplasm.[6][8] This increase in intracellular calcium is a critical step in taste cell depolarization.
-
The α-Gustducin Subunit Pathway: The α-gustducin subunit activates a phosphodiesterase (PDE), which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[5] While this pathway is initiated, the primary driver of the bitter taste response to this compound is considered to be the PLCβ2-mediated calcium release.[7][9]
The elevated intracellular calcium levels lead to the opening of the transient receptor potential melastatin 5 (TRPM5) channel, a calcium-activated cation channel.[4][8] The influx of cations through TRPM5 depolarizes the taste receptor cell, triggering the release of neurotransmitters, such as ATP, onto afferent nerve fibers, which then transmit the bitter signal to the brain.
Some studies have also suggested the existence of G protein-independent signaling pathways for this compound, where it may directly interact with ion channels, although the G protein-dependent pathway is the most well-established.[10][11]
Signaling Pathway Diagram
Caption: this compound-activated TAS2R signaling cascade.
Experimental Protocols for Studying this compound's Action
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. The following outlines the methodologies for two key experimental approaches.
Functional Calcium Imaging in Heterologous Expression Systems
This is the most common method to screen for TAS2R activation by bitter compounds.
Objective: To determine if this compound activates a specific TAS2R and to quantify its potency (EC50).
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells, often stably expressing a promiscuous G protein subunit like Gα16/gust44, are transiently transfected with a plasmid encoding the human TAS2R of interest.[12]
-
Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.
-
Stimulation: A baseline fluorescence is recorded before the application of this compound benzoate at various concentrations. Changes in intracellular calcium are monitored in real-time using a fluorescence microscope or a plate reader.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the this compound concentration. The EC50 value is then calculated from these curves.
-
Controls: Untransfected cells or cells transfected with an empty vector are used as negative controls to ensure the response is specific to the expressed TAS2R.[4] A known agonist for the receptor (if available) or a general cell activator like ATP can be used as a positive control.[4]
Inhibitor Studies: To confirm the involvement of specific signaling components, inhibitors can be applied before this compound stimulation. For example:
-
U73122: A PLC inhibitor, is used to block the production of IP3.[4][7]
-
Gallein: A Gβγ subunit inhibitor.[4]
-
TPPO: A TRPM5 channel blocker.[4]
Experimental Workflow Diagram
Caption: Workflow for functional calcium imaging assay.
Whole-Cell Patch-Clamp Analysis in Isolated Taste Cells
This electrophysiological technique provides direct measurement of ion channel activity and membrane potential changes in response to this compound.
Objective: To characterize the electrical response of taste cells to this compound and to investigate the involvement of G proteins and specific ion channels.
Methodology:
-
Taste Cell Isolation: Taste buds are isolated from the circumvallate or foliate papillae of animal models (e.g., mice). Individual taste cells are then enzymatically and mechanically dissociated.
-
Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single taste cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). This allows for the control and measurement of the cell's membrane potential and current.
-
Perfusion: The isolated taste cell is continuously perfused with a physiological salt solution. This compound is applied to the cell via the perfusion system.
-
Data Acquisition: Changes in membrane potential or ionic currents are recorded in response to this compound application.
-
Pharmacological Manipulation: To dissect the signaling pathway, inhibitors can be included in the intracellular solution via the patch pipette. For example, GDP-β-S, a non-hydrolyzable GDP analog, can be used to irreversibly inactivate G proteins.[7][10]
Conclusion
This compound benzoate is a powerful molecular probe that has been instrumental in delineating the mechanism of bitter taste transduction. Its ability to activate a range of TAS2Rs initiates a well-defined, G protein-mediated signaling cascade culminating in neurotransmitter release. The primary pathway involves the Gβγ-PLCβ2-IP3-Ca2+ axis, leading to the activation of the TRPM5 channel and subsequent cell depolarization. The experimental protocols detailed herein, particularly functional calcium imaging and patch-clamp electrophysiology, have been fundamental in establishing this model. A thorough understanding of this compound's mechanism of action not only advances our knowledge of sensory biology but also provides a framework for the development of bitter blockers and taste modulators in the pharmaceutical and food industries.
References
- 1. BitterDB ID=94 [bitterdb.agri.huji.ac.il]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Taste Receptor Activation in Tracheal Brush Cells by this compound Modulates ENaC Channels via Ca2+, cAMP and ACh - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces secretion of glucagon-like peptide-1 through activation of bitter taste receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a bitter taste receptor agonist damages jejunal epithelial cells of yellow-feathered chickens via inducing apoptosis | animal | Cambridge Core [cambridge.org]
- 7. Bitter Taste Transduction of this compound in the MudpuppyNecturus maculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Bitter and sweet taste receptors regulate human upper respiratory innate immunity [jci.org]
- 9. Bitter Taste Transduction of this compound in the MudpuppyNecturus maculosus | Journal of Neuroscience [jneurosci.org]
- 10. G-protein-dependent and -independent pathways in this compound signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-Protein-Dependent and -Independent Pathways in this compound Signal Transduction [jstage.jst.go.jp]
- 12. pnas.org [pnas.org]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Denatonium Saccharinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of denatonium saccharinate, the bitterest chemical compound known. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this aversive agent. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis are provided. Visual diagrams generated using the DOT language illustrate key processes.
Chemical Properties of this compound Saccharinate
This compound saccharinate is a salt composed of a quaternary ammonium cation (this compound) and the saccharinate anion. Its extreme bitterness makes it a valuable excipient in pharmaceuticals to prevent accidental ingestion and as a denaturant for various products.[1][2]
| Property | Value | References |
| IUPAC Name | benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium; 1,1-dioxo-1,2-benzothiazol-3-olate | [3] |
| Synonyms | Benzyldiethyl((2,6-xylylcarbamoyl)methyl)ammonium Saccharide, Lidocaine Benzyl Saccharide | [4] |
| CAS Number | 90823-38-4 | [5] |
| Molecular Formula | C₂₈H₃₃N₃O₄S | [3] |
| Molecular Weight | 507.65 g/mol | [6] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 176.0–178.5 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in chloroform, isopropanol, and dimethyl sulfoxide. | [1] |
| Bitterness Threshold | 0.01 ppm | [2] |
Synthesis of this compound Saccharinate
The synthesis of this compound saccharinate is a two-step process that begins with the synthesis of this compound chloride from lidocaine, followed by an ion exchange reaction to yield the final product.[4]
Experimental Protocols
Step 1: Synthesis of this compound Chloride from Lidocaine
This procedure involves the quaternization of the tertiary amine in lidocaine with benzyl chloride.[4][7]
-
Materials:
-
Lidocaine
-
Benzyl chloride
-
Acetonitrile
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, combine lidocaine and benzyl chloride in a 1:1.03 molar ratio in acetonitrile.[7]
-
Reflux the mixture at 80°C for 14 hours.[4]
-
After cooling, evaporate the solvent under reduced pressure.[7]
-
Wash the resulting solid with ethyl acetate and filter to obtain crude this compound chloride.[7]
-
The product can be further purified by recrystallization.
-
Step 2: Synthesis of this compound Saccharinate
This step involves an ion exchange reaction between this compound chloride and sodium saccharinate.[4]
-
Materials:
-
This compound chloride
-
Sodium saccharinate dihydrate
-
Ethanol
-
-
Procedure:
-
Dissolve this compound chloride and a molar equivalent of sodium saccharinate dihydrate in commercial ethanol.[4]
-
Stir the mixture at 50°C for 10 minutes. A precipitate of sodium chloride will form.[4]
-
Cool the mixture to 4°C and filter off the sodium chloride precipitate.[4]
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound saccharinate as a white solid. The reported yield for this step is 99%.[4]
-
Synthesis Workflow
Signaling Pathway of Bitter Taste Perception
This compound is recognized by a subset of the TAS2R family of G-protein coupled receptors (GPCRs) on the tongue, initiating the sensation of bitterness.[2] The signal transduction cascade involves the activation of a G-protein, leading to the release of intracellular calcium.[8]
Bitter Taste Transduction Cascade
References
- 1. US4652577A - this compound saccharide, compositions and method of use - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound saccharide | C28H33N3O4S | CID 64772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Synthesis, Toxicity and Detection Method of this compound Benzoate_Chemicalbook [chemicalbook.com]
- 8. Frontiers | this compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells [frontiersin.org]
A Technical Guide to the Physical Properties and Solubility of Denatonium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denatonium benzoate, recognized as the most bitter chemical compound known, serves a critical role as an aversive agent in a wide array of industrial and pharmaceutical products to prevent accidental ingestion.[1] Its efficacy and safety in these applications are fundamentally linked to its physical and chemical properties. This technical guide provides an in-depth overview of the core physical characteristics of this compound benzoate, with a particular focus on its solubility profile. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of key signaling pathways and experimental workflows to support researchers in the fields of chemical analysis, formulation science, and drug development.
Core Physical and Chemical Properties
This compound benzoate is a quaternary ammonium salt, appearing as a white, odorless, crystalline powder or in granular form.[2][3] It is chemically stable under normal conditions but is incompatible with strong oxidizing agents.[4]
| Property | Value | References |
| Chemical Name | N-[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]-N,N-diethylbenzenemethanaminium benzoate | [3] |
| CAS Number | 3734-33-6 | [3] |
| Molecular Formula | C₂₈H₃₄N₂O₃ | [1][2] |
| Molecular Weight | 446.59 g/mol | [2][3] |
| Appearance | White crystalline powder or granules | [2][3] |
| Melting Point | 163-170 °C (325-338 °F) | [1][2] |
| Density | 1.1256 g/cm³ (rough estimate) | [3] |
Solubility Profile
This compound benzoate exhibits varied solubility in different solvents, a critical consideration for its application in diverse formulations. It is generally soluble in water and polar organic solvents.[2][5]
| Solvent | Solubility ( g/100 mL) at 2°C | Solubility ( g/100 mL) at 20°C | Solubility ( g/100 mL) at 37°C |
| Water | 3.6 | 4.5 | 7.15 |
| Methanol | 62.1 | 68.9 | 69.2 |
| Ethanol | 35.7 | 35.5 | 35.4 |
| Isopropyl Alcohol | 5.2 | 10.5 | 10.6 |
| Butanol | 16.4 | 20.8 | 22.2 |
| Chloroform | 18.5 | 33.0 | 42.8 |
| Acetone | 0.9 | 1.4 | 1.95 |
| Methyl Ethyl Ketone | 0.6 | 1.15 | 1.55 |
| Benzene | 0.51 | 0.49 | 0.5 |
| Ethyl Acetate | 0.12 | 0.25 | 0.30 |
| Ether | 0.01 | 0.015 | Not specified |
Data compiled from INDIS Raw Materials.[6]
Mechanism of Action: Bitter Taste Receptor Signaling
The extreme bitterness of this compound benzoate is mediated through its interaction with the TAS2R family of bitter taste receptors.[2] In humans, it is recognized by at least eight distinct TAS2R subtypes.[1] The binding of this compound benzoate to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately leads to the perception of bitterness.[7][8]
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol is a generalized procedure based on standard laboratory practices for melting point determination using a capillary apparatus.[9][10][11][12][13]
Objective: To determine the melting range of a solid sample of this compound benzoate.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound benzoate sample is completely dry. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube:
-
Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.
-
Continue this process until the packed sample height is 2-3 mm.
-
-
Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is known, rapidly heat the apparatus to a temperature about 20°C below the expected melting point.
-
Then, adjust the heating rate to a slow increase of approximately 1-2°C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Cleaning: After the determination, allow the apparatus to cool and properly dispose of the used capillary tube.
Determination of Water Solubility (Shake-Flask Method - OECD Guideline 105)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105 for substances with a solubility greater than 10⁻² g/L.[14][15][16][17][18]
Objective: To determine the saturation mass concentration of this compound benzoate in water at a specific temperature.
Materials:
-
This compound benzoate (as pure as possible)
-
Distilled or deionized water
-
Glass flasks with stoppers
-
Thermostatically controlled shaker or water bath
-
Centrifuge (optional)
-
Analytical equipment for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preliminary Test:
-
To estimate the approximate solubility, add a known amount of this compound benzoate to a known volume of water in a flask.
-
Shake vigorously for a set period (e.g., 10 minutes) and visually inspect for undissolved solid.
-
Incrementally add more water until the solid completely dissolves. This provides a rough estimate of the solubility.
-
-
Definitive Test:
-
Based on the preliminary test, weigh an amount of this compound benzoate that is in excess of its estimated solubility into at least three separate flasks.
-
Add a precise volume of water to each flask.
-
Place the stoppered flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).
-
Agitate the flasks for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks. Equilibrium is reached when the concentration of the solute in solution remains constant over successive measurements.
-
-
Sample Analysis:
-
Once equilibrium is reached, allow the flasks to stand to let undissolved solid settle. If necessary, centrifuge the samples to separate the solid phase.
-
Carefully extract a sample from the clear aqueous phase.
-
Determine the concentration of this compound benzoate in the sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Data Reporting:
-
Report the individual concentration results for each flask.
-
Calculate the average solubility and standard deviation.
-
Determination of Density (Gas Pycnometry Method)
This protocol provides a general procedure for determining the density of a solid powder using a gas pycnometer, in line with USP <699>.[19][20][21][22]
Objective: To determine the skeletal density of a solid sample of this compound benzoate.
Apparatus:
-
Gas pycnometer
-
Analytical balance
-
Spatula
Procedure:
-
Instrument Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, using a standard calibration sphere of known volume.
-
Sample Preparation:
-
Ensure the this compound benzoate sample is dry.
-
Weigh a suitable amount of the sample and record the mass. The required mass will depend on the volume of the sample cell.
-
-
Measurement:
-
Place the weighed sample into the sample cell of the gas pycnometer.
-
Seal the sample cell and place it in the instrument.
-
Follow the instrument's operating procedure to perform the analysis. This typically involves purging the sample cell with the analysis gas (usually helium) and then pressurizing the cell and measuring the pressure change as the gas expands into a reference chamber.
-
The instrument's software will calculate the volume of the sample based on the pressure changes and the known volumes of the chambers.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
-
-
Data Reporting: Report the average density from multiple measurements and the standard deviation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Benzoate: The Bitterest Compound Known to Science_Chemicalbook [chemicalbook.com]
- 3. This compound Benzoate(USP/NF/ChP)|3734-33-6--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound BENZOATE - Ataman Kimya [atamanchemicals.com]
- 6. Bitterant – INDIS Raw Materials [indisnz.com]
- 7. A deadly taste: linking bitter taste receptors and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. westlab.com [westlab.com]
- 11. pharmajia.com [pharmajia.com]
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- 16. OECD 105 - Phytosafe [phytosafe.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 19. uspbpep.com [uspbpep.com]
- 20. usp.org [usp.org]
- 21. measurlabs.com [measurlabs.com]
- 22. Determination of density by gas pycnometry | Norlab [norlab.com]
The Role of the TAS2R Gene Family in Denatonium Taste Perception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role the TAS2R gene family plays in the perception of denatonium, one of the most bitter substances known. This document details the genetic basis of this compound taste perception, the molecular signaling pathways involved, and the experimental methodologies used to investigate these mechanisms.
Introduction to TAS2R Genes and Bitter Taste
Bitter taste perception is a crucial chemosensory mechanism that enables vertebrates to detect and avoid potentially toxic substances.[1][2] This sense is mediated by a family of G protein-coupled receptors (GPCRs) known as Taste 2 Receptors (TAS2Rs), encoded by the TAS2R gene family.[1][3] In humans, this family comprises approximately 25 functional genes located on chromosomes 5, 7, and 12.[1] These receptors are primarily expressed in taste receptor cells within the taste buds of the oral cavity.[3][4] Upon binding to a bitter compound, TAS2Rs initiate a signaling cascade that culminates in a neural signal being sent to the brain, resulting in the sensation of bitterness.[3][5]
This compound benzoate, a synthetic and intensely bitter compound, is a well-established agonist for several members of the TAS2R family.[1][6] Its potent bitterness has led to its widespread use as an aversive agent in various products to prevent accidental ingestion. Understanding the genetic and molecular basis of its perception is critical for fields ranging from food science and toxicology to drug development, where masking bitterness is a significant challenge.
Genetic Basis of this compound Perception
The perception of bitterness, including that of this compound, is not uniform across individuals. This variability is largely attributed to the extensive polymorphism within the TAS2R genes.[1][3] Genetic variations, such as single nucleotide polymorphisms (SNPs), can alter the structure and function of the TAS2R proteins, leading to differences in binding affinity for bitter ligands and subsequent signaling efficacy.
TAS2Rs Activated by this compound
Functional expression studies in heterologous cell systems have identified several human TAS2Rs that are activated by this compound benzoate. While some TAS2Rs are narrowly tuned to specific ligands, others exhibit a broader receptive range. This compound has been shown to activate multiple hTAS2Rs, highlighting a degree of redundancy in the bitter taste system.
| Human TAS2R | Agonist(s) Including this compound | Reference(s) |
| hTAS2R4 | This compound benzoate, Propylthiouracil | [4][6] |
| hTAS2R13 | This compound benzoate, Diphenidol | [6] |
| hTAS2R39 | This compound benzoate, Amarogentin, Azathioprine, and others | [6] |
| hTAS2R46 | Quinine, Strychnine | [1] |
Note: This table is not exhaustive and represents a summary of key findings. The specific TAS2Rs activated by this compound can vary depending on the experimental system and concentrations used.
Genetic Polymorphisms and Individual Differences
The TAS2R38 gene is a well-studied example of how genetic variation impacts bitter taste perception, particularly for compounds containing a thiourea moiety (N-C=S), such as phenylthiocarbamide (PTC) and propylthiouracil (PROP).[7][8][9] While this compound does not contain this moiety, the principle of genetic variation leading to altered perception applies across the TAS2R family. Studies have identified numerous nonsynonymous SNPs across the 25 TAS2R genes, which are candidates for causing phenotypic variation in the perception of a wide range of bitter compounds, including this compound.[3]
Molecular Signaling Pathway of TAS2R Activation
The canonical signaling pathway for bitter taste transduction following the activation of a TAS2R by a ligand such as this compound is initiated in the taste receptor cells. This pathway involves a cascade of intracellular events mediated by G proteins and second messengers.
Upon binding of this compound to a TAS2R, the receptor undergoes a conformational change, which activates the associated heterotrimeric G protein, gustducin.[10] Gustducin is composed of α-, β-, and γ-subunits. Activation leads to the dissociation of the α-subunit from the βγ-dimer.[10]
The βγ-subunits of gustducin activate phospholipase C β2 (PLCβ2).[10] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][10] IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[10]
The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel.[5] The opening of TRPM5 leads to an influx of Na⁺ ions, causing depolarization of the taste receptor cell membrane.[10] This depolarization ultimately results in the release of neurotransmitters, such as ATP, which then activate afferent gustatory nerve fibers to transmit the bitter signal to the brain.[10]
Experimental Protocols
Investigating the role of TAS2R genes in this compound perception involves a combination of in vitro and in vivo methodologies.
In Vitro: Heterologous Cell-Based Calcium Imaging Assay
This assay is a common method to screen for and characterize the activation of specific TAS2Rs by bitter compounds.[6][11]
Objective: To determine if this compound activates a specific human TAS2R expressed in a heterologous cell line by measuring changes in intracellular calcium concentration.
Materials:
-
Human Embryonic Kidney (HEK293T) cells or similar cell line.
-
Expression vectors containing the cDNA of the human TAS2R of interest and a chimeric G-protein (e.g., Gα16-gust44) to couple the receptor to the cell's endogenous PLC pathway.[11]
-
Cell culture medium and reagents.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520).[12]
-
This compound benzoate solutions of varying concentrations.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the expression vectors for the specific hTAS2R and the chimeric G-protein using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
-
Dye Loading:
-
Wash the transfected cells with a buffered salt solution.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells again to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate containing the dye-loaded cells into a fluorescence plate reader or under a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add this compound benzoate solution to the wells at various concentrations.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from the baseline.
-
Plot the dose-response curve of ΔF versus this compound concentration.
-
Determine the half-maximal effective concentration (EC₅₀) value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
In Vivo: Two-Bottle Preference Test in Animal Models
This behavioral test is used to assess the taste preference or aversion of animals, such as mice, to a specific compound.[13][14]
Objective: To determine the taste aversion to this compound in wild-type versus genetically modified mice (e.g., mice with a specific Tas2r gene knocked out).
Materials:
-
Genetically modified and wild-type control mice.
-
Two identical drinking bottles per cage.
-
This compound benzoate solution.
-
Water.
Procedure:
-
Acclimation:
-
House mice individually and acclimate them to the two-bottle setup with both bottles containing water for several days.
-
-
Testing:
-
For the test period, provide each mouse with two bottles: one containing a specific concentration of this compound solution and the other containing water.
-
Record the fluid consumption from each bottle daily for a set period (e.g., 48 hours).
-
To control for side preference, switch the positions of the bottles daily.
-
-
Data Analysis:
-
Calculate a preference ratio for each mouse: (volume of this compound solution consumed) / (total volume of fluid consumed).
-
A preference ratio below 0.5 indicates an aversion to the this compound solution.
-
Compare the preference ratios between the wild-type and genetically modified mice to determine if the genetic modification alters this compound taste perception.
-
Human Sensory Panel Testing
Sensory panels are used to quantify the perceived intensity of taste attributes in humans.[15][16][17]
Objective: To assess the perceived bitterness intensity of this compound solutions and to correlate these perceptions with the genetic variations in TAS2R genes of the panelists.
Materials:
-
A panel of trained human subjects.
-
This compound benzoate solutions at various concentrations.
-
Control solution (e.g., water).
-
Standardized taste intensity scales (e.g., a general Labeled Magnitude Scale).
-
DNA samples from panelists for genotyping.
Procedure:
-
Panelist Training:
-
Train panelists to identify and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) using standard reference solutions.
-
-
Sensory Evaluation:
-
Present panelists with coded samples of this compound solutions and a control in a randomized order.
-
Instruct panelists to taste each sample, hold it in their mouth for a set time, and then expectorate.
-
Have panelists rinse their mouths with water between samples.
-
Ask panelists to rate the perceived bitterness intensity of each sample using the standardized scale.
-
-
Genotyping:
-
Collect DNA samples (e.g., from saliva or blood) from each panelist.
-
Genotype the panelists for specific SNPs in the TAS2R genes of interest.
-
-
Data Analysis:
-
Calculate the average bitterness intensity ratings for each this compound concentration.
-
Correlate the sensory data with the genetic data to determine if specific TAS2R genotypes are associated with higher or lower perceived bitterness of this compound.
-
Conclusion
The perception of this compound is a complex process governed by the TAS2R gene family. The activation of specific TAS2R proteins by this compound initiates a well-defined intracellular signaling cascade, leading to the sensation of bitterness. The significant genetic diversity within the TAS2R gene family results in individual variations in taste sensitivity to this compound and other bitter compounds. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate mechanisms of bitter taste perception and to develop strategies for taste modulation in the pharmaceutical and food industries.
References
- 1. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Global population genetics and diversity in the TAS2R bitter taste receptor family [frontiersin.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Genetic variations of the TAS2R38 bitter taste receptor gene. [wisdomlib.org]
- 9. Frontiers | Variation in TAS2R receptor genes explains differential bitterness of two common antibiotics [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Genetic mutation of Tas2r104/Tas2r105/Tas2r114 cluster leads to a loss of taste perception to this compound benzoate and cucurbitacin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. isbe.net [isbe.net]
- 16. cdn.brewersassociation.org [cdn.brewersassociation.org]
- 17. nofima.com [nofima.com]
Discovery of denatonium benzoate by Macfarlan Smith.
An In-depth Technical Guide on the Discovery and Core Scientific Principles of Denatonium Benzoate
Executive Summary: This whitepaper provides a comprehensive technical overview of this compound benzoate, from its serendipitous discovery by Macfarlan Smith in 1958 to its underlying mechanism of action as the most potent bitter compound known.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, and interaction with bitter taste receptors (TAS2Rs). Key quantitative data are presented in structured tables, and detailed experimental protocols for its synthesis and bioactivity assessment are provided. Furthermore, logical and signaling pathways are illustrated using standardized diagrams to facilitate a deeper understanding of this scientifically significant aversive agent.
The Accidental Discovery by Macfarlan Smith
In 1958, scientists at the Scottish pharmaceutical firm T & H Smith, a precursor to Macfarlan Smith Ltd., were engaged in research to develop novel local anesthetics derived from lignocaine (lidocaine).[1][3] During this investigation, a researcher, W. Barnes, synthesized a new quaternary ammonium compound by reacting lidocaine with benzyl chloride and subsequently introducing a benzoate anion.[4][5] While the resulting substance, this compound benzoate, showed little efficacy as an anesthetic, it was found to possess an extraordinarily bitter taste, a discovery made entirely by accident.[2][4] Recognizing the commercial potential of its powerful aversive properties, the company quickly patented the compound under the trade name Bitrex®.[2][4] This accidental discovery marked the advent of the world's most bitter substance, which has since been instrumental in preventing accidental poisonings across a wide range of consumer and industrial products.[2][6]
Physicochemical Properties
This compound benzoate is a salt composed of a quaternary ammonium cation (this compound) and a benzoate anion.[1][3] It is a non-reactive and odorless solid, properties which make it an ideal additive that does not interfere with the primary function of the products it is mixed into.[3]
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₃₄N₂O₃ | [1][3][4] |
| Molar Mass | 446.59 g/mol | [1][4] |
| Appearance | White, crystalline powder | [1][3] |
| Melting Point | 163 - 170 °C | [1][4] |
| Solubility | Soluble in water and alcohol; insoluble in ether. | [1][4] |
| CAS Number | 3734-33-6 | [5] |
| IUPAC Name | N-Benzyl-2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethan-1-aminium benzoate | [5] |
Synthesis of this compound Benzoate
The synthesis of this compound benzoate is based on the chemical modification of lidocaine.[5] The core process involves a two-step reaction: the quaternization of the tertiary amine in lidocaine, followed by an anion exchange to introduce the benzoate counter-ion.[5][7] While the precise protocol from the original 1958 discovery is not publicly documented, modern syntheses are well-established and highly efficient.[4][7]
Experimental Protocol: A Representative Synthesis
This protocol is adapted from established modern laboratory procedures for the synthesis of this compound benzoate from lidocaine.[7][8]
Step 1: Quaternization of Lidocaine to form this compound Chloride
-
In a round-bottom flask, combine lidocaine (1.0 eq) and benzyl chloride (~1.05 eq).
-
Add acetonitrile as a solvent (approx. 0.6 mL per gram of lidocaine).[8]
-
Add a catalytic amount of potassium iodide (optional, to facilitate the reaction).[8]
-
Heat the mixture under reflux at approximately 80 °C for 2-14 hours, with stirring.[7][8]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid crude product (this compound chloride) with ethyl acetate to remove unreacted starting materials, and dry under vacuum.[8]
Step 2: Anion Exchange to form this compound Benzoate
-
Dissolve the dried this compound chloride (1.0 eq) in commercial ethanol (approx. 4 mL per gram).[7]
-
In a separate flask, prepare a solution of potassium hydroxide (1.0 eq) in ethanol.[7]
-
Add the potassium hydroxide solution to the this compound chloride solution and stir for 10 minutes at room temperature. This forms this compound hydroxide and precipitates potassium chloride.[7]
-
Cool the mixture to ~4 °C to maximize precipitation and separate the potassium chloride precipitate via vacuum filtration.[7]
-
To the resulting filtrate (containing this compound hydroxide), add benzoic acid (1.0 eq) to neutralize the solution, forming this compound benzoate.[7]
-
Evaporate the solvent under reduced pressure to yield the final white solid product, this compound benzoate. The product can be further purified by recrystallization if necessary.
Mechanism of Action: The Bitter Taste Signaling Pathway
The extreme bitterness of this compound benzoate is a result of its potent activation of a specific class of G-protein coupled receptors (GPCRs) known as bitter taste receptors (TAS2Rs or T2Rs), which are located on the surface of taste cells on the tongue.[1]
Interaction with TAS2R Receptors
Humans possess approximately 25 different types of TAS2Rs, and this compound is a promiscuous agonist, meaning it can activate multiple TAS2R subtypes.[9] Studies have shown that this compound specifically activates at least nine of these receptors, including TAS2R4, TAS2R8, TAS2R10, TAS2R13, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47 (also known as TAS2R30). This broad-spectrum activation contributes to the intensity and robustness of its bitter perception.
Intracellular Signaling Cascade
The binding of this compound to a TAS2R initiates a well-defined intracellular signaling cascade:
-
G-Protein Activation: Upon agonist binding, the TAS2R undergoes a conformational change, which activates an associated heterotrimeric G-protein. In taste cells, this is primarily gustducin.
-
PLC Activation: The activated α-subunit of gustducin dissociates and activates the enzyme Phospholipase C-β2 (PLCβ2).
-
IP₃ Production: PLCβ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, which function as ligand-gated calcium channels. This binding triggers the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.
-
TRPM5 Channel Opening: The resulting increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5), a calcium-activated cation channel.
-
Depolarization and Neurotransmitter Release: The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to depolarization of the taste cell. This depolarization triggers the release of neurotransmitters (such as ATP) onto afferent nerve fibers, which transmit the "bitter" signal to the brain.
Quantitative Analysis and Bioactivity
The potency of this compound benzoate is well-documented through sensory panel testing and various in vitro bioassays.
Sensory Data: Bitterness Threshold
The bitterness threshold is the minimum concentration at which a substance can be reliably distinguished from a control (e.g., water) by a sensory panel. This compound benzoate is recognized as having one of the lowest bitterness thresholds ever recorded.
| Parameter | Value | Reference(s) |
| Recognition Threshold | ~0.05 ppm (parts per million) | [1][5] |
| (~0.00011 mM) | ||
| Intolerable Concentration | ~10 - 30 ppm | [4][10][11] |
In Vitro Bioactivity Data
This compound benzoate's interaction with TAS2Rs and downstream cellular components has been quantified in various cellular models.
| Assay / Effect | System / Cell Line | Effective Concentration | Observation | Reference(s) |
| TAS2R4 Activation (EC₅₀) | HEK293T cells | 30 µM | Half-maximal effective concentration for receptor activation. | [12] |
| TAS2R13 Activation (Threshold) | HEK293T cells | 30 µM | Threshold concentration for receptor activation. | [12] |
| Inhibition of Smooth Muscle Contraction | Rat gastric strips | 0.5 µM | Reduced spontaneous contractile activity in response to H1 receptor agonist. | [13][14] |
| Stimulation of Pancreatic Hormone Secretion | Mouse pancreatic islets | 0.5 - 1.0 mM | Augmented glucose-independent insulin secretion. | [15] |
| Induction of Apoptosis | Pancreatic islets | 5 mM | High dosage induced cellular apoptosis. | [15] |
| Calcium Mobilization | Acute Myeloid Leukemia (AML) cells | Not specified | Significantly mobilized intracellular calcium. | [9] |
Key Experimental Methodologies
Protocol: Determination of Bitterness Recognition Threshold (Sensory Panel)
This protocol is a generalized procedure based on standard sensory analysis techniques (e.g., ISO 8586) for determining a recognition threshold.[16][17]
-
Panelist Selection and Training: Recruit 15-20 healthy, non-smoking adult volunteers. Train panelists to recognize the five basic tastes (sweet, sour, salty, bitter, umami) using standard reference solutions (e.g., quinine for bitter).[6][18]
-
Sample Preparation:
-
Prepare a stock solution of this compound benzoate (e.g., 100 ppm) in deionized water.
-
Create a series of eight ascending dilutions from the stock solution using serial dilution (e.g., D1 to D8), ranging from well below to well above the expected threshold (e.g., 0.001 ppm to 5 ppm).
-
-
Testing Procedure (Ascending Forced-Choice):
-
Present samples to panelists in a randomized order, typically in sets of three (triangular test), where two samples are deionized water (blanks) and one contains the this compound benzoate dilution.[6][17]
-
Instruct panelists to taste each sample, rinse their mouths with deionized water between samples, and identify the "odd" sample.
-
If the odd sample is correctly identified, they are then asked to identify the taste.
-
-
Data Analysis:
-
The individual recognition threshold is the lowest concentration at which a panelist correctly identifies the sample as "bitter".
-
The group's recognition threshold is typically calculated as the geometric mean of the individual thresholds.
-
Protocol: In Vitro TAS2R Activation Assay (Calcium Imaging)
This protocol describes a common method for measuring the activation of a specific TAS2R by an agonist like this compound benzoate in a heterologous expression system.[12][19]
-
Cell Culture and Transfection:
-
Culture HEK293T cells (or a similar cell line) in a suitable medium.
-
Co-transfect the cells with two plasmids: one encoding the human TAS2R of interest (e.g., hTAS2R4) and another encoding a promiscuous G-protein subunit (e.g., Gα16gust44) that couples the receptor to the PLC pathway.[12] Seed the transfected cells into a 96-well plate.
-
-
Dye Loading:
-
24-48 hours post-transfection, wash the cells with a buffer solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), by incubating them for 45-60 minutes at room temperature in the dark.[8][12] The AM ester group allows the dye to cross the cell membrane.
-
Wash the cells again to remove excess extracellular dye. Cellular esterases will have cleaved the AM group, trapping the active dye inside the cells.[20]
-
-
Compound Preparation and Application:
-
Prepare serial dilutions of this compound benzoate in the buffer solution to create a dose-response curve (e.g., ranging from 1 µM to 1 mM).
-
-
Fluorescence Measurement:
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for calcium imaging.[12]
-
Measure the baseline fluorescence intensity (Excitation ~488 nm, Emission ~510 nm for Fluo-4).[12][20]
-
Add the this compound benzoate solutions to the wells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀).
-
Plot the peak ΔF/F₀ against the logarithm of the this compound benzoate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound benzoate that elicits a half-maximal response.
-
Conclusion
The discovery of this compound benzoate at Macfarlan Smith is a classic example of scientific serendipity, where an unexpected observation in one field of research led to a valuable application in another. Its unparalleled bitterness, rooted in its potent and broad-spectrum activation of TAS2R taste receptors, has made it an indispensable safety tool in countless products. A thorough understanding of its synthesis, physicochemical properties, and the intricate signaling pathway it triggers is crucial for its effective application and for the development of future taste modulators and aversive agents. The methodologies outlined in this guide provide a framework for the continued study and quantification of this and other potent bioactive compounds.
References
- 1. This compound Benzoate: The Bitterest Compound Known to Science_Chemicalbook [chemicalbook.com]
- 2. bitrex.com [bitrex.com]
- 3. This compound Benzoate [sentinalco.com]
- 4. encyclopedia.com [encyclopedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. protocols.io [protocols.io]
- 9. This compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound benzoate as a deterrent to ingestion of toxic substances: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound benzoate decreases the effect of histamine <i>in vitro</i> and in rats | Tropical Journal of Pharmaceutical Research [ajol.info]
- 14. researchgate.net [researchgate.net]
- 15. Effects of a bitter substance, this compound benzoate, on pancreatic hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ernaehrungs-umschau.de [ernaehrungs-umschau.de]
- 17. dlg.org [dlg.org]
- 18. Assessing the Ability to Taste and Smell – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 19. Activation profile of TAS2R2, the 26th human bitter taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Denatonium as a Quaternary Ammonium Cation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denatonium, a quaternary ammonium cation, is the most potent bitter compound currently known.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical nature, synthesis, mechanism of action, and applications, with a focus on its relevance to research and drug development. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to serve as a practical resource for professionals in the field.
Introduction
Discovered in 1958 during research on local anesthetics, this compound is a synthetic quaternary ammonium cation renowned for its extreme bitterness.[1][2][3] It is most commonly available as this compound benzoate, under trade names such as Bitrex® and Aversion®.[1][3] Its primary function is as an aversive agent to prevent accidental ingestion of harmful substances.[1][3][4][5] The structure of this compound is analogous to the local anesthetic lidocaine, with the key difference being the addition of a benzyl group to the amino nitrogen, forming the quaternary ammonium cation.[3][4] This modification is responsible for its intense bitter taste. In the context of drug development, this compound serves as a valuable tool in placebo formulations to mimic the bitter taste of active pharmaceutical ingredients (APIs) and is also being explored for its own potential therapeutic effects mediated by bitter taste receptors (TAS2Rs) in extra-oral tissues.[1][6][7][8]
Physicochemical and Toxicological Properties
This compound salts are typically white, odorless, crystalline solids that are soluble in water and alcohol.[1][9][10] The extreme bitterness is detectable by humans at concentrations as low as 0.05 parts per million (ppm) for the benzoate salt.[1][10]
Table 1: Physicochemical Properties of this compound Benzoate
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₄N₂O₃ | [1] |
| Molar Mass | 446.581 g/mol | [1][2] |
| Appearance | White crystalline powder or granules | [1][2][10] |
| Melting Point | 163-170 °C (325-338 °F) | [1][2] |
| Solubility | Soluble in water and alcohol | [9][10][11] |
| Bitterness Threshold | 0.05 ppm | [1] |
Table 2: Toxicological Data for this compound Benzoate
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 584 mg/kg | [9] |
| LD₅₀ | Rabbit | Oral | 508 mg/kg | [9] |
| LD₅₀ | Rat (male) | Oral | 640 mg/kg | [12] |
| LD₅₀ | Rabbit (male) | Oral | 508 mg/kg | [12] |
| Dermal LD₅₀ | Rabbit | Dermal | > 2000 mg/kg | [13] |
| Acute Inhalation Toxicity | Rat | Inhalation | > 1500 mg/kg | [13] |
While generally considered to have low toxicity, this compound benzoate can be harmful if swallowed in large quantities and may cause skin and eye irritation.[9][14] There is also limited evidence of sensitization potential with repeated exposure.[9]
Synthesis of this compound Benzoate
This compound is synthesized through the quaternization of lidocaine with a benzyl halide, such as benzyl chloride.[1][2] The resulting this compound halide can then be converted to this compound benzoate via an anion exchange reaction.[1]
Diagram 1: Chemical Structure of the this compound Cation
Caption: Structure of the this compound Cation.
Experimental Protocol: Two-Step Synthesis of this compound Benzoate
This protocol describes a common laboratory-scale synthesis of this compound benzoate from lidocaine.
Step 1: Synthesis of this compound Chloride [15][16]
-
Materials: Lidocaine, benzyl chloride, acetonitrile, potassium iodide.
-
Procedure:
-
In a round-bottom flask, dissolve lidocaine in acetonitrile.
-
Add benzyl chloride and a catalytic amount of potassium iodide.
-
Heat the mixture at approximately 80°C for several hours. The reaction time can be significantly reduced from older methods by using acetonitrile as a solvent and potassium iodide as a catalyst.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain crude this compound chloride.
-
Step 2: Anion Exchange to this compound Benzoate [15][17]
-
Materials: this compound chloride, potassium hydroxide, ethanol, benzoic acid.
-
Procedure:
-
Dissolve the crude this compound chloride in ethanol.
-
Add an equimolar amount of potassium hydroxide in ethanol to the solution. This will precipitate potassium chloride.
-
Filter the mixture to remove the potassium chloride precipitate.
-
Neutralize the filtrate containing this compound hydroxide with an equimolar amount of benzoic acid.
-
Evaporate the solvent under reduced pressure to yield this compound benzoate. The product can be further purified by recrystallization.
-
Diagram 2: Synthesis Workflow for this compound Benzoate
Caption: Synthesis of this compound Benzoate.
Mechanism of Action: Bitter Taste Receptor Agonism
The intense bitterness of this compound is mediated through its interaction with the TAS2R family of G protein-coupled receptors (GPCRs), which are responsible for bitter taste perception.[5] In humans, this compound is recognized by at least eight distinct TAS2Rs: TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47, with TAS2R47 being the most sensitive.[1][2]
Upon binding of this compound to a TAS2R, a conformational change in the receptor activates the associated G protein, gustducin. This activation leads to the dissociation of the Gα-gustducin and Gβγ subunits. The Gβγ subunits activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration ultimately leads to neurotransmitter release and the perception of a bitter taste.
Diagram 3: this compound Signaling Pathway via TAS2Rs
Caption: TAS2R Signaling Pathway.
Applications in Research and Drug Development
This compound's potent and specific interaction with TAS2Rs makes it a valuable tool for researchers.
-
Aversive Agent in Denatured Alcohol and Toxic Products: Its most common application is to render industrial ethanol and other harmful household and automotive products unpalatable, thereby preventing accidental poisoning.[1][3][4][5][18]
-
Placebo Control: In clinical trials, this compound is used to mimic the bitter taste of certain medications, ensuring effective blinding of studies.[1][19]
-
Probing TAS2R Function: As a well-characterized TAS2R agonist, this compound is widely used to study the function and downstream signaling of these receptors in various tissues.
-
Potential Therapeutic Applications: The discovery of extra-oral TAS2Rs has opened up new avenues for research into the therapeutic potential of this compound. For instance, TAS2R activation by this compound has been shown to induce bronchodilation in airway smooth muscle, suggesting a potential role in asthma treatment.[1][6] It has also been investigated for its effects on hematopoietic stem cells and in cancer research.[20][]
Conclusion
This compound, as a quaternary ammonium cation, possesses a unique and powerful biological activity as the most bitter substance known. Its well-defined chemical properties, established synthesis routes, and specific mechanism of action through TAS2R activation make it an indispensable tool in both industrial safety applications and biomedical research. For scientists and professionals in drug development, a thorough understanding of this compound's characteristics provides a foundation for its use in creating effective placebos, studying bitter taste receptor physiology, and exploring novel therapeutic strategies targeting extra-oral chemosensory pathways.
References
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- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound- The most bitter compound known [scienceofcooking.com]
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- 5. nbinno.com [nbinno.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. docta.ucm.es [docta.ucm.es]
- 8. This compound Benzoate: Uses and Safety_Chemicalbook [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound Benzoate: The Bitterest Compound Known to Science_Chemicalbook [chemicalbook.com]
- 11. This compound Benzoate Information - Wincom Inc. LLC [wincom-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. aversiontech.com [aversiontech.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, Toxicity and Detection Method of this compound Benzoate_Chemicalbook [chemicalbook.com]
- 17. sciencemadness.org [sciencemadness.org]
- 18. This compound Benzoate [sentinalco.com]
- 19. macsenlab.com [macsenlab.com]
- 20. academic.oup.com [academic.oup.com]
A Technical Guide to the Natural Occurrences and Analogs of Denatonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of denatonium compounds, focusing on their synthetic nature and the landscape of their naturally occurring analogs. The document details the biological mechanisms of bitter taste perception, presents quantitative data on various bitter compounds, outlines key experimental protocols for their study, and illustrates critical pathways and workflows through diagrams.
Introduction: this compound, the Archetype of Bitterness
This compound, most commonly available as this compound benzoate (under trade names like Bitrex®) or this compound saccharinate, is renowned for being the most bitter chemical compound known.[1][2] Discovered accidentally in 1958 during research on local anesthetics, its structure is related to lidocaine.[1][3] this compound is a synthetic quaternary ammonium cation, and its extreme bitterness, with detection thresholds in the parts per million (ppm) to parts per billion (ppb) range, has led to its widespread use as an aversive agent.[1][4] It is added to a variety of household products, automotive fluids, and pharmaceuticals to prevent accidental ingestion by children and animals.[1][3][4]
It is critical to note that This compound is a synthetic compound and does not have a known natural occurrence. Its efficacy as a deterrent, however, provides a valuable benchmark for understanding naturally occurring bitter compounds, many of which have served as evolutionary signals to deter the consumption of toxic substances. This guide will explore these natural analogs, their sources, and the shared biochemical pathways through which they elicit the sensation of bitterness.
Natural Analogs of this compound
While this compound itself is not found in nature, a vast array of structurally diverse compounds from the plant kingdom produce a similarly potent bitter taste. These compounds often serve as a defense mechanism for the plant. Many of these natural products are of significant interest to researchers for their pharmacological properties.
Amarogentin: A Leading Natural Bitter Compound
Amarogentin is one of the most bitter natural substances ever discovered.[5] It is a secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, such as Gentian root (Gentiana lutea) and Swertia chirata.[5][6] Historically used in herbal medicine to treat digestive issues, the intense bitterness of amarogentin is now understood to be mediated by the human bitter taste receptor TAS2R50.[5] Beyond its bitterness, amarogentin has been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidative, chemopreventive, and anti-infective properties.[7][8][9]
Other Notable Natural Bitter Analogs
-
Ginsenosides: These saponins are the primary active components in Ginseng (Panax ginseng). While known for their medicinal properties, the overall taste of total ginsenosides is notably bitter, contributing to the characteristic flavor of ginseng extracts.[10]
-
Cucurbitacins: This class of triterpenoids is responsible for the intense bitterness of plants in the Cucurbitaceae family, such as bitter gourd (Momordica charantia). Compounds like momordicoside L and momordicine IV are key contributors to the fruit's bitter taste.[11]
-
Quinine: An alkaloid originally isolated from the bark of the Cinchona tree, quinine is famous for its use as an antimalarial drug and as a key flavoring component in tonic water. Its bitterness is a benchmark against which other bitter compounds are often measured.[12][13]
-
Lactucopicrin and Related Sesquiterpene Lactones: Found in chicory, these compounds are responsible for its characteristic bitterness. They are potent activators of the TAS2R43 and TAS2R46 bitter taste receptors.[14]
Data Presentation: Quantitative Comparison of Bitter Compounds
The following table summarizes key quantitative data for this compound and its natural analogs, providing a basis for comparison.
| Compound | Chemical Class | Typical Natural Source(s) | Bitterness Threshold | Known Human TAS2R Targets |
| This compound Benzoate | Quaternary Ammonium Salt | Synthetic | ~0.05 ppm[1][15] | TAS2R4, TAS2R9, TAS2R13, TAS2R14, TAS2R38, TAS2R39, TAS2R44, TAS2R60[16] |
| This compound Saccharinate | Quaternary Ammonium Salt | Synthetic | ~0.01 ppm[1][15] | (Likely similar to benzoate) |
| Amarogentin | Secoiridoid Glycoside | Gentiana lutea, Swertia chirata[5][6] | Extremely low (one of the most bitter known)[5] | TAS2R50[5] |
| Quinine | Alkaloid | Cinchona tree bark | High (benchmark for bitterness)[12] | TAS2R4, TAS2R7, TAS2R10, TAS2R14, TAS2R39, TAS2R43, TAS2R46 |
| Momordicine IV | Cucurbitane Triterpenoid | Momordica charantia (Bitter Gourd)[11] | ~3.6 - 13.6 ppm (for related compounds)[11] | (Specific TAS2R data limited) |
| Ginsenosides | Triterpene Saponins | Panax ginseng | Varies by specific ginsenoside | (Specific TAS2R data limited) |
| Lactucopicrin | Sesquiterpene Lactone | Cichorium intybus (Chicory)[14] | High | TAS2R43, TAS2R46[14] |
Signaling Pathways for Bitter Taste Perception
The sensation of bitterness is initiated by the activation of Type 2 Taste Receptors (TAS2Rs), a family of approximately 25 G-protein coupled receptors (GPCRs) in humans.[17][18] These receptors are expressed in taste receptor cells within taste buds.[19][20] The binding of a bitter ligand to a TAS2R triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of a bitter taste.
The canonical signaling pathway is as follows:
-
A bitter compound (ligand) binds to a specific TAS2R on the surface of a taste receptor cell.
-
This binding causes a conformational change in the receptor, activating a heterotrimeric G-protein, predominantly Gα-gustducin.[20]
-
The activated G-protein, in turn, activates the enzyme phospholipase C-β2 (PLCβ2).[20][21]
-
PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).
-
IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[20][21]
-
The elevated intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5), leading to cell depolarization.
-
Depolarization triggers the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the signal to the gustatory cortex in the brain.[19]
Experimental Protocols
The study of bitter compounds involves a multi-step process from isolation from natural sources to functional characterization at the receptor level.
Protocol: Isolation and Identification of Natural Bitter Compounds
This protocol outlines a general workflow for isolating and identifying bitter compounds from a plant source, such as bitter gourd or ginseng.[10][11]
-
Extraction:
-
Obtain dried, ground plant material.
-
Perform solvent extraction, often starting with a polar solvent like 75% methanol or ethanol, to create a crude extract.[11]
-
Concentrate the extract under reduced pressure.
-
-
Sensory-Guided Fractionation:
-
Subject the crude extract to sensory analysis to confirm bitterness.
-
Perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, butanol) to separate compounds based on polarity.
-
Use a sensory panel to identify the most bitter fraction(s). The dichloromethane fraction is often intensely bitter for compounds like those in bitter gourd.[11]
-
-
Chromatographic Purification:
-
Subject the most bitter fraction to preparative High-Performance Liquid Chromatography (HPLC).[22]
-
Use a suitable column (e.g., C18) and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).[10]
-
Collect individual fractions and perform sensory analysis on each to pinpoint the peaks corresponding to bitter compounds.
-
Repeat purification steps as necessary to achieve high-purity isolates.
-
-
Structural Elucidation:
-
Analyze the purified bitter compounds using high-resolution mass spectrometry, such as UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), to determine the exact mass and molecular formula.[10][22]
-
Use tandem MS (MS/MS) to obtain fragmentation patterns.
-
Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) for complete structural determination.
-
Protocol: In Vitro TAS2R Activation Assay
This protocol describes a common cell-based assay to determine if a compound activates a specific bitter taste receptor.[14][23]
-
Cell Line Preparation:
-
Use a host cell line that does not endogenously express taste receptors, such as HEK293T (Human Embryonic Kidney 293T) cells.
-
Co-transfect the cells with plasmids encoding:
-
The specific human TAS2R of interest (e.g., TAS2R50).
-
A promiscuous G-protein, often a chimera like Gα16gust44, which couples the receptor activation to the PLC pathway regardless of the receptor's native G-protein preference.
-
-
-
Calcium Indicator Loading:
-
Plate the transfected cells in a multi-well plate (e.g., 96- or 384-well).
-
After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent indicator (e.g., aequorin-based).[23] This allows for the measurement of changes in intracellular Ca²⁺ concentration.
-
-
Compound Stimulation and Measurement:
-
Prepare serial dilutions of the test compound (e.g., purified amarogentin) and a known agonist (positive control) in a physiological buffer.
-
Use an automated liquid handling system or a fluorometric imaging plate reader (FLIPR) to add the compounds to the wells.
-
Immediately begin recording the fluorescence or luminescence signal over time. An increase in signal indicates a rise in intracellular Ca²⁺, signifying receptor activation.
-
-
Data Analysis:
-
For each concentration, calculate the change in signal (e.g., relative fluorescence units, RFU) from baseline.
-
Plot the response as a function of compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response), which represents the potency of the compound for that specific receptor.
-
Protocol: Determination of Human Bitterness Threshold
This protocol describes a psychophysical method for determining the recognition threshold of a bitter compound in human subjects.[24][25]
-
Subject Recruitment and Preparation:
-
Recruit a panel of healthy adult volunteers. Ensure informed consent is obtained.
-
Instruct subjects to refrain from eating, drinking (except water), or smoking for at least one hour prior to testing.
-
-
Stimulus Preparation:
-
Prepare a series of solutions of the test compound in deionized water, increasing in concentration, typically in half-log or quarter-log steps.
-
-
Testing Procedure (Ascending Method of Limits):
-
The procedure begins with the lowest concentration.
-
Present subjects with triads of samples: two blanks (water) and one stimulus solution.
-
Subjects are instructed to taste each sample and identify which one is different (e.g., bitter). This is a 3-Alternative Forced Choice (3-AFC) design.
-
Subjects must rinse their mouths with water between each triad.
-
Continue presenting triads with increasing concentrations. The first concentration at which the subject correctly identifies the stimulus in two consecutive trials is considered their detection threshold.
-
The recognition threshold is the lowest concentration at which the subject can correctly identify the taste as "bitter".
-
-
Data Analysis:
-
The threshold for an individual is often calculated as the geometric mean of the concentration at the last incorrect identification and the first correct identification.
-
The group threshold is typically reported as the geometric mean of the individual thresholds.
-
Conclusion
While this compound is a purely synthetic molecule, its status as the pinnacle of bitterness provides a crucial reference point for the study of its natural analogs. The plant kingdom is a rich repository of intensely bitter compounds, such as amarogentin, quinine, and cucurbitacins, which activate the same family of TAS2R taste receptors. Understanding the structure, function, and signaling pathways of these natural molecules is vital for fields ranging from pharmacology and drug development, where off-tastes can be a significant hurdle, to food science and toxicology. The experimental protocols detailed herein provide a framework for the continued discovery and characterization of these potent natural compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound Benzoate [sentinalco.com]
- 4. This compound BENZOATE - Ataman Kimya [atamanchemicals.com]
- 5. Amarogentin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Amarogentin from Gentiana rigescens Franch Exhibits Antiaging and Neuroprotective Effects through Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amarogentin as Topical Anticancer and Anti-Infective Potential: Scope of Lipid Based Vesicular in its Effective Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. Major Bitter-Tasting Compounds from the Dichloromethane Fraction of Bitter Gourd (Fruit of Momordica charantia L.) Extract and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound benzoate | Podcast | Chemistry World [chemistryworld.com]
- 13. researchgate.net [researchgate.net]
- 14. Overlapping activation pattern of bitter taste receptors affect sensory adaptation and food perception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atamankimya.com [atamankimya.com]
- 16. WO2014176336A1 - Assays for identifying compounds that modulate bitter taste - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. Isolation and identification of the bitter compound from Huangjiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Validation of Edible Taste Strips for Identifying PROP Taste Recognition Thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bitter Receptor Gene (TAS2R38), 6-n-Propylthiouracil (PROP) Bitterness and Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
The Bitter King: A Technical Guide to the Initial Patents and Commercialization of Bitrex® (Denatonium Benzoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered serendipitously in 1958, denatonium benzoate, commercially known as Bitrex®, holds the title of the bitterest substance known. This distinction has led to its widespread use as a denaturant and aversive agent, preventing accidental poisonings across a vast range of consumer and industrial products. This technical guide delves into the core of its inception, focusing on the initial patents that protected this novel compound and its subsequent journey to commercialization. The information presented herein is curated for researchers, scientists, and drug development professionals, providing a detailed look at the foundational science and early industrial application of this pivotal safety ingredient.
The Accidental Discovery and Initial Patenting
In 1958, scientists at the Edinburgh, Scotland laboratories of T. & H. Smith, a precursor to the pharmaceutical company Macfarlan Smith, were engaged in research to develop a new local anesthetic derived from lidocaine.[1][2] During this research, a scientist, reportedly W. Barnes, synthesized a new quaternary ammonium compound that, while ineffective as an anesthetic, possessed an overwhelmingly bitter taste.[1][2] Recognizing the potential of this intense bitterness, the company moved swiftly to secure intellectual property rights.
The initial British patent for this discovery was filed on May 13, 1959, and subsequently published as GB918381A. The inventors listed are Rodney Allan Morton Shearer and William Barnes. A corresponding United States patent, US3081229A, was filed on May 9, 1960, and granted on March 12, 1963, assigned to T. & H. Smith Limited. These patents laid the legal groundwork for the commercial future of what would be branded as Bitrex®.
Core Synthesis of this compound Benzoate
Step 1: Quaternization of Lidocaine
The first step is a Menshutkin reaction, which involves the quaternization of the tertiary amine in lidocaine with a benzyl halide, typically benzyl chloride. This reaction forms the this compound cation.
Step 2: Anion Exchange
The second step involves an anion exchange to replace the halide anion (e.g., chloride) with the benzoate anion. This is typically achieved by reacting the this compound halide with a benzoate salt, such as sodium benzoate, or by first converting the this compound halide to this compound hydroxide, followed by neutralization with benzoic acid.
General Experimental Protocol (Based on publicly available chemical knowledge)
Disclaimer: The following protocol is a generalized representation of the synthesis of this compound benzoate and may not reflect the exact, detailed procedures outlined in the original 1958 patents.
Materials:
-
Lidocaine (free base)
-
Benzyl chloride
-
Acetonitrile (or another suitable solvent)
-
Potassium iodide (catalyst, optional)
-
Sodium hydroxide
-
Benzoic acid
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
Synthesis of this compound Chloride: Lidocaine and a slight molar excess of benzyl chloride are refluxed in a solvent such as acetonitrile. A catalytic amount of potassium iodide can be added to facilitate the reaction. The reaction mixture is heated for several hours. After cooling, the solvent is removed under reduced pressure. The resulting crude this compound chloride is then purified, for example, by washing with a non-polar solvent like ethyl acetate, followed by filtration and drying.
-
Formation of this compound Hydroxide: The purified this compound chloride is dissolved in a suitable solvent, and an aqueous solution of a strong base, such as sodium hydroxide, is added. This results in the precipitation of this compound hydroxide. The precipitate is filtered and washed to remove any remaining salts.
-
Synthesis of this compound Benzoate: The isolated this compound hydroxide is then neutralized with a stoichiometric amount of benzoic acid in a solvent like ethanol. The final product, this compound benzoate, can be isolated by evaporation of the solvent and subsequent purification, such as recrystallization.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of this compound benzoate, compiled from various chemical and patent literature.
| Parameter | Value | Source |
| Starting Materials Ratio (Lidocaine:Benzyl Halide) | Typically 1:1 to 1:1.2 molar ratio | General Chemical Literature |
| Reaction Temperature (Quaternization) | Room temperature to 130°C | Modern Patent Literature |
| Reaction Time (Quaternization) | Several hours to 24 hours | General Chemical Literature |
| Melting Point of this compound Benzoate | 163-170 °C | Chemical Data Sheets |
| Molecular Weight of this compound Benzoate | 446.58 g/mol | Chemical Data Sheets |
| Solubility | Soluble in water and alcohol | Chemical Data Sheets |
Commercialization and Early Applications
Following its discovery and patenting, Macfarlan Smith began to explore commercial applications for this intensely bitter compound. The brand name "Bitrex" was coined, a portmanteau of "bitter" and "rex" (Latin for king).
The initial commercial use of Bitrex was not in human products but in agriculture.[1] It was incorporated into a topical application for pigs to prevent them from biting each other's tails, a common and injurious behavior in intensive farming.[1]
A pivotal moment in the commercialization of Bitrex came with its approval for use as a denaturant for industrial alcohol. By rendering the alcohol unpalatable, it could be sold without the heavy excise taxes applied to potable spirits. This application remains a significant market for this compound benzoate.
The 1970s saw the expansion of Bitrex into a wide array of household and consumer products as a safety additive to prevent accidental ingestion, particularly by children. Today, it is found in products such as:
-
Household cleaners
-
Pesticides and herbicides
-
Antifreeze and other automotive fluids
-
Personal care products (e.g., nail polish to deter biting)
-
Nintendo Switch game cartridges
Signaling Pathways and Experimental Workflows
The intense bitterness of this compound benzoate is mediated by its interaction with specific taste receptors on the human tongue.
Caption: Simplified signaling pathway of bitter taste perception initiated by Bitrex.
Caption: General workflow for the synthesis of this compound benzoate from lidocaine.
Caption: Timeline of the initial commercialization of Bitrex.
References
Methodological & Application
Using Denatonium Benzoate as an Aversive Agent in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denatonium benzoate, commercially known as Bitrex®, is recognized by the Guinness Book of World Records as the most bitter substance in the world.[1] This property makes it an invaluable tool in a variety of applications, including as a denaturant for alcohol, in animal repellents, and as a safety additive in household products to prevent accidental ingestion.[1] In the realm of biomedical research, its potent aversive taste is harnessed to study taste signaling, conditioned taste aversion, and to evaluate the palatability of novel drug formulations. This document provides detailed application notes and experimental protocols for utilizing this compound benzoate as an aversive agent in animal studies, with a focus on rodent models.
Physicochemical Properties and Safety
This compound benzoate is a quaternary ammonium salt that is highly soluble in water. It is effective at inducing an aversive response at extremely low concentrations, detectable by humans at levels as low as 50 parts per billion.[1] While intensely bitter, it has a low acute and chronic toxicity profile, making it a safe aversive agent for animal studies when used at appropriate concentrations.[2] However, it is crucial to note that species can differ in their sensitivity to this compound benzoate. For instance, dogs show reduced sensitivity compared to humans.[3]
Application Notes
This compound benzoate can be effectively used in various animal study paradigms:
-
Conditioned Taste Aversion (CTA): A powerful learning paradigm where an animal learns to associate a novel taste (conditioned stimulus, CS) with a negative internal state (unconditioned stimulus, US). This compound benzoate can serve as a potent unconditioned stimulus to induce taste aversion.
-
Two-Bottle Choice Test: A common method to assess taste preference or aversion. Animals are presented with two drinking bottles, one containing a control solution (e.g., water) and the other containing a test solution (e.g., water with this compound benzoate). The relative consumption from each bottle indicates the degree of preference or aversion.
-
Palatability Assessment of Oral Formulations: In drug development, this compound benzoate can be used as a reference compound to quantify the bitterness of new oral drug candidates. This helps in the development of more palatable formulations for both veterinary and human use.
-
Post-Oral Aversive Conditioning: Studies have shown that intragastric infusion of this compound benzoate can condition flavor aversions in rodents, suggesting the presence of bitter taste receptors in the gastrointestinal tract that can trigger aversive responses.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound benzoate as an aversive agent in rodents.
Table 1: Effective Concentrations of this compound Benzoate for Inducing Aversion in Rodents
| Animal Model | Experimental Paradigm | Effective Concentration | Observations | Reference |
| Sprague-Dawley Rats | Conditioned Flavor Aversion (Intragastric Infusion) | 10 mM | 2.5 mM was ineffective. | [3][4] |
| Sprague-Dawley Rats | Oral Aversion | 1.25 mM | Lowest concentration to reliably induce oral aversion. | [4] |
| C57BL/6J Mice | Conditioned Flavor Aversion (Intragastric Infusion) | 12 mM (diluted to 6 mM in the stomach) | Acquired a robust aversion to the paired flavor. | [3][4] |
| Rats | Taste Aversion | 10µM (equivalent to ~5 ppm) | A subset of rats showed a response at this concentration. | [5] |
| Wild Commensal Rats and Mice | Bait Acceptance | 10 ppm | Well-accepted in rodenticide bait formulations. | [6][7] |
Table 2: Physiological and Behavioral Responses to this compound Benzoate in Rodents
| Animal Model | Administration Route | Dose/Concentration | Response | Time Course | Reference |
| Sprague-Dawley Rats | Intragastric Infusion | 10 mM | Suppression of licking for a palatable solution | Within 6 minutes | [3][4] |
| Sprague-Dawley Rats | Intragastric Infusion | 10 mM | Delayed gastric emptying | - | [3][4] |
| C57BL/6J Mice | Oral (drinking water) | 6 mM | No clinical signs of toxicity | Over 3 weeks | [3][4] |
Experimental Protocols
Protocol 1: Conditioned Taste Aversion (CTA) in Rats
This protocol is designed to induce an aversion to a novel taste by pairing it with the aversive effects of this compound benzoate.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Individual housing cages
-
Drinking bottles
-
Saccharin solution (0.1% w/v in water) - Conditioned Stimulus (CS)
-
This compound benzoate solution (e.g., 10 mM in water) - Unconditioned Stimulus (US)
-
Water
Procedure:
-
Habituation (3-5 days):
-
House rats individually and acclimate them to a restricted water access schedule (e.g., 20 minutes of water access per day). This ensures they are motivated to drink during the conditioning phase.
-
Measure daily water intake to establish a stable baseline.
-
-
Conditioning Day:
-
Replace the water bottle with a bottle containing the novel 0.1% saccharin solution (CS).
-
Allow the rats to drink freely for 20 minutes and record the volume consumed.
-
Immediately after the saccharin access, administer the this compound benzoate solution (US) via oral gavage or intraperitoneal injection. Alternatively, for post-oral conditioning, the this compound benzoate can be infused directly into the stomach.[3][4]
-
A control group should receive a vehicle (e.g., water) instead of the this compound benzoate solution.
-
-
Aversion Test (2 days post-conditioning):
-
Present the rats with a two-bottle choice: one bottle containing the 0.1% saccharin solution and the other containing water.
-
Measure the consumption from each bottle over a 24-hour period.
-
Data Analysis:
-
Calculate the preference ratio for the saccharin solution: (Volume of saccharin solution consumed / Total volume of liquid consumed) x 100.
-
A preference ratio significantly below 50% in the this compound benzoate-treated group compared to the control group indicates a conditioned taste aversion.
Protocol 2: Two-Bottle Choice Test in Mice
This protocol assesses the innate aversion to this compound benzoate.
Materials:
-
C57BL/6J mice
-
Individual housing cages with two-bottle holders
-
Calibrated drinking tubes
-
This compound benzoate solutions of varying concentrations (e.g., 0.01 mM, 0.1 mM, 1 mM, 10 mM in water)
-
Water
Procedure:
-
Acclimation (2-3 days):
-
House mice individually and acclimate them to the two-bottle setup with both tubes containing water.
-
-
Testing (48 hours per concentration):
-
Present the mice with two bottles: one containing water and the other containing a this compound benzoate solution.
-
Start with the lowest concentration and progressively increase the concentration in subsequent 48-hour periods.
-
To control for side preference, switch the position of the bottles every 24 hours.
-
Measure the fluid consumption from each bottle daily.
-
Data Analysis:
-
Calculate the preference score for the this compound benzoate solution for each concentration: (Volume of this compound benzoate solution consumed / Total volume of fluid consumed) x 100.
-
A preference score below 50% indicates an aversion to the this compound benzoate solution. Plot the preference scores against the log of the this compound benzoate concentration to generate a dose-response curve.
Signaling Pathways
The aversive taste of this compound benzoate is primarily mediated by the activation of bitter taste receptors (T2Rs), which are G-protein coupled receptors. The downstream signaling cascade involves at least two major pathways.
Canonical Bitter Taste Signaling Pathway
The primary pathway for bitter taste transduction involves the G-protein gustducin.
Caption: Canonical bitter taste signaling pathway.
Upon binding of this compound benzoate to a T2R, the associated G-protein, gustducin, is activated. The βγ subunits of gustducin activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[1][9][11] This increase in intracellular Ca²⁺ activates the TRPM5 channel, leading to cell depolarization and subsequent neurotransmitter release.
Secondary cAMP-Mediated Signaling Pathway
Some studies suggest a secondary pathway involving the modulation of cyclic adenosine monophosphate (cAMP).
Caption: Secondary cAMP-mediated signaling pathway.
In this pathway, the α-subunit of gustducin activates phosphodiesterase (PDE), which leads to a decrease in intracellular cAMP levels.[12] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream ion channels, contributing to the overall cellular response to the bitter stimulus.
Experimental Workflow Diagrams
Conditioned Taste Aversion Workflow
Caption: Conditioned Taste Aversion experimental workflow.
Two-Bottle Choice Test Workflow
Caption: Two-Bottle Choice Test experimental workflow.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance in rodents, both behavioural and metabolic [bpca.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immunocytochemical evidence for co-expression of Type III IP3 receptor with signaling components of bitter taste transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Denatonium as a Placebo Control in Clinical Trials for Bitter Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In clinical trials of bitter-tasting drugs, maintaining the blind is crucial for data integrity. A placebo that is inert in appearance, smell, and taste is essential to prevent participants from deducing their treatment allocation based on sensory cues. Denatonium, recognized as the most bitter substance known, serves as an effective tool for mimicking the bitterness of active pharmaceutical ingredients (APIs) in placebo formulations.[1][2] This document provides detailed application notes and protocols for the use of this compound as a placebo control in clinical trials for bitter drugs.
Data Presentation: Quantitative Overview of this compound
The following tables summarize key quantitative data for this compound, providing a reference for its use in placebo formulations.
Table 1: this compound Concentration and Taste Perception
| This compound Salt | Detection Threshold (in water) | Concentration for Unbearable Bitterness | Notes |
| This compound Benzoate | 0.05 ppm | ~10 ppm | Commonly used for its aversive properties.[3] |
| This compound Saccharide | 0.01 ppm | Not specified, but 5x more bitter than benzoate | May be suitable for matching highly bitter drugs. |
ppm = parts per million
Table 2: Examples of this compound Use in Human Studies
| Study Type | This compound Salt | Concentration/Dosage | Purpose | Reference |
| Phase 1 Clinical Trial | This compound Acetate | 40 mg, 100 mg, 240 mg (oral) | To assess safety and pharmacokinetics of an oral formulation. | |
| Taste Perception Study | This compound Benzoate | 5.62 x 10⁻⁹ M to 1.00 x 10⁻⁷ M | To evaluate bitter taste perception in different patient populations. | |
| Gastric Emptying Study | This compound Benzoate | 10 mM solution (administered into the stomach) | To investigate the effect of a bitter agonist on gastric function. | |
| Animal Studies (for context) | This compound Benzoate | 5 mg/kg, 20 mg/kg, 100 mg/kg | To study dose-dependent effects on various physiological parameters.[4] |
Signaling Pathways
Understanding the mechanism of bitter taste perception is fundamental to appreciating how this compound mimics the sensory experience of bitter drugs.
Bitter Taste Transduction Pathway
Bitter compounds, including this compound and many bitter APIs, initiate a signaling cascade upon binding to G protein-coupled receptors (GPCRs) of the TAS2R family on taste receptor cells. This leads to a series of intracellular events culminating in the perception of bitterness.
Experimental Protocols
Protocol for Formulating a Taste-Matched this compound Placebo
This protocol outlines a systematic approach to developing a this compound-containing placebo that matches the bitterness of a target drug. This process relies on a trained sensory panel.
-
Recruit and Train a Sensory Panel:
-
Recruit 8-12 healthy volunteers.
-
Train panelists to identify and rate the intensity of bitterness using a standardized scale (e.g., a 0-15 point scale where 0 is no bitterness and 15 is extremely bitter).
-
Use reference standards for bitterness, such as quinine solutions of varying concentrations.
-
-
Characterize the Bitterness of the Active Drug:
-
Prepare the active drug in the final clinical trial formulation.
-
Present the active drug to the trained sensory panel.
-
Panelists will rate the bitterness intensity and provide qualitative descriptors (e.g., sharp, lingering, metallic). This establishes the target sensory profile for the placebo.
-
-
Prepare this compound Stock Solutions:
-
Formulate and Test Placebo Samples (Triangle Test):
-
Present the sensory panel with three samples: two of the active drug and one this compound placebo, or one of the active drug and two this compound placebos. The order should be randomized.
-
Ask panelists to identify the "odd" sample.
-
If the panel can consistently and correctly identify the odd sample, the bitterness does not match.
-
-
Analyze Data and Adjust Concentration:
-
If a statistically significant number of panelists correctly identify the odd sample, adjust the concentration of this compound in the placebo and repeat the triangle test.
-
If the bitterness of the this compound placebo is too low, increase the concentration. If it is too high, decrease the concentration.
-
Continue this iterative process until the panel cannot reliably distinguish between the active drug and the this compound placebo.
-
-
Finalize and Validate the Placebo Formulation:
-
Once a matching concentration of this compound is identified, finalize the placebo formulation.
-
Conduct stability testing to ensure the sensory profile of the placebo remains consistent over time and under various storage conditions.
-
Protocol for Assessing Blinding Efficacy
Assessing the success of blinding is critical to validate the trial's internal validity. This can be done at the end of the study using a questionnaire and calculating a blinding index.
-
Administer Blinding Questionnaire:
-
At the final study visit, ask participants: "Which treatment do you think you received?"
-
Provide the following response options:
-
Active Drug
-
Placebo
-
Don't Know
-
-
-
Tabulate Responses:
-
Create a contingency table of the responses, categorized by the actual treatment received and the participant's guess.
-
-
Calculate Bang's Blinding Index (BI):
-
Bang's Blinding Index is calculated for each treatment arm separately.[6][7]
-
Formula for the Active Arm (BI_active): (Number who correctly guessed 'Active' - Number who incorrectly guessed 'Placebo') / Total number in Active arm
-
Formula for the Placebo Arm (BI_placebo): (Number who correctly guessed 'Placebo' - Number who incorrectly guessed 'Active') / Total number in Placebo arm
-
The BI ranges from -1 (all incorrect guesses) to +1 (all correct guesses), with 0 indicating random guessing.[7]
-
-
Interpret the Results:
Protocol for Patient-Reported Taste Assessment
To gather data on the sensory experience of both the active drug and the placebo, a validated taste assessment questionnaire should be administered.
-
Select a Validated Questionnaire:
-
Administration Schedule:
-
Administer the questionnaire at baseline (before the first dose), shortly after the first dose, and at subsequent study visits.
-
-
Key Domains to Assess:
-
Bitterness Intensity: Use a visual analog scale (VAS) or a category scale (e.g., 0-10) to rate the intensity of any bitter taste.
-
Taste Quality: Ask participants to describe the taste (e.g., bitter, metallic, sweet, salty, sour).
-
Aftertaste: Inquire about any lingering taste and its duration.
-
Palatability/Acceptability: Ask participants to rate the overall pleasantness or unpleasantness of the taste.
-
Example Taste Assessment Questions:
-
"On a scale of 0 to 10, where 0 is 'not at all bitter' and 10 is 'extremely bitter', how would you rate the bitterness of the study medication immediately after taking it?"
-
"Which of the following words best describes the taste of the study medication? (Select all that apply): Bitter, Sweet, Salty, Sour, Metallic, No specific taste"
-
"Did you experience an aftertaste? If yes, how long did it last?"
-
"Overall, how would you rate the taste of the study medication? (Very pleasant, Pleasant, Neutral, Unpleasant, Very unpleasant)"
The use of this compound as a placebo control for bitter drugs is a scientifically sound approach to maintaining the blind in clinical trials. By carefully formulating a taste-matched placebo and systematically assessing blinding efficacy and patient-reported taste outcomes, researchers can enhance the quality and reliability of their clinical trial data. These application notes and protocols provide a framework for the successful implementation of this methodology.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Benzoate [sentinalco.com]
- 3. bitter compound this compound: Topics by Science.gov [science.gov]
- 4. mdpi.com [mdpi.com]
- 5. qualfit-software.square.site [qualfit-software.square.site]
- 6. sesug.org [sesug.org]
- 7. SAS macro programme for Bang’s Blinding Index to assess and visualise the success of blinding in randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. senopsys.com [senopsys.com]
Application of Denatonium in Taste Receptor Signaling Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denatonium, most commonly available as this compound benzoate, is widely recognized as the most bitter compound known. This property makes it an invaluable tool for studying the mechanisms of bitter taste perception. Its primary mode of action is through the activation of a subset of the T2R (Taste 2 Receptor) family of G-protein coupled receptors (GPCRs). Beyond its role in gustatory research within taste buds, this compound has been instrumental in elucidating the functions of extra-oral T2Rs, which are found in a variety of tissues including the respiratory system, gastrointestinal tract, and even in hematopoietic stem cells. These "extra-oral" taste receptors are implicated in a range of physiological processes, from innate immunity to metabolic regulation and cancer cell apoptosis.
This document provides detailed application notes and experimental protocols for utilizing this compound in taste receptor signaling research. It is intended to guide researchers in designing and executing experiments to probe T2R function in both traditional and non-traditional biological systems.
Signaling Pathways of this compound Action
This compound initiates intracellular signaling cascades upon binding to T2R receptors. The canonical pathway involves the activation of a heterotrimeric G-protein, leading to the generation of second messengers and a subsequent increase in intracellular calcium. While the primary pathway is well-established, an alternative pathway involving phosphodiesterase has been proposed, although its role in this compound-specific signaling is less supported by recent evidence.
Canonical T2R Signaling Pathway
The binding of this compound to a T2R activates the G-protein gustducin, a key transducer in bitter taste perception. Gustducin is a heterotrimer composed of α-gustducin (Gαgust), Gβ3, and Gγ13 subunits.[1] Upon activation, the G-protein dissociates into its Gαgust and Gβγ subunits, which then modulate the activity of downstream effector enzymes. The Gβγ dimer activates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1][2] This rise in intracellular calcium is a hallmark of T2R activation and leads to various cellular responses, including neurotransmitter release in taste cells or hormone secretion in enteroendocrine cells.[1][2]
Canonical this compound-activated T2R signaling pathway.
Alternative Signaling Pathway (cAMP-mediated)
An alternative hypothesis suggests that the Gα subunit of gustducin can activate phosphodiesterase (PDE), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] However, studies in mudpuppy taste cells did not find evidence to support the involvement of a cAMP-mediated pathway in this compound transduction.[2][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies on the effects of this compound in different experimental systems.
| Cell/Tissue Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Human Enteroendocrine NCI-H716 cells | GLP-1 and PYY Secretion | 1, 2, 5, 10 mmol/l | Concentration-dependent increase in GLP-1 and PYY secretion. | [1] |
| Isolated Mouse Duodenum | GLP-1 Secretion | 5 and 10 mmol/l | Increased GLP-1 levels in the culture medium. | [1] |
| db/db Mice (in vivo) | Blood Glucose | 1 mg/kg (oral gavage) | Lowered blood glucose levels after an oral glucose challenge. | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cells | Intracellular Calcium (Ca²⁺) | 15 mM | Triggered elevation of intracellular and intranuclear Ca²⁺. | [5] |
| HNSCC cells | Cellular Metabolism (XTT assay) | 1-10 mM | Reduction in NAD(P)H production. | [5] |
| Human Sinonasal ALI cultures | Intracellular Calcium (Ca²⁺) | 0.1, 1, 10 mM | Dose-dependent elevation of intracellular Ca²⁺. | [6] |
| UCB-derived CD34⁺ cells | Cell Viability | Up to 1 mM | No effect on cell viability at most tested doses, except for a 25% reduction at 1 mM. | [7] |
| UCB-derived CD34⁺ cells | Intracellular Calcium (Ca²⁺) | 10 mM | Mobilized intracellular calcium. | [7] |
| Acute Myeloid Leukemia (AML) cells | Intracellular Calcium (Ca²⁺) | Not specified | Significantly mobilized intracellular calcium. | [8] |
| AML cells (THP-1) | Glucose Uptake | Increasing doses | Decreased glucose uptake after 24 hours of exposure. | [8] |
| Mouse Tracheal Epithelium | Short Circuit Current (Isc) | EC₅₀ of 397 µM | Dose-dependent decrease in net short circuit current. | [9] |
| Sprague-Dawley Rats (in vivo) | Flavor Aversion | 10 mM (intragastric) | Conditioned a robust flavor aversion. | [10] |
| Yellow-feathered Chickens (in vivo) | Growth Performance | 5, 20, 100 mg/kg in diet | Reduced growth performance. | [11] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in Cultured Cells
This protocol is designed to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cultured cells expressing T2Rs (e.g., NCI-H716, HNSCC cell lines, or primary cells)
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2/AM, Fluo-4/AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound benzoate stock solution
-
PLC inhibitor (e.g., U73122) (optional, for mechanism-of-action studies)
-
G-protein inhibitor (e.g., GDP-β-S) (optional)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2/AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
-
Baseline Measurement:
-
Add fresh HBSS to the cells.
-
Place the dish/plate on the fluorescence imaging system and acquire baseline fluorescence readings for a few minutes to establish a stable signal.
-
-
Stimulation:
-
Add this compound benzoate solution to the desired final concentration.
-
Continuously record the fluorescence signal to capture the calcium response.
-
-
Inhibitor Studies (Optional):
-
Pre-incubate the cells with the inhibitor (e.g., U73122) for a specified time before adding this compound.
-
Compare the calcium response in the presence and absence of the inhibitor.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a ratio of fluorescence relative to the baseline (F/F₀).
-
Workflow for in vitro calcium imaging.
Protocol 2: Hormone Secretion Assay from Enteroendocrine Cells
This protocol describes a method to measure the secretion of hormones like GLP-1 and PYY from NCI-H716 cells in response to this compound.
Materials:
-
NCI-H716 cells
-
Matrigel-coated 24-well plates
-
Cell culture medium (e.g., RPMI-1640)
-
This compound benzoate
-
DMSO (vehicle control)
-
ELISA or RIA kits for GLP-1 and PYY
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Seed NCI-H716 cells into Matrigel-coated 24-well plates and culture for two days.[1]
-
Incubation with Test Agents:
-
Sample Collection:
-
After incubation, collect the culture medium from each well.
-
Centrifuge the collected medium to remove any detached cells and transfer the supernatant to a fresh tube.
-
-
Hormone Measurement:
-
Measure the concentration of GLP-1 and PYY in the collected medium using commercially available ELISA or RIA kits, following the manufacturer's instructions.
-
-
Normalization:
-
Lyse the cells remaining in the wells and determine the total protein content using a protein assay kit.
-
Normalize the hormone secretion levels to the total protein content in each well.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., one-way ANOVA) to determine significant differences between treatment groups.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines an in vivo experiment to assess the effect of this compound on glucose metabolism in a diabetic mouse model.
Materials:
-
db/db mice or other suitable diabetic mouse model
-
This compound benzoate solution (e.g., 1 mg/kg)
-
Glucose solution (e.g., 5 g/kg)
-
Saline solution (control)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Animal Fasting: Fast the mice for 18 hours prior to the experiment.[1]
-
Baseline Blood Glucose: Measure the baseline blood glucose level (time 0) from the tail vein.
-
This compound Administration: Orally administer saline or this compound benzoate solution (1 mg/kg) to the respective mouse groups.[1]
-
Glucose Challenge: Immediately following this compound/saline administration, administer a glucose solution (5 g/kg) via oral gavage.[1]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose gavage (e.g., 10, 20, 30, 60, and 90 minutes).[1]
-
Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. Use statistical tests (e.g., two-way ANOVA) to compare the treatment groups.
Workflow for an in vivo oral glucose tolerance test.
Conclusion
This compound is a powerful and versatile tool for investigating the signaling pathways and physiological functions of T2R bitter taste receptors. Its applications extend from fundamental research in taste perception to the exploration of novel therapeutic targets in extra-oral tissues. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the diverse roles of bitter taste signaling in health and disease.
References
- 1. This compound induces secretion of glucagon-like peptide-1 through activation of bitter taste receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bitter Taste Transduction of this compound in the MudpuppyNecturus maculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhanced the tone of denuded rat aorta via bitter taste receptor and phosphodiesterase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bitter Taste Transduction of this compound in the MudpuppyNecturus maculosus | Journal of Neuroscience [jneurosci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. JCI - Bitter and sweet taste receptors regulate human upper respiratory innate immunity [jci.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taste Receptor Activation in Tracheal Brush Cells by this compound Modulates ENaC Channels via Ca2+, cAMP and ACh - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a bitter taste receptor agonist damages jejunal epithelial cells of yellow-feathered chickens via inducing apoptosis | animal | Cambridge Core [cambridge.org]
Application Notes and Protocols for Denatonium in Conditioned Taste Aversion (CTA) Studies
For Researchers, Scientists, and Drug Development Professionals
Denatonium, most commonly in its benzoate salt form, is recognized as the most bitter compound known and serves as a powerful aversive agent in Conditioned Taste Aversion (CTA) studies. CTA is a robust form of associative learning where an animal learns to avoid a novel taste (Conditioned Stimulus, CS) that has been paired with a negative or aversive stimulus (Unconditioned Stimulus, US), such as malaise. The intense bitterness of this compound allows it to function as a potent oral US, and emerging research has also highlighted its efficacy as a post-oral aversive agent through intragastric administration, likely mediated by bitter taste receptors (T2Rs) in the gastrointestinal tract.[1][2]
These protocols provide detailed methodologies for utilizing this compound benzoate in CTA experiments with rodents, a critical tool in the fields of neurobiology, pharmacology, and toxicology.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound benzoate in CTA studies, compiled from various research findings.
Table 1: Effective Concentrations of this compound Benzoate for CTA Induction
| Species | Route of Administration | Effective Concentration | Ineffective Concentration | Study Details |
| Rat | Oral | 1.25 mM | - | Paired with a flavored saccharin solution (CS+) in a one-bottle training session.[1] |
| Rat | Intragastric (IG) | 10 mM | 2.5 mM | Paired with a flavored solution (CS+). The 10 mM concentration successfully conditioned a flavor aversion, while the 2.5 mM concentration did not.[1][2] |
| Mouse (C57BL/6J) | Intragastric (IG) | 12 mM (diluted to ~6 mM by oral intake) | - | CS+ flavor was paired with IG infusions of 12 mM this compound, leading to a robust aversion.[1][2] |
Table 2: Experimental Parameters for this compound-Based CTA
| Parameter | Description | Example Value(s) | Species |
| Conditioning Session Duration | The period during which the animal is exposed to the CS paired with the US. | 30 minutes | Rat[1] |
| Access Schedule | The schedule of fluid availability during the experiment. | 24 hours/day or restricted access (e.g., 30 min/day) | Rat, Mouse[1][2] |
| Test Type | The method used to assess the learned aversion. | One-bottle test (measuring consumption of the CS) or two-bottle preference test (CS vs. a neutral or preferred fluid). | Rat, Mouse[1] |
| Onset of Aversive Effect (IG) | Time for intragastrically infused this compound to suppress drinking. | Within 6 minutes | Rat[1][2] |
Experimental Protocols
Protocol 1: Orally-Mediated Conditioned Taste Aversion
This protocol describes the use of this compound as the unconditioned stimulus mixed directly with the conditioned stimulus.
1. Materials
-
This compound benzoate (Sigma-Aldrich)
-
Conditioned Stimulus (CS): A novel flavored solution (e.g., 0.2% saccharin with 0.05% Kool-Aid flavor). A second, distinct flavor will be needed for the unpaired solution (CS-).
-
Experimental animals (e.g., Sprague-Dawley rats).
-
Appropriate animal housing and drinking bottles.
2. Animal Habituation and Baseline
-
Individually house the animals and allow them to acclimate to the housing conditions for at least one week.
-
To establish a drinking schedule, restrict water access to a specific period each day (e.g., 30 minutes). Provide water in two bottles during this period.
-
Measure baseline water consumption for 2-3 days to ensure stable drinking behavior.
3. Conditioning
-
On the conditioning day, replace the water bottles with a single bottle containing the CS+ solution. The CS+ solution consists of the novel flavor mixed with this compound benzoate at the desired concentration (e.g., 1.25 mM).[1]
-
Allow access to the CS+ solution for the designated period (e.g., 30 minutes).
-
On alternating days, present the CS- solution (the second novel flavor without this compound) to control for flavor novelty effects.
4. Testing for Aversion
-
Following the conditioning phase (typically after one or more pairings), present the animals with a two-bottle choice test: one bottle containing the CS+ flavor (without this compound) and another bottle containing the CS- flavor.
-
Measure the volume consumed from each bottle over a set period (e.g., 30 minutes or 24 hours).
-
Calculate a preference ratio: (Volume of CS+ consumed / Total volume consumed) x 100. A preference ratio significantly below 50% indicates a conditioned taste aversion.
Protocol 2: Intragastrically-Mediated Conditioned Taste Aversion
This protocol is used to investigate the post-oral aversive effects of this compound, bypassing oral taste receptors.
1. Materials
-
This compound benzoate.
-
Surgically implanted intragastric (IG) catheters in experimental animals (e.g., Sprague-Dawley rats).
-
Infusion pumps and tubing.
-
Conditioned Stimulus (CS): A novel flavored solution (e.g., raspberry-flavored water).
-
A different flavored solution to serve as the control (CS-).
2. Animal Preparation and Habituation
-
Following IG catheter implantation surgery, allow animals to recover fully.
-
Habituate the animals to the infusion cages and the procedure of being connected to the infusion lines.
-
Establish a baseline of daily fluid intake with the CS+ and CS- flavors presented on alternating days, paired with IG infusions of water. This is typically done for 30-minute sessions each day.[1][2]
3. Conditioning
-
On conditioning days, pair the presentation of the CS+ with an IG infusion of this compound benzoate solution (e.g., 10 mM) for the duration of the session (e.g., 30 minutes).[1][2]
-
On control days, present the CS- paired with an IG infusion of water.
-
Alternate between CS+/Denatonium and CS-/Water pairings over several days (e.g., 3-6 training sessions).
4. Testing for Aversion
-
Conduct a two-bottle choice test, offering both the CS+ and CS- flavors simultaneously. During the test, both bottles should be paired with an IG infusion of water to ensure the choice is based on learned aversion and not the immediate post-ingestive effects.
-
Measure the consumption of each flavor over the session.
-
A significant decrease in the consumption of the CS+ relative to the CS- indicates a successfully conditioned taste aversion.
Visualizations
References
Data Summary of Denatonium Benzoate Concentrations in Rodent Repellent Studies
An extremely bitter, synthetic compound, denatonium benzoate is utilized in rodent repellent studies to investigate taste aversion and deter unwanted gnawing behavior. Its intense bitterness is leveraged to make baits, cables, and other materials unpalatable to rodents. This application note provides an overview of the concentrations and protocols used in such research.
The following table summarizes the various concentrations of this compound benzoate that have been tested for different repellent and aversive effects on rodents.
| Application | Rodent Species | This compound Benzoate Concentration | Outcome |
| Rodenticide Bait Additive | Norway rats (Rattus norvegicus) and House mice (Mus musculus) | 10 ppm | Well-accepted by rodents, did not significantly affect bait palatability[1][2]. |
| Cable Gnawing Repellent | Wild Norway rats (Rattus norvegicus) | 2.0% (20,000 ppm) mass/mass in a polybutene carrier | Significantly less cable damage compared to a placebo group[3][4]. |
| Flavor Aversion Conditioning (Intragastric Infusion) | Sprague-Dawley rats | 10 mM | Sufficient to condition flavor aversion[5][6]. |
| Flavor Aversion Conditioning (Intragastric Infusion) | C57BL/6J mice | 12 mM (diluted to 6 mM by oral consumption) | Acquired a robust aversion to the paired flavor[5][6]. |
| Taste Receptor Physiology Research | Laboratory rats | 10µM (approximately 5 ppm) | Elicited a response in a subset of taste receptor cells[7]. |
| Polymer Composite Additive | Rats and Mice | 1.961 wt% | Found to be an effective repellent substance in PVC composites[8][9]. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon rodent repellent studies. Below are protocols for key experiments involving this compound benzoate.
Protocol 1: Two-Choice Feeding Test for Bait Palatability
This protocol is designed to assess the palatability of rodenticide bait containing this compound benzoate compared to a non-treated bait.
Objective: To determine if the addition of this compound benzoate at a specific concentration reduces bait consumption by rodents.
Materials:
-
Individually caged rodents (e.g., Norway rats or house mice).
-
Test bait containing a known concentration of this compound benzoate (e.g., 10 ppm) and a non-toxic food base (e.g., ground meal, oatmeal, corn oil, and sugar)[1].
-
Control bait with the same food base but without this compound benzoate.
-
Two identical, weighted food containers per cage.
-
Water ad libitum.
-
Analytical balance.
Procedure:
-
Acclimate individually caged animals to the laboratory conditions for a minimum of 7 days.
-
For 3 days prior to the test, provide the rodents with the control bait in both food containers to accustom them to the bait base.
-
After the pre-test period, remove any remaining food.
-
Weigh both the test and control bait containers accurately before placing them in the cage. Position the containers on opposite sides of the cage.
-
Over a period of 4 days, present each animal with a choice between the test bait and the control bait[1].
-
Each day, measure the amount of each bait consumed by weighing the food containers and any spillage.
-
Replenish the baits as needed to ensure a constant supply.
-
At the end of the 4-day test period, calculate the total consumption of both test and control baits for each animal.
-
Analyze the data statistically (e.g., using a t-test) to determine if there is a significant difference in the consumption of the two baits.
Protocol 2: Cable Gnawing Repellency Test
This protocol evaluates the effectiveness of this compound benzoate in preventing rodents from gnawing on cables.
Objective: To quantify the reduction in cable damage by rodents when the cable is treated with a this compound benzoate formulation.
Materials:
-
Individually caged wild rodents (e.g., Norway rats).
-
Sections of the cable to be tested (e.g., communications cable)[3][4].
-
This compound benzoate formulation (e.g., 2.0% mass/mass in a polybutene carrier)[3][4].
-
Placebo formulation (polybutene carrier only).
-
Method for applying the formulation to the cables (e.g., enclosed in electrical shrink tubing)[3][4].
-
Water and a standard lab chow ad libitum.
-
Tools for measuring cable damage (e.g., balance for mass loss, calipers for volume, depth, and width of gnawing).
Procedure:
-
Acclimate individually caged rats to the laboratory environment.
-
Prepare the test and control cable samples. Apply the this compound benzoate formulation to the test samples and the placebo to the control samples.
-
Securely attach one cable sample (either test or control) inside each cage.
-
Expose the rats to the cable samples for a continuous period of 7 days[3][4].
-
After the exposure period, remove the cable samples from the cages.
-
Quantify the damage to each cable sample using multiple measures:
-
Mass of cable material damaged (g).
-
Volume of cable loss (cm³).
-
Depth of gnaw penetration (mm).
-
Width of gnawing (mm).
-
A qualitative index of damage based on visual inspection.
-
-
Statistically analyze the data for each damage measure to compare the repellency of the this compound benzoate formulation against the placebo.
Visualizations
Experimental Workflow for Rodent Repellency Study
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Evaluation of aversive agents to increase the selectivity of rodenticides with emphasis on this compound benzoate (Bitrex) bittering agent [escholarship.org]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance in rodents, both behavioural and metabolic [bpca.org.uk]
- 8. Anti-Rodent Polymer Composites | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Studying Denatonium's Effect on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Denatonium, most commonly available as this compound benzoate, is recognized as the most bitter compound known. It serves as a canonical agonist for several bitter taste receptors (T2Rs), which are G protein-coupled receptors (GPCRs). While initially identified in taste buds, T2Rs are now known to be expressed in numerous extra-oral tissues and cell types, where they are implicated in a variety of physiological and pathophysiological processes. Consequently, studying the effects of this compound in vitro provides valuable insights into the roles of T2R signaling in cellular functions, including proliferation, apoptosis, and intracellular signaling.
These application notes provide an overview of key in vitro assays and detailed protocols to investigate the cellular effects of this compound.
Key In Vitro Assays
Several in vitro assays are instrumental in elucidating the effects of this compound on cell lines. The choice of assay depends on the specific cellular response being investigated.
-
Cell Viability and Proliferation Assays: These assays are fundamental for determining the cytotoxic or anti-proliferative effects of this compound. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay are commonly employed to assess cell metabolic activity, which is indicative of cell viability and proliferation.
-
Apoptosis Assays: To determine if this compound induces programmed cell death, apoptosis assays are crucial. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Intracellular Calcium Mobilization Assays: Activation of T2Rs by this compound typically leads to an increase in intracellular calcium ([Ca²⁺]i). Calcium imaging using fluorescent indicators like Fura-2 AM or Fluo-4 AM allows for the real-time measurement of these changes in [Ca²⁺]i upon stimulation with this compound.
Data Presentation: Quantitative Effects of this compound on Various Cell Lines
The following table summarizes the quantitative data on the effects of this compound benzoate on different cell lines as reported in the scientific literature.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Murine Tracheae | Ion Transport (Ussing Chamber) | EC₅₀ | 397 µM | [1] |
| RBL-2H3, KU812 | Cell Viability | Inhibition | > 0.1 mM (dose-dependent) | [1] |
| A549 (Human Lung Carcinoma) | Apoptosis (Flow Cytometry) | % Apoptosis | ~30% at 2 mM (72h) | [2] |
| 16HBE (Human Bronchial Epithelial) | Apoptosis (Flow Cytometry) | % Apoptosis | ~30% at 1 mM (24h) | [2] |
| BEAS-2B (Human Bronchial Epithelial) | Apoptosis (Flow Cytometry) | % Apoptosis | ~30% at 2 mM (48h) | [2] |
| AML (Acute Myeloid Leukemia) cells | Cell Proliferation | Inhibition | Dose-dependent reduction | [2][3] |
| OCI-AML3, THP-1 (AML cell lines) | Cell Proliferation | Inhibition | Significant reduction at non-toxic doses (48h) | [2] |
Experimental Workflow and Signaling Pathway Visualizations
Experimental Workflow
The general workflow for investigating the in vitro effects of this compound on a selected cell line is depicted below.
This compound Signaling Pathway
The canonical signaling pathway for this compound-mediated activation of bitter taste receptors (T2Rs) is illustrated below.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (CCK-8)
Objective: To determine the effect of this compound benzoate on the viability and proliferation of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound benzoate (powder)
-
Sterile PBS or DMSO for dissolving this compound benzoate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Benzoate Preparation and Treatment:
-
Prepare a stock solution of this compound benzoate (e.g., 100 mM) in sterile PBS or DMSO.
-
Prepare serial dilutions of this compound benzoate in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound benzoate dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100.
-
-
Plot the cell viability against the this compound benzoate concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Objective: To quantify this compound benzoate-induced apoptosis.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound benzoate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound benzoate and a vehicle control for the desired duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC is detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2).
-
Set up compensation and gates based on unstained and single-stained controls.
-
-
Data Analysis:
-
The cell population will be divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Intracellular Calcium Mobilization Assay (Calcium Imaging)
Objective: To measure changes in intracellular calcium concentration in response to this compound benzoate.
Materials:
-
Cell line of interest
-
Glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound benzoate
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or in black-walled, clear-bottom 96-well plates and grow to 70-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature.
-
-
Calcium Imaging:
-
Place the dish/plate on the fluorescence microscope or in the plate reader.
-
Acquire a baseline fluorescence reading.
-
Add this compound benzoate at the desired concentration.
-
Continuously record the fluorescence intensity over time. For Fluo-4, excitation is typically at ~488 nm and emission at ~520 nm.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Express the data as the ratio of fluorescence relative to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).
-
Plot the fluorescence intensity change over time to visualize the calcium transient.
-
From dose-response experiments, the EC₅₀ value (the concentration that produces 50% of the maximal response) can be calculated.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells [frontiersin.org]
Application Notes and Protocols for Studying G-Protein Coupled Receptor Pathways with Denatonium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denatonium, most commonly available as this compound benzoate, is recognized as the bitterest chemical compound known.[1] Its primary interaction in biological systems is with the T2R (Taste 2 Receptor) family of G-protein coupled receptors (GPCRs), also known as bitter taste receptors.[1][2][3][4][5][6] Initially identified for their role in taste perception, T2Rs are now known to be expressed in numerous extra-oral tissues, including the respiratory, gastrointestinal, and endocrine systems, where they play diverse physiological roles.[2][3][6] This makes this compound a valuable tool for studying the signaling pathways and physiological functions of this important GPCR subfamily.
These application notes provide a comprehensive guide to using this compound for studying T2R-mediated GPCR signaling, including quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Data Presentation: Quantitative Pharmacological Data of this compound
The following tables summarize the available quantitative data for the interaction of this compound with various bitter taste receptors (TAS2Rs). This data is essential for designing experiments and interpreting results.
Table 1: EC₅₀ Values of this compound for TAS2Rs
| Receptor | Cell Line/System | EC₅₀ (µM) | Reference |
| hTAS2R10 | HEK293T | 120 | [1] |
| hTAS2R39 | Not Specified | See Note 1 | [7] |
| Mouse Trachea | Wildtype Mouse | 397 | [8] |
Note 1: EC₅₀ values for this compound benzoate on hTAS2R39 were reported in the presence of varying concentrations of 4′-fluoro-6-methoxyflavanone.[7]
Table 2: this compound-Activated Human Bitter Taste Receptors
| Receptor Subtype | Reference |
| TAS2R4 | [1][3] |
| TAS2R8 | [1] |
| TAS2R10 | [1][3] |
| TAS2R13 | [5] |
| TAS2R16 | [1] |
| TAS2R39 | [1] |
| TAS2R43 | [1] |
| TAS2R46 | [1] |
| TAS2R47 | [1] |
Signaling Pathways of this compound Action
This compound primarily exerts its effects through the activation of T2Rs, which couple to heterotrimeric G-proteins. The canonical signaling pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium. However, evidence also suggests the involvement of other signaling molecules and even a G-protein-independent pathway.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
The primary signaling cascade initiated by this compound binding to a T2R is a G-protein-dependent pathway. The key steps are:
-
Receptor Activation: this compound binds to and activates a specific T2R.
-
G-Protein Activation: The activated T2R promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein, typically Gα-gustducin.[2] This causes the dissociation of the Gα and Gβγ subunits.
-
Phospholipase C (PLC) Activation: The released Gβγ subunits activate phospholipase Cβ2 (PLCβ2).[2]
-
Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]
-
Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2][5] This increase in intracellular calcium is a hallmark of T2R activation and can be readily measured.
Modulation of cAMP Levels
Some studies suggest that this compound-mediated T2R activation can also lead to a reduction in intracellular cyclic AMP (cAMP) levels.[2] This is thought to occur through the activation of phosphodiesterases (PDEs) by the Gα-gustducin subunit, which then hydrolyze cAMP.
G-Protein-Independent Pathway
There is evidence for a G-protein-independent signaling pathway for this compound.[1][7][8] Studies have shown that in some instances, this compound-induced responses are not blocked by G-protein inhibitors. This alternative pathway also appears to culminate in the release of calcium from intracellular stores, though the precise mechanism linking receptor activation to calcium release remains to be fully elucidated.[1][7][8]
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Cell Culture and Transfection of TAS2R-Expressing Cells
HEK293T cells are commonly used for the heterologous expression of T2Rs as they provide a null background for taste receptor signaling.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Plasmid DNA encoding the TAS2R of interest and a G-protein chimera (e.g., Gα16gust45) to couple the receptor to the PLC pathway.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Culture flasks/plates
Protocol:
-
Culture HEK293T cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For transfection, seed the cells in 96-well plates, 24-well plates, or on glass coverslips, depending on the downstream assay.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours before performing the functional assays.
References
- 1. G-protein-dependent and -independent pathways in this compound signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces secretion of glucagon-like peptide-1 through activation of bitter taste receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A deadly taste: linking bitter taste receptors and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Denatonium: A Versatile Tool for Interrogating Bitter Taste Transduction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Denatonium, most commonly available as this compound benzoate, is recognized as the most bitter substance known. This property makes it an invaluable pharmacological tool for the investigation of bitter taste transduction pathways. Its potent and specific activation of a subset of Taste 2 Receptors (T2Rs), a family of G-protein coupled receptors (GPCRs), allows for the detailed study of the downstream signaling cascades that culminate in the perception of bitterness and other physiological responses. These application notes provide an overview of this compound's utility in bitter taste research and detailed protocols for its use in key experimental assays.
Bitter taste perception is not limited to the oral cavity; T2Rs are expressed in various extra-oral tissues, including the respiratory system, gastrointestinal tract, and even in the brain.[1] This widespread distribution suggests that bitter taste signaling plays a role in diverse physiological processes, from innate immunity to metabolic regulation. This compound serves as a crucial agonist to explore these extra-oral functions.
Mechanism of Action
This compound primarily initiates bitter taste signaling by binding to and activating specific T2R subtypes. While it is known to activate multiple T2Rs, TAS2R4 is a key receptor for this compound in humans.[2] The activation of T2Rs by this compound triggers a canonical signaling cascade involving the heterotrimeric G-protein gustducin.
The process unfolds as follows:
-
Receptor Activation: this compound binds to the extracellular domain of a T2R.
-
G-Protein Coupling: The activated T2R couples to gustducin, leading to the dissociation of its α-subunit (α-gustducin) from the βγ-subunits (Gβγ).
-
Downstream Effectors:
-
Cellular Response: The transient increase in intracellular calcium concentration activates downstream targets, such as the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and neurotransmitter release in taste cells, or other physiological responses in extra-oral cells.[3]
Another proposed pathway involves the α-gustducin subunit activating phosphodiesterase (PDE), which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][6]
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound Benzoate
| Cell Line/System | Assay | Concentration Range | Observed Effect | Reference |
| NCI-H716 | GLP-1 Secretion | 1 - 10 mmol/l | Concentration-dependent increase in GLP-1 secretion. | [2] |
| Human Sinonasal ALI Cultures | Calcium Imaging | 0.1 - 10 mM | Dose-dependent elevation of intracellular calcium. | [3] |
| HNSCC Cells | Calcium Imaging | 15 mM | Triggered intracellular and intranuclear calcium elevation. | [7] |
| Mudpuppy Taste Cells | Calcium Imaging | Not specified | Increased intracellular calcium levels in >80% of cells. | [4] |
| Bovine Taste Membranes | G-protein Activation | 0.1 - 5.0 mM | Robust activation of gustducin. | [8] |
| UCB-derived CD34+ cells | Viability Assay | Up to 1 mM | No significant effect on viability below 1 mM. | [9] |
Table 2: In Vivo Effects of this compound Benzoate
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| db/db Mice | Oral Gavage | 1 mg/kg | Stimulated GLP-1 and insulin secretion, leading to lower blood glucose levels after a glucose challenge. | [2] |
| Yellow-feathered Chickens | Dietary Admixture | 5, 20, 100 mg/kg | Reduced growth performance and damaged jejunal epithelium at higher doses. | [10] |
| Chinese Fast Yellow Chickens | Dietary Admixture | 5, 20, 100 mg/kg | Induced oxidative stress in the heart and kidney at medium and high doses. | [11] |
Mandatory Visualizations
References
- 1. A deadly taste: linking bitter taste receptors and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces secretion of glucagon-like peptide-1 through activation of bitter taste receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Bitter and sweet taste receptors regulate human upper respiratory innate immunity [jci.org]
- 4. Bitter Taste Transduction of this compound in the MudpuppyNecturus maculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. This compound induces secretion of glucagon-like peptide-1 through activation of bitter taste receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound as a bitter taste receptor agonist damages jejunal epithelial cells of yellow-feathered chickens via inducing apoptosis | animal | Cambridge Core [cambridge.org]
- 11. This compound Benzoate-Induces Oxidative Stress in the Heart and Kidney of Chinese Fast Yellow Chickens by Regulating Apoptosis, Autophagy, Antioxidative Activities and Bitter Taste Receptor Gene Expressions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Denaturing Ethanol with Denatonium Benzoate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods and protocols for the denaturation of ethanol using denatonium benzoate for laboratory applications. This compound benzoate, the most bitter chemical compound known, is an effective aversive agent used to prevent the ingestion of ethanol intended for industrial and laboratory use.[1][2] Proper denaturation is critical for compliance with regulations and ensuring laboratory safety.
Application Notes
Denatured alcohol is ethanol that has been rendered unfit for human consumption by the addition of specific denaturants, without chemically altering the ethanol molecule itself. For many laboratory applications, such as use as a solvent, cleaning agent, or in certain experimental procedures, denatured ethanol is a cost-effective and legally compliant alternative to pure, non-denatured ethanol.
This compound benzoate is an ideal denaturant for many applications due to its high bitterness threshold, which is detectable at parts-per-million (ppm) levels.[1][2] It is colorless, odorless, and effective in minute quantities, ensuring that it does not interfere with the chemical properties of the ethanol in most applications.[2] However, for applications where even trace amounts of a quaternary ammonium compound could interfere with experimental results, alternative denaturants or undenatured ethanol should be considered.
Regulatory Context
The use of denatured ethanol is regulated by governmental bodies, and specific formulations are often mandated. For example, "Completely Denatured Alcohol" (CDA) is a formulation recognized across Europe and consists of ethanol denatured with isopropanol, methyl ethyl ketone, and this compound benzoate.[3] In the United States, Specially Denatured Alcohols (SDA) have various formulations, with some including this compound benzoate. It is incumbent upon the researcher to ensure that the denatured ethanol used in their laboratory complies with local and national regulations.
Quantitative Data for Ethanol Denaturation
The concentration of this compound benzoate and other denaturants can vary depending on the desired level of denaturation and regulatory requirements. The following table summarizes common concentrations found in various formulations.
| Denaturant | Concentration | Formulation Context | Source(s) |
| This compound Benzoate | 1 g / 100 L of absolute ethanol | Completely Denatured Alcohol (CDA) - Europe | [3][4][5] |
| This compound Benzoate | 10 ppm (approx. 10 mg / L) | General use | [1] |
| This compound Benzoate | 5 - 500 ppm | Common usage range | [1] |
| This compound Benzoate | 0.001% (10 mg / L) | Combined with Methyl Ethyl Ketone and Isopropyl Alcohol | [6] |
| Isopropyl Alcohol | 3 L / 100 L of ethanol | Completely Denatured Alcohol (CDA) - Europe | [3] |
| Methyl Ethyl Ketone | 3 L / 100 L of ethanol | Completely Denatured Alcohol (CDA) - Europe | [3] |
| tert-Butyl Alcohol | 78 g / 100 L of ethanol | Example of another common denaturant | [7] |
Experimental Protocols
Protocol 1: Preparation of Denatured Ethanol (10 ppm this compound Benzoate)
This protocol describes the preparation of 1 liter of denatured ethanol with a final this compound benzoate concentration of 10 ppm. This concentration is generally sufficient to render the ethanol unpalatable.
Materials:
-
Ethanol (95% or absolute)
-
This compound benzoate (CAS 3734-33-6)
-
Volumetric flask (1000 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Safety Precautions: Don appropriate PPE. Work in a well-ventilated area. This compound benzoate powder can be an irritant, so handle with care to avoid inhalation of dust.[8][9]
-
Prepare Stock Solution (Optional but Recommended for Accuracy):
-
Weigh 100 mg of this compound benzoate on an analytical balance.
-
Quantitatively transfer the this compound benzoate to a 100 mL volumetric flask.
-
Add a small amount of ethanol to dissolve the solid and then fill to the mark with ethanol. Mix thoroughly. This creates a 1000 ppm stock solution.
-
-
Prepare Denatured Ethanol:
-
Measure 990 mL of ethanol and place it in a 1000 mL volumetric flask or a suitable container with a magnetic stir bar.
-
Using a micropipette or a graduated cylinder, add 10 mL of the 1000 ppm this compound benzoate stock solution to the ethanol.
-
If not using a stock solution, weigh 10 mg of this compound benzoate and add it directly to 1 L of ethanol. Stir until fully dissolved.
-
Stir the solution for at least 15 minutes to ensure homogeneity.
-
-
Labeling and Storage:
Protocol 2: Verification of this compound Benzoate Concentration by HPLC-UV
This protocol provides a method for the quantitative analysis of this compound benzoate in ethanol, adapted from official methods.[4][5]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Chloride
-
This compound benzoate standard (≥99% purity)
-
Ethanol (96% vol.)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase of 80:20 (v/v) acetonitrile and 0.2% aqueous sodium chloride solution.[4][5]
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
Take an aliquot of the denatured ethanol sample.
-
If necessary, dilute the sample with ethanol to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
-
HPLC Analysis:
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound benzoate in the sample by comparing its peak area to the calibration curve.
-
Diagrams
Caption: Workflow for the preparation and quality control of denatured ethanol.
Caption: Key safety considerations for working with denatured ethanol.
References
- 1. atamankimya.com [atamankimya.com]
- 2. DB (this compound BENZOATE PURE) - Ataman Kimya [atamanchemicals.com]
- 3. solvents.org.uk [solvents.org.uk]
- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 5. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. sasmabv.com [sasmabv.com]
Application of Denatonium Benzoate in Pediatric Ingestion Deterrence Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Denatonium benzoate, the most bitter chemical compound known, is a crucial aversive agent in preventing accidental pediatric ingestion of harmful household products and pharmaceuticals.[1][2] Its intense bitterness, detectable at parts-per-million (ppm) concentrations, triggers a strong, innate rejection response in children, significantly reducing the likelihood of poisoning.[2][3] These application notes provide a comprehensive overview of the use of this compound benzoate in pediatric ingestion deterrence research, including detailed experimental protocols, quantitative efficacy data, and an exploration of its mechanism of action.
Mechanism of Action: Bitter Taste Transduction
This compound benzoate's aversive effect is mediated through the activation of bitter taste receptors (TAS2Rs), which are G-protein coupled receptors located on taste receptor cells on the tongue.[2] The binding of this compound benzoate to TAS2Rs initiates an intracellular signaling cascade, leading to neurotransmitter release and the perception of bitterness in the brain. This signaling pathway is crucial for the innate aversion to potentially toxic substances.
Quantitative Data on Efficacy
Studies have consistently demonstrated the effectiveness of this compound benzoate in reducing the amount of liquid ingested by young children in controlled settings. The following tables summarize key quantitative findings from pediatric ingestion deterrence research.
Table 1: Efficacy of this compound Benzoate in Liquid Detergent
| Parameter | Control Group (Soapy Solution) | Experimental Group (Soapy Solution + this compound Benzoate) |
| Number of Subjects | 54 | 54 |
| Age Range (months) | 18-47 | 18-47 |
| Mean Amount Ingested (g) | 6.8 | 2.1 |
| Subjects Accepting a Second Taste | 35 | 10 |
| Subjects Displaying Aversion | 10 | 45 |
Source: Adapted from a study on liquid detergent ingestion by children.[3]
Table 2: Efficacy of this compound Benzoate in Orange Juice
| Parameter | Control Group (Orange Juice) | Experimental Group (10 ppm this compound Benzoate in Orange Juice) |
| Number of Subjects | Not specified in detail | 33 |
| Age Range (months) | Not specified in detail | 17-36 |
| Children who took the drink | Not specified in detail | 30 |
| Children willing to take >10g | Not specified in detail | 7 |
Source: Adapted from a study on children's reactions to this compound benzoate in orange juice.
Experimental Protocols
The following are detailed methodologies for key experiments in pediatric ingestion deterrence research involving this compound benzoate.
Protocol 1: Taste Aversion Study in a Liquid Household Product
This protocol is designed to assess the effectiveness of this compound benzoate in deterring the ingestion of a simulated liquid household product by young children.
1. Objective: To determine if the addition of this compound benzoate to a soapy solution reduces the amount ingested by children aged 18-47 months.
2. Materials:
- This compound benzoate solution (prepared to a concentration that yields 10-30 ppm in the final test solution).
- A non-toxic, food-grade surfactant (e.g., sodium lauryl sulfate) to create a "soapy" taste.
- Distilled water.
- Small, identical, opaque cups.
- Graduated cylinders or a precision scale for measuring liquid volumes.
- Video recording equipment.
- Standardized behavioral observation checklist.
3. Experimental Workflow:
4. Procedure:
- Solution Preparation:
- Control Solution: Prepare a dilute, soapy-tasting solution using a food-grade surfactant in distilled water. The concentration should be just enough to impart a noticeable "soapy" taste without being harmful.
- Experimental Solution: Prepare the same soapy solution as the control, but add this compound benzoate to achieve a final concentration of 10-30 ppm.
- Participant Recruitment and Consent:
- Recruit healthy children within the target age range (18-47 months).
- Obtain informed consent from the parents or legal guardians after a thorough explanation of the study procedures and potential risks (which are minimal).
- Experimental Session:
- Each child participates in a single session.
- Randomly assign each child to either the control or the experimental group.
- In a quiet, controlled environment, a researcher presents the child with a small, pre-weighed or measured amount of the assigned solution in a cup.
- The presentation should be standardized (e.g., "Here is something to drink").
- Allow the child to drink freely for a limited time (e.g., 60 seconds).
- A second researcher or a video camera records the child's behavior, focusing on facial expressions, verbal responses, and actions (e.g., spitting out the liquid, pushing the cup away).
- Data Collection and Analysis:
- Measure the amount of liquid remaining in the cup to determine the amount ingested.
- Code the recorded behaviors using a pre-defined coding scheme for aversive reactions (e.g., grimacing, gagging, negative vocalizations).
- Statistically compare the amount ingested and the frequency of aversive behaviors between the control and experimental groups.
Protocol 2: Paired-Comparison Preference Test
This protocol is used to determine a child's preference between a substance with and without this compound benzoate.
1. Objective: To assess whether children show a preference for an unsweetened beverage over the same beverage containing this compound benzoate.
2. Materials:
- This compound benzoate solution.
- An unsweetened beverage (e.g., water, unsweetened juice).
- Identical pairs of cups, with one cup in each pair marked with a unique symbol (e.g., a star, a circle) for identification by the researcher.
3. Procedure:
- Solution Preparation:
- Prepare two batches of the unsweetened beverage.
- To one batch, add this compound benzoate to a final concentration of 10 ppm.
- Experimental Session:
- Present the child with a pair of cups, one containing the control beverage and the other containing the beverage with this compound benzoate. The position of the cups (left/right) should be randomized for each trial.
- Instruct the child to take a sip from each cup.
- Ask the child to point to or verbally indicate which drink they prefer.
- Record the child's choice.
- Data Analysis:
- Analyze the frequency of preference for the control beverage over the experimental beverage using a chi-square test or similar statistical method.
Application Notes for Product Development
-
Concentration: The typical concentration of this compound benzoate in household products ranges from 5 to 500 ppm, with 10-30 ppm being effective in many applications for deterring pediatric ingestion.[3]
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Formulation Stability: this compound benzoate is stable in a wide range of formulations, including aqueous and alcoholic solutions, and its bitterness is not significantly affected by light or temperature.
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Regulatory Considerations: While there is no universal mandate for the inclusion of aversive agents in all household products, some jurisdictions have specific requirements for certain products like antifreeze.[4] Manufacturers should consult relevant regulatory bodies (e.g., CPSC, EPA) for guidance on the use of this compound benzoate in their specific product category.
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Ethical Considerations: All research involving children must be approved by an Institutional Review Board (IRB) and conducted with the highest ethical standards, ensuring the safety and well-being of the participants.
Conclusion
This compound benzoate is a highly effective and safe aversive agent for deterring accidental pediatric ingestion of harmful substances. The protocols and data presented here provide a framework for researchers and product developers to evaluate and implement this important safety measure. Further research is encouraged to explore the efficacy of this compound benzoate in a wider range of products and across different pediatric age groups.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Denatonium Concentration for Effective Taste Aversion in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing denatonium benzoate for taste aversion studies in rats. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Data Presentation: this compound Benzoate Concentration and Effects
The following table summarizes effective this compound benzoate concentrations from various studies to guide dose selection for taste aversion experiments in rats.
| Application/Experiment Type | Effective Concentration | Species/Strain | Key Findings & Remarks |
| Conditioned Taste Aversion (CTA) - Intragastric (IG) | 10 mM | Sprague-Dawley Rats | Sufficient to condition a flavor aversion when infused intragastrically.[1][2] |
| Conditioned Taste Aversion (CTA) - Intragastric (IG) | 2.5 mM | Sprague-Dawley Rats | Ineffective in producing a conditioned flavor aversion.[1][2] |
| Conditioned Taste Aversion (CTA) - Oral | 1.25 mM | Sprague-Dawley Rats | Effective in conditioning a flavor aversion when presented orally in a saccharin solution.[1] |
| Conditioned Taste Aversion (CTA) - General | This compound Saccharide as a weak aversive stimulus | Rats | Did not reliably reduce saccharin consumption; effect was most apparent during a 10-minute interval with free water access.[3] |
| Rodenticide Baits | 10 ppm (approx. 0.022 mM) | Wild Commensal Rats & Mice | Well-accepted in rodenticide formulations, suggesting this concentration is not sufficiently aversive to deter feeding on bait.[4][5] |
| Taste Receptor Response | 10 µM (approx. 0.01 mM or 5 ppm) | Rats | Elicited a response in a subset of rats (17 out of 374), indicating a low taste threshold for some individuals.[6] |
Experimental Protocols
Detailed methodologies for common taste aversion paradigms are provided below.
Two-Bottle Choice (TBC) Test
This protocol is used to assess the preference or aversion of rats to a substance by offering them a choice between two different solutions.
Objective: To determine the concentration at which this compound benzoate becomes aversive to rats, as indicated by a significant reduction in the consumption of the this compound-containing solution compared to a control solution.
Materials:
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Standard rat housing cages
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Two drinking bottles per cage, fitted with sipper tubes
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This compound benzoate
-
Vehicle (e.g., distilled water, tap water, or a palatable solution like saccharin)
-
Graduated cylinders or a scale for measuring fluid consumption
Procedure:
-
Acclimation: Single-house the rats and allow them to acclimate to the housing conditions for at least one week. During this period, provide two bottles of the vehicle solution (e.g., water) to accustom them to the two-bottle setup.[7]
-
Baseline Measurement: For 2-3 days, measure the daily fluid intake from both bottles to establish a baseline. Ensure the placement of the bottles (left vs. right) is switched daily to control for any side preferences.
-
Test Phase:
-
Prepare a range of this compound benzoate solutions in the chosen vehicle.
-
On test days, replace one of the vehicle bottles with a bottle containing the this compound solution. The other bottle should contain only the vehicle.
-
Continue to record the 24-hour fluid consumption from each bottle.
-
Switch the position of the bottles daily.
-
-
Data Analysis:
-
Calculate the preference ratio for the this compound solution using the formula: Preference Ratio = (Volume of this compound Solution Consumed) / (Total Volume of Fluid Consumed)
-
A preference ratio below 0.5 indicates an aversion to the this compound solution.
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Compare the consumption of the this compound solution to the baseline water consumption and across different concentrations.
-
Conditioned Taste Aversion (CTA) Paradigm
This protocol establishes an association between a novel taste (Conditioned Stimulus, CS) and a negative internal state (Unconditioned Stimulus, US), often induced by a malaise-inducing agent like lithium chloride (LiCl) or, in this case, the intrinsic aversive properties of this compound.
Objective: To determine if a specific concentration of this compound benzoate can induce a conditioned taste aversion to a novel, palatable flavor.
Materials:
-
Standard rat housing cages
-
Drinking bottles with sipper tubes
-
A novel, palatable solution (e.g., 0.1% saccharin solution) - the Conditioned Stimulus (CS)
-
This compound benzoate solution - the Unconditioned Stimulus (US)
-
Lithium Chloride (LiCl) solution (for positive control, if needed)
-
Vehicle (e.g., distilled water)
Procedure:
-
Water Deprivation Schedule: To ensure robust drinking during the test sessions, rats are typically placed on a restricted water access schedule (e.g., access to water for a limited period each day).[8]
-
Baseline & Habituation:
-
For several days, give the rats access to water for a fixed period (e.g., 15-20 minutes) at the same time each day in their home cages. This establishes a stable baseline of water consumption.
-
-
Conditioning Day:
-
Replace the water bottle with a bottle containing the novel palatable solution (CS), for example, a saccharin solution.
-
Immediately after the drinking session, administer the aversive stimulus (US). This can be an intraperitoneal (IP) injection of LiCl or, if testing the aversive properties of this compound itself, the CS can be a solution containing both saccharin and this compound.
-
Alternatively, for intragastric studies, the CS (e.g., a flavored solution) is consumed orally while the US (this compound solution) is infused directly into the stomach.[1][2]
-
-
Test Day (typically 48-72 hours later):
-
Present the rats with a two-bottle choice: one bottle containing the CS (saccharin solution) and another containing the vehicle (water).
-
Measure the amount consumed from each bottle over a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
A successful conditioned taste aversion is demonstrated if the rats consume significantly less of the CS solution compared to a control group that did not receive the aversive stimulus.
-
Calculate a suppression ratio: Suppression Ratio = (CS intake on test day) / (CS intake on conditioning day + Water intake on test day). A lower ratio indicates a stronger aversion.
-
Mandatory Visualizations
Bitter Taste Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of this compound benzoate to a bitter taste receptor (TAS2R).
References
- 1. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound saccharide as an aversive stimulus in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Resistance in rodents, both behavioural and metabolic [bpca.org.uk]
- 7. Preferences of 14 rat strains for 17 taste compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsu.edu [apsu.edu]
Stability of denatonium benzoate solutions under laboratory conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denatonium benzoate solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound benzoate solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in concentration over time | High Temperature Storage: Although generally stable, prolonged exposure to elevated temperatures (e.g., > 40°C) may lead to gradual degradation. One study indicated potential degradation at temperatures as high as 75°C. | Store stock solutions and working solutions in a cool environment, such as a refrigerator (2-8°C), especially for long-term storage. |
| Chemical Incompatibility: Contamination with strong oxidizing agents (e.g., peroxides, hypochlorites), strong acids, or strong bases can cause degradation of this compound benzoate. | Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. Use dedicated glassware for this compound benzoate solutions if possible. Avoid mixing with incompatible substances. | |
| Microbial Contamination: Non-sterile aqueous solutions, particularly those at neutral pH, can be susceptible to microbial growth over time, which may affect the integrity of the solution. | For long-term storage of aqueous solutions, consider sterile filtration (0.22 µm filter) and storage in sterile containers. The use of a co-solvent such as ethanol can also inhibit microbial growth. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation Products: Exposure to harsh conditions such as strong UV light, high temperatures, or incompatible chemicals can lead to the formation of degradation products. Known degradation pathways include photodegradation and hydrolysis. | Review the storage and handling procedures of the solution. If degradation is suspected, confirm the identity of the main peak using a reference standard. Mass spectrometry can be used to identify unknown peaks. |
| Interaction with Container: While unlikely with standard laboratory glassware (borosilicate) and common plastics (polypropylene, polyethylene), reactive impurities leaching from low-quality containers could potentially interact with this compound benzoate. | Use high-quality, inert containers for solution preparation and storage. If in doubt, perform a compatibility study by storing the solution in the container for a period and re-analyzing. | |
| Inconsistent analytical results | Improper Sample Preparation: Inaccurate dilutions or contamination during sample preparation can lead to variable results. | Ensure accurate calibration of pipettes and balances. Prepare fresh dilutions for each analysis. Use a validated analytical method. |
| HPLC Method Issues: A non-optimized or non-validated HPLC method may not be stability-indicating, meaning degradation products may co-elute with the parent peak, leading to inaccurate quantification. | Develop and validate a stability-indicating HPLC method. This typically involves forced degradation studies to ensure that all potential degradation products are separated from the this compound benzoate peak. |
Frequently Asked Questions (FAQs)
1. How should I store this compound benzoate solutions?
For optimal stability, this compound benzoate solutions should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area.[1][2] Refrigeration at 2-8°C is recommended for long-term storage.
2. What is the shelf-life of a this compound benzoate solution?
Aqueous and alcoholic solutions of this compound benzoate are known to be very stable, retaining their bitterness and chemical integrity for several years under proper storage conditions.[3] However, for quantitative applications, it is recommended to re-qualify working solutions periodically, especially if they are used as calibration standards.
3. Is this compound benzoate sensitive to light?
While some sources state that exposure to light does not significantly impact the bitterness of the solution, it is a general best practice in a laboratory setting to protect solutions from prolonged exposure to direct sunlight or strong UV radiation to prevent potential photodegradation.[3] Studies have shown that indirect photodegradation can occur, leading to the formation of transformation products.
4. What solvents are recommended for preparing this compound benzoate solutions?
This compound benzoate is soluble in water, ethanol, methanol, and ethylene glycol.[4] The choice of solvent will depend on the specific application. For analytical standards, HPLC-grade solvents should be used.
5. At what pH is a this compound benzoate solution most stable?
This compound benzoate is reported to be stable over a wide pH range.[3] However, it is advisable to avoid strongly acidic (pH < 3) and strongly basic (pH > 11) conditions to prevent potential hydrolysis of the amide or benzoate ester functionalities, respectively. A neutral pH range is generally recommended for aqueous solutions.
6. What are the known degradation products of this compound benzoate?
Under forced degradation conditions, particularly photodegradation, several transformation products have been identified. These are typically formed through pathways such as amide hydrolysis, hydroxylation, N-dealkylation, and N-dearylation.
7. Is it necessary to use a stability-indicating method for the analysis of this compound benzoate?
Yes, if you are assessing the stability of a formulation containing this compound benzoate, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[5][6][7]
Data Presentation
The following tables are templates for presenting quantitative stability data for this compound benzoate solutions. Note: The data presented here is illustrative and should be replaced with experimental results.
Table 1: Stability of Aqueous this compound Benzoate Solution (100 µg/mL) at Various Temperatures
| Storage Temperature | Initial Concentration (%) | 1 Month (%) | 3 Months (%) | 6 Months (%) |
| 2-8°C | 100.0 | 99.8 | 99.5 | 99.2 |
| 25°C / 60% RH | 100.0 | 99.5 | 98.9 | 98.1 |
| 40°C / 75% RH | 100.0 | 98.2 | 96.5 | 94.3 |
Table 2: Photostability of Aqueous this compound Benzoate Solution (100 µg/mL)
| Condition | Exposure Time (hours) | Concentration (%) | Appearance |
| Control (Dark) | 24 | 99.9 | Clear, colorless |
| ICH Option 2 (Light) | 24 | 97.5 | Clear, colorless |
Table 3: Stability of Aqueous this compound Benzoate Solution (100 µg/mL) at Different pH Values (Stored at 25°C)
| pH | Initial Concentration (%) | 1 Week (%) | 4 Weeks (%) |
| 3.0 | 100.0 | 99.6 | 99.1 |
| 7.0 | 100.0 | 99.8 | 99.6 |
| 11.0 | 100.0 | 99.4 | 98.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Benzoate Stock Solution (1 mg/mL)
-
Accurately weigh 100 mg of this compound benzoate reference standard.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of the desired solvent (e.g., HPLC-grade water or ethanol).
-
Sonicate for 10 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up to the mark with the solvent and mix thoroughly.
-
Transfer the solution to a labeled, light-resistant container for storage.
Protocol 2: Stability-Indicating HPLC Method for this compound Benzoate
This is a general method and may require optimization for specific instrumentation and formulations.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
Protocol 3: Forced Degradation Study of this compound Benzoate
Forced degradation studies are essential for developing a stability-indicating method and understanding the degradation pathways.
-
Acid Hydrolysis: Mix equal volumes of a 200 µg/mL this compound benzoate solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Mix equal volumes of a 200 µg/mL this compound benzoate solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Mix equal volumes of a 200 µg/mL this compound benzoate solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a 100 µg/mL solution of this compound benzoate at 80°C for 48 hours.
-
Photodegradation: Expose a 100 µg/mL solution of this compound benzoate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Peak purity analysis of the this compound benzoate peak should be performed to ensure no degradation products are co-eluting.
Visualizations
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound Benzoate(USP/NF/ChP)|3734-33-6--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 6. Analysis of this compound benzoate in Oregon consumer products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of this compound Benzoate on Primesep SB Column | SIELC Technologies [sielc.com]
Technical Support Center: Denatonium and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using denatonium in their experiments and have questions about its potential interference with cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Is it possible for this compound to affect the results of my cell viability assay?
A1: Yes, it is possible. The observed effects of this compound in cell viability assays are most likely due to its inherent biological activity as a bitter taste receptor agonist, which can lead to a true reduction in cell viability.[1][2][3][4][5][6] Direct chemical interference with assay reagents is also a possibility, though less commonly reported.
Q2: What are the known biological effects of this compound on cells?
A2: this compound is known to activate bitter taste receptors (T2Rs) which are expressed in various cell types, not just taste buds.[4][5] This activation can trigger downstream signaling pathways that may result in:
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Inhibition of cell proliferation: this compound has been shown to inhibit the growth of several cell lines in a dose-dependent manner.[1][3]
-
Induction of apoptosis: At certain concentrations, this compound can induce programmed cell death.[2][3][4]
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Changes in cell morphology: Treated cells may appear rounded, shrunken, or detached.[1]
Q3: Can this compound directly interfere with colorimetric assays like MTT, XTT, MTS, or WST-1?
A3: Direct interference is possible but may not be significant. This compound benzoate has a UV absorbance maximum at 263 nm. The formazan products of tetrazolium-based assays are typically measured at higher wavelengths (e.g., ~570 nm for MTT, ~450-490 nm for XTT). While the absorbance spectra are distinct, high concentrations of this compound could potentially contribute to the absorbance reading. A cell-free control experiment is the best way to determine if this is occurring in your specific assay conditions.
Q4: Could this compound interfere with luciferase-based assays, such as CellTiter-Glo®?
A4: While there is no widespread evidence to suggest that this compound is a direct inhibitor of the luciferase enzyme, some chemical compounds can interfere with luciferase activity.[7][8][9][10] Therefore, it is prudent to run a control experiment to rule out any direct effects on the enzyme.
Troubleshooting Guide
If you are observing unexpected results in your cell viability assays when using this compound, this guide provides a step-by-step approach to help you identify the cause.
dot
Caption: Troubleshooting workflow for this compound in cell viability assays.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cell viability in different cell lines and the spectral properties relevant to potential assay interference.
Table 1: Reported Effects of this compound on Cell Viability
| Cell Line | Assay Used | Observed Effect | Concentration Range | Reference |
| A549 (human lung carcinoma) | CCK-8 | Inhibition of cell growth | Dose-dependent | [1] |
| 16HBE (human bronchial epithelial) | CCK-8, ATP luminescent assay | Inhibition of cell growth | Dose-dependent | [1] |
| AML (Acute Myeloid Leukemia) cells | CellTiter 96 Aqueous One Solution, CellTiter-Glo | Reduced cell viability, apoptosis | Up to 2 mM | [3] |
| HNSCC (Head and Neck Squamous Cell Carcinoma) | XTT | Decreased cellular metabolism | 1-10 mM | [5] |
Table 2: Spectral Properties of this compound Benzoate and Common Assay Readouts
| Compound/Product | Assay Type | Maximum Absorbance Wavelength | Potential for Interference |
| This compound Benzoate | - | 263 nm | Low, but cell-free control is recommended |
| MTT Formazan | Colorimetric | ~570 nm | - |
| XTT Formazan | Colorimetric | ~450 - 490 nm | - |
| MTS Formazan | Colorimetric | ~490 - 500 nm | - |
| WST-1 Formazan | Colorimetric | ~450 nm | - |
Experimental Protocols
Cell-Free Interference Control for Colorimetric Assays (MTT, XTT, MTS, WST-1)
This protocol is designed to determine if this compound directly reacts with the tetrazolium salt or other assay components to produce a color change, which would interfere with the measurement of cell viability.
dot
Caption: Workflow for the cell-free interference control experiment.
-
Plate Setup: In a 96-well plate, add the same volume of cell culture medium as used in your cell-based experiments to a set of wells.
-
Add this compound: Add this compound to these wells at the same concentrations you are using to treat your cells. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the same duration as your cell treatment.
-
Add Assay Reagent: Add the MTT, XTT, MTS, or WST-1 reagent to the wells according to the manufacturer's protocol.
-
Incubate and Read: Incubate for the recommended time and then read the absorbance at the appropriate wavelength.
-
Analysis: If the absorbance in the wells containing this compound is significantly higher than the vehicle control, this indicates direct interference.
Luciferase Inhibition Control (e.g., for CellTiter-Glo®)
This protocol assesses whether this compound directly inhibits the luciferase enzyme.
-
Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
ATP Standard: In a white-walled 96-well plate, add a known concentration of ATP to the assay buffer.
-
Add this compound: Add this compound at your experimental concentrations to the ATP-containing wells. Include a vehicle control.
-
Add Luciferase Reagent: Add the luciferase reagent to all wells.
-
Read Luminescence: Immediately read the luminescence.
-
Analysis: A significant decrease in the luminescent signal in the presence of this compound compared to the vehicle control suggests direct inhibition of the luciferase enzyme.
Signaling Pathway
This compound's biological effects are primarily mediated through the activation of bitter taste receptors (T2Rs), which are G-protein coupled receptors. The canonical signaling pathway involves the G-protein gustducin.
dot
Caption: Simplified canonical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Benzoate [drugfuture.com]
- 4. This compound benzoate | SIELC Technologies [sielc.com]
- 5. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Denatonium Precipitation in Aqueous Solutions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of denatonium, most commonly available as this compound benzoate, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound benzoate in water and other common solvents?
A1: this compound benzoate is moderately soluble in water and shows higher solubility in various organic solvents. Its solubility is also temperature-dependent. Below is a summary of its solubility in different solvents at various temperatures.
Data Presentation: Solubility of this compound Benzoate
| Solvent | Solubility at 2°C (% w/v) | Solubility at 20°C (% w/v) | Solubility at 37°C (% w/v) |
| Water | 3.6 | 4.5 | 7.15 |
| Methanol | 62.1 | 68.9 | 69.2 |
| Ethanol | 35.7 | 35.5 | 35.4 |
| Isopropyl Alcohol | 5.2 | 10.5 | 10.6 |
| Butanol | 16.4 | 20.8 | 22.2 |
| Chloroform | 18.5 | 33.0 | 42.8 |
| Acetone | 0.9 | 1.4 | 1.95 |
| Ethyl Acetate | 0.12 | 0.25 | 0.30 |
| Ether | 0.01 | 0.015 | Not Specified |
| Benzene | 0.51 | 0.49 | 0.5 |
Data sourced from INDIS Raw Materials[1]
Additionally, specific solubility data in common laboratory solvents is provided below:
| Solvent | Concentration | Remarks |
| Water | 20 mg/mL (44.78 mM) | Requires sonication[2]. |
| PBS | 33.33 mg/mL (74.63 mM) | Requires sonication[2]. |
| DMSO | 20 mg/mL (44.78 mM) | Requires sonication[2]. |
Q2: At what pH range is a this compound benzoate aqueous solution stable?
A2: Aqueous solutions of this compound benzoate are stable over a wide pH range.[3] A 3% solution in water typically exhibits a pH between 6.5 and 7.5.[4][5]
Q3: My this compound benzoate has precipitated out of my aqueous solution. What could be the cause?
A3: Precipitation of this compound benzoate from an aqueous solution can be triggered by several factors:
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Low Temperature: As shown in the table above, the solubility of this compound benzoate in water decreases as the temperature drops. If your solution was prepared at a higher temperature and subsequently cooled, precipitation may occur.
-
High Concentration: Exceeding the solubility limit at a given temperature will lead to precipitation.
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Chemical Incompatibility: this compound benzoate is a quaternary ammonium salt and can precipitate in the presence of certain other reagents. It is known to be incompatible with strong oxidizing agents.[6] It also forms precipitates with reagents like trinitrophenol and ammonium reineckate.[4]
-
Common Ion Effect: While not extensively documented for this compound benzoate specifically, the common ion effect can reduce the solubility of a salt if a solution already contains one of the ions from the salt. For instance, adding another benzoate salt to a saturated this compound benzoate solution could potentially cause precipitation.
-
Solvent Polarity Changes: If the composition of your aqueous solution is altered, for example, by the addition of a solvent in which this compound benzoate is less soluble, it may precipitate.
Troubleshooting Guides
Issue 1: this compound benzoate powder is not dissolving in water.
Mandatory Visualization: Experimental Workflow for Dissolving this compound Benzoate
Caption: Workflow for dissolving this compound benzoate.
Experimental Protocols:
-
Protocol 1: Standard Aqueous Solution Preparation
-
Weigh the desired amount of this compound benzoate powder.
-
Add it to the required volume of distilled or deionized water.
-
Continuously stir the mixture.
-
If dissolution is slow, gently heat the solution to a temperature not exceeding 45°C while continuing to stir.[7]
-
Alternatively, place the solution in an ultrasonic bath to aid dissolution.[2]
-
-
Protocol 2: Enhanced Solubility with Saline This protocol is adapted from a procedure for preparing fit test solutions and can be useful for achieving higher concentrations or improved stability.[7]
-
Prepare a 5% (w/v) sodium chloride (NaCl) solution in distilled water.
-
Incrementally add the this compound benzoate powder to the 5% NaCl solution.
-
Stir the mixture well.
-
If necessary, apply gentle heat (not exceeding 45°C) while stirring until all solids are dissolved.[7]
-
Issue 2: A previously clear this compound benzoate solution has become cloudy or formed a precipitate.
Mandatory Visualization: Troubleshooting Precipitation in this compound Benzoate Solutions
Caption: Logical steps for troubleshooting precipitation.
Corrective Actions:
-
Temperature Adjustment: If you suspect the precipitation is due to cooling, gently warm the solution to room temperature or slightly above (not exceeding 45°C) and agitate until the precipitate redissolves.[7] To prevent recurrence, store the solution at a consistent temperature where the concentration is below the solubility limit.
-
Check for Incompatibilities: Review all components in your solution. If you have added other reagents, particularly strong oxidizing agents, precipitation may be due to a chemical reaction. In such cases, the solution may not be salvageable, and a different formulation approach may be needed.
-
Dilution: If the concentration may have inadvertently increased due to solvent evaporation, add a small amount of the original solvent to redissolve the precipitate. Ensure containers are tightly sealed during storage to prevent evaporation.
-
Consider Co-solvents or Surfactants: For applications requiring high concentrations or enhanced stability, consider preparing the solution with a co-solvent system. A combination of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and a surfactant like Tween-80 in a saline solution has been used for in vivo studies and can significantly improve solubility.[2]
Key Experimental Protocols
Protocol 3: Preparation of a this compound Benzoate Stock Solution for In Vivo Use
This protocol provides a method for preparing a this compound benzoate solution using a co-solvent system to ensure solubility and stability.[2]
Materials:
-
This compound Benzoate
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound benzoate in DMSO. The volume of DMSO should be 10% of the final desired volume.
-
Add PEG300 to the solution, equivalent to 40% of the final volume. Mix thoroughly.
-
Add Tween-80 to the solution, equivalent to 5% of the final volume. Mix thoroughly.
-
Finally, add saline to reach the final desired volume (making up the remaining 45%).
-
Ensure the final solution is clear. This method can achieve a solubility of at least 2 mg/mL (4.48 mM).[2]
This compound Signaling Pathway
This compound exerts its bitter taste by activating specific G-protein coupled receptors (GPCRs) known as taste receptors type 2 (TAS2Rs). This initiates a downstream signaling cascade.
Mandatory Visualization: this compound Bitter Taste Transduction Pathway
Caption: Simplified signaling pathway for this compound.
This pathway illustrates that the binding of this compound to its receptor activates the G-protein gustducin. The βγ subunits of gustducin then activate Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, which ultimately results in neurotransmitter release and the perception of a bitter taste.
References
- 1. Bitterant – INDIS Raw Materials [indisnz.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound Benzoate [drugfuture.com]
- 5. aversiontech.com [aversiontech.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. qualfit-software.square.site [qualfit-software.square.site]
Technical Support Center: Denatonium Dosage for In Vivo Animal Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of denatonium in in vivo animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal experiments?
A1: this compound, most commonly available as this compound benzoate, is the most bitter chemical compound known. In animal research, it is primarily used as an aversive agent to discourage ingestion of certain items. This can be useful in studies where taste aversion is a variable, or to prevent animals from consuming non-food items in their environment. It is also used in rodenticide baits to deter accidental ingestion by non-target species, including humans.[1][2][3]
Q2: Is this compound toxic to animals?
A2: this compound benzoate has a low toxicity profile.[4] The acute oral Lethal Dose 50 (LD50) in rats has been reported to be in the range of 485-740 mg/kg.[1] Another source indicates an oral LD50 of 584 mg/kg in rats.[5][6][7][8] While it is considered harmful if swallowed in large amounts, the extreme bitterness usually prevents the ingestion of toxic quantities.[2][6]
Q3: How do I prepare a this compound solution for my experiment?
A3: To prepare a this compound solution, you will typically dissolve this compound benzoate powder in the desired solvent, which is often water or a component of the animal's diet. For example, if you are preparing a 10 mM solution for intragastric infusion in rats, you would calculate the required amount of this compound benzoate based on its molecular weight and dissolve it in sterile water. It is crucial to ensure the powder is fully dissolved. For dietary administration, this compound can be mixed into the feed at a specified concentration (e.g., mg/kg).
Q4: What is a typical starting concentration for taste aversion studies in rodents?
A4: A common concentration for inducing taste aversion in rodents is around 10 parts per million (ppm).[1][3] Some studies have shown a response in rats at a concentration of 10µM, which is equivalent to approximately 5 ppm.[9] For intragastric infusions designed to condition flavor aversion, a concentration of 10 mM has been shown to be effective in rats, while 2.5 mM was not.[10] It is recommended to start with a concentration in this range and adjust based on the specific experimental needs and animal response.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in animal aversion response. | Individual differences in taste receptor sensitivity. | Increase the sample size to ensure statistical power. Consider screening animals for sensitivity prior to the main experiment. |
| Animals are not showing an aversion to the this compound. | The concentration may be too low for the specific species or strain. Some animals, like bank voles and pocket gophers, may not be deterred by this compound benzoate.[11] | Gradually increase the concentration of this compound. Confirm that the chosen animal model is sensitive to this compound by consulting literature or conducting a pilot study. |
| Animals are refusing to consume any food or water, even the control. | The experimental setup may be causing stress. The control substance may have an unintended aversive taste or smell. | Acclimatize the animals to the experimental conditions before introducing this compound. Ensure the control substance is palatable and familiar to the animals. |
| Precipitation is observed in the prepared this compound solution. | The solution may be supersaturated, or the solvent may not be appropriate. | Gently warm the solution while stirring to aid dissolution. If precipitation persists, consider using a different solvent or preparing a fresh solution at a slightly lower concentration. |
Quantitative Data Summary
| Parameter | Animal Model | Dosage/Concentration | Effect | Reference |
| Acute Oral LD50 | Rat | 485-740 mg/kg | Lethal Dose, 50% | [1] |
| Acute Oral LD50 | Rat | 584 mg/kg | Lethal Dose, 50% | [5][6][8] |
| Acute Oral LD50 | Rabbit | 508 mg/kg | Lethal Dose, 50% | [7] |
| Aversion Concentration | Rat | 10 µM (~5 ppm) | Aversion Response | [9] |
| Aversion Concentration | Rat | 10 mM (Intragastric) | Conditioned Flavor Aversion | [10] |
| No Aversion Concentration | Rat | 2.5 mM (Intragastric) | No Conditioned Flavor Aversion | [10] |
| Dietary Administration | Chicken | 5, 20, 100 mg/kg of diet | Reduced growth performance | [12][13][14][15] |
Experimental Protocols
Protocol 1: Conditioned Taste Aversion in Rats (Based on Glendinning et al., 2008)
-
Animals: Adult male Sprague-Dawley rats.
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Housing: Individually housed with ad libitum access to food and water, unless otherwise specified.
-
Apparatus: Standard rat cages equipped with two drinking spouts.
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Solutions:
-
Conditioned Stimulus (CS+): A flavored solution (e.g., 0.2% saccharin in water) paired with intragastric this compound infusion.
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Conditioned Stimulus (CS-): A different flavored solution (e.g., 0.05% Kool-Aid in water) paired with intragastric water infusion.
-
This compound Solution: 10 mM this compound benzoate dissolved in water.
-
-
Procedure:
-
Acclimation: Acclimate rats to the cages and drinking from the spouts.
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Training (30 min/day sessions):
-
On alternating days, present the rats with either the CS+ or CS- solution.
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While the rat is drinking the CS+ solution, infuse 10 mM this compound benzoate intragastrically at a rate proportional to licking.
-
While the rat is drinking the CS- solution, infuse water intragastrically at the same rate.
-
-
Testing:
-
Present the rats with a two-bottle choice between the CS+ and CS- solutions.
-
Measure the intake of each solution over a 24-hour period.
-
-
-
Expected Outcome: Rats will show a significantly lower preference for the CS+ solution compared to the CS- solution, indicating a conditioned taste aversion.[10]
Visualizations
References
- 1. This compound benzoate as a deterrent to ingestion of toxic substances: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound benzoate: review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. allegrosafety.com [allegrosafety.com]
- 9. Resistance in rodents, both behavioural and metabolic [bpca.org.uk]
- 10. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. This compound as a bitter taste receptor agonist damages jejunal epithelial cells of yellow-feathered chickens via inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as a bitter taste receptor agonist damages jejunal epithelial cells of yellow-feathered chickens via inducing apoptosis | animal | Cambridge Core [cambridge.org]
- 14. This compound Benzoate-Induces Oxidative Stress in the Heart and Kidney of Chinese Fast Yellow Chickens by Regulating Apoptosis, Autophagy, Antioxidative Activities and Bitter Taste Receptor Gene Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Benzoate-Induces Oxidative Stress in the Heart and Kidney of Chinese Fast Yellow Chickens by Regulating Apoptosis, Autophagy, Antioxidative Activities and Bitter Taste Receptor Gene Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation profile of denatonium benzoate in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation profile of denatonium benzoate in experimental setups.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound benzoate.
Issue 1: Inconsistent or decreasing concentration of this compound benzoate in aqueous solutions over time.
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Question: I am observing a decline in the concentration of my this compound benzoate standard in an aqueous solution stored under ambient laboratory conditions. What could be the cause?
-
Answer: While this compound benzoate is generally stable in aqueous solutions, a gradual decrease in concentration can occur, primarily due to photodegradation, especially if the solution is exposed to sunlight or strong artificial light.[1] Indirect photodegradation is a more significant factor than direct photodegradation.[1] Key degradation mechanisms include amide hydrolysis, hydroxylation, N-dealkylation, and N-dearylation.[1] To mitigate this, store stock and working solutions in amber vials or protect them from light. For long-term storage, refrigeration is recommended. It has been noted that aqueous or alcoholic solutions of this compound benzoate can retain their bitterness for many years, suggesting that significant degradation under typical storage conditions is slow.[2][3]
Issue 2: Poor recovery or inconsistent results during HPLC analysis.
-
Question: My HPLC analysis of this compound benzoate is showing poor peak shape, shifting retention times, or low recovery. How can I troubleshoot this?
-
Answer: These issues often stem from matrix effects or improper sample preparation, especially in complex matrices like engine coolant or biological fluids.
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Matrix Effects: Co-elution of other ions or compounds can interfere with the detection of the this compound cation.[4][5] To diagnose this, you can perform a spike and recovery experiment or dilute the sample matrix.[4][5] Switching to UPLC (Ultra-Performance Liquid Chromatography) may also help reduce matrix effects.[6]
-
Sample Preparation: For complex samples, solid-phase extraction (SPE) can be an effective cleanup step to remove interfering substances and improve recovery.[7]
-
pH of Mobile Phase: The pH of the mobile phase can be adjusted to shift the retention of basic compounds like this compound. A slightly acidic mobile phase (e.g., pH 3.0-4.6) is often used to ensure the this compound is in its ionic form, which can improve peak shape and retention on reverse-phase columns.[5][8]
-
Issue 3: Unexpected results in biodegradability studies.
-
Question: I am conducting a biodegradability study on a formulation containing this compound benzoate, and the results are lower than expected. Is this compound benzoate inhibiting microbial activity?
-
Answer: this compound benzoate itself is not considered to be readily biodegradable. Studies have shown that the this compound cation is particularly persistent and is not significantly removed by microbial degradation or adsorption onto sludge in tests like the Semi-Continuous Activated Sludge (SCAS) test. However, the benzoate anion can be biodegraded.[9] It is unlikely that this compound benzoate is inhibiting microbial activity, as studies have shown it is not toxic to microorganisms in activated sludge at concentrations between 1 and 150 mg/L.[9] Your results likely reflect the persistence of the this compound cation.
Frequently Asked Questions (FAQs)
Stability and Storage
-
Q1: How stable is this compound benzoate in solid form and in solution?
-
Q2: What are the recommended storage conditions for this compound benzoate and its solutions?
-
Q3: Is this compound benzoate susceptible to hydrolysis?
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A3: While generally stable, one of the identified mechanisms of photodegradation is amide hydrolysis.[1] However, under normal storage conditions in neutral aqueous solutions, significant hydrolysis is not expected.
-
Degradation Profile
-
Q4: What are the main degradation pathways for this compound benzoate?
-
A4: The primary degradation pathway identified in experimental setups is indirect photodegradation.[1] This process involves mechanisms such as amide hydrolysis, hydroxylation, N-dealkylation, and N-dearylation, leading to the formation of several transformation products.[1] Biodegradation of the this compound cation is very limited.
-
-
Q5: Is this compound benzoate biodegradable?
-
A5: No, this compound benzoate is not considered readily biodegradable. An OECD 301F Manometric Respirometry test showed only 18.17% degradation over 28 days. The this compound cation is persistent in the environment.
-
-
Q6: What are the known transformation products of this compound benzoate?
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A6: Photodegradation experiments have identified seven transformation products.[1] Anodic oxidation has been shown to produce ten products, which include all the transformation products from indirect photodegradation.[1] Lidocaine is one of the potential transformation products, though its presence in environmental samples is more commonly associated with its use as a local anesthetic.[1]
-
Analytical Considerations
-
Q7: What is the standard method for analyzing this compound benzoate concentration?
-
Q8: What are some common challenges in the analysis of this compound benzoate?
-
A8: The primary challenges include matrix effects from complex sample compositions, which can cause interference and affect accuracy.[4][6] Proper sample cleanup, such as solid-phase extraction, is often necessary.[7] Additionally, co-elution of other ions can interfere with the detection of the this compound cation.[4]
-
Data Presentation
Table 1: Biodegradability of this compound Benzoate
| Test Guideline | Method | Inoculum | Test Substance Concentration | Duration | Temperature | Result (% Degradation) | Conclusion |
|---|
| OECD 301F | Manometric Respirometry | Activated Sludge | 100 mg/L | 28 days | 20 ± 1°C | 18.17% | Not readily biodegradable[14] |
Table 2: Estimated Environmental Persistence
| Compartment | Parameter | Value | Source |
|---|---|---|---|
| Water | Half-life | 60 days | EPI Suite™ Prediction[14] |
| Sediment | Half-life | 541.66 days | EPI Suite™ Prediction[14] |
Table 3: Solubility in Various Solvents at 33.8°C
| Solvent | Solubility (Granular Form) | Solubility (Powder Form) |
|---|---|---|
| Methanol | 200-1000 g/L | >1000 g/L |
| Ethanol | 200-1000 g/L | 200-1000 g/L |
| Dimethylformamide (DMF) | 10-50 g/L | 100-200 g/L |
| Acetonitrile | 10-50 g/L | 50-100 g/L |
| Acetone | 1-10 g/L | 10-50 g/L |
| Toluene | <1 g/L | <1 g/L |
(Data sourced from ECHA Registration Dossier)[15]
Experimental Protocols
Methodology for OECD 301F Manometric Respirometry Test
This protocol provides a summary of the methodology used to assess the ready biodegradability of this compound benzoate.
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Preparation: A mineral medium is prepared and inoculated with microorganisms from activated sludge.
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Test Setup: The test is conducted in sealed bottles with a headspace of air. Three sets of bottles are prepared:
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Test vessels: Contain the mineral medium, inoculum, and this compound benzoate at a concentration of 100 mg/L.
-
Blank controls: Contain the mineral medium and inoculum only.
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Reference controls: Contain the mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate).
-
-
Incubation: The bottles are incubated in the dark at a constant temperature of 20 ± 1°C for 28 days.
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Measurement: The consumption of oxygen is measured over the 28-day period using a manometric device. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).
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Analysis: The biodegradation percentage of this compound benzoate is calculated by subtracting the oxygen consumption of the blank control from that of the test vessels and dividing by the ThOD. A substance is considered readily biodegradable if it reaches 60% degradation within a 10-day window during the 28-day test.[16]
Mandatory Visualizations
Caption: A typical experimental workflow for the analysis of this compound benzoate.
Caption: Primary degradation pathways for the this compound cation.
Caption: A troubleshooting decision tree for HPLC analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. encyclopedia.com [encyclopedia.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of this compound Benzoate on Primesep SB Column | SIELC Technologies [sielc.com]
- 9. sae.org [sae.org]
- 10. Synthesis, Toxicity and Detection Method of this compound Benzoate_Chemicalbook [chemicalbook.com]
- 11. This compound Benzoate | 3734-33-6 [chemicalbook.com]
- 12. polymersolutions.com [polymersolutions.com]
- 13. Analysis of this compound benzoate in Oregon consumer products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Registration Dossier - ECHA [echa.europa.eu]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
Minimizing animal stress in denatonium-based aversion conditioning.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing animal stress in denatonium-based aversion conditioning experiments.
General Principles for Minimizing Animal Stress
Successful and ethical aversion conditioning hinges on the "3Rs" principle: Replacement, Reduction, and Refinement .[1] Where animal use is unavoidable, refining procedures to minimize pain and distress is paramount.[2] Key refinements include:
-
Habituation: Gently and frequently handle animals before the experiment to acclimate them to human contact.[2]
-
Non-Aversive Handling: Utilize tunnel or cup handling for mice instead of tail handling. For rats, employ techniques with minimal restraint.[2]
-
Environmental Enrichment: Provide appropriate enrichment to reduce chronic stress.[2]
-
Standardized Protocols: Ensure all personnel are trained on and adhere to a standardized, gentle handling and dosing protocol to reduce variability and stress.[2]
Troubleshooting Guides
Problem 1: High variability in aversion learning between subjects.
-
Question: My data shows a wide range of aversion responses to the same concentration of this compound benzoate. What could be the cause?
-
Answer:
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Genetic Variation: Different strains of rodents can have varying sensitivity to bitter compounds.
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Prior Experience: Ensure the taste used as the conditioned stimulus (CS) is novel to the animals. Previous exposure can lead to latent inhibition, making it harder to establish an aversion.[1]
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Social Factors: Housing conditions and social hierarchies can influence stress levels and, consequently, learning and memory. House animals in stable social groups.
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Inconsistent Handling: Variations in handling between researchers can lead to different stress levels, affecting experimental outcomes. Implement standardized, non-aversive handling techniques for all personnel.[2]
-
Problem 2: Animals are not developing a strong aversion to the this compound solution.
-
Question: I've paired this compound benzoate with a novel flavor, but the animals are still consuming the solution. Why is the conditioning failing?
-
Answer:
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Concentration Too Low: The concentration of this compound benzoate may be insufficient to induce a strong aversion. While rodents are sensitive to this compound, the effective concentration can vary. A level of 10 ppm has been shown to be well-accepted by wild rats and mice in some contexts, suggesting higher concentrations may be needed for strong aversion conditioning.[3][4]
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Weak Unconditioned Stimulus (US): If using this compound as the unconditioned stimulus (paired with a novel taste), the malaise induced may be too weak. This compound saccharide, for instance, has been reported to be a weak aversive stimulus in rats.[5] Consider using a more potent US like a low dose of lithium chloride (LiCl).
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Timing: The delay between the consumption of the conditioned stimulus (CS) and the administration of the aversive agent (US) is critical. While taste aversion learning can occur with long delays, an overly extended period can weaken the association.[1]
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Problem 3: Animals exhibit signs of excessive stress.
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Question: My animals are showing signs of distress such as vocalization, excessive grooming, or significant weight loss. How can I mitigate this?
-
Answer:
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Refine Procedures:
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Oral Gavage: If using oral gavage, switch to flexible plastic feeding tubes instead of rigid metal ones.[6] Pre-coating the gavage needle with a sucrose solution can also reduce stress.[2] Consider alternatives like micropipette-guided drug administration.[7]
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Restraint: Use the minimum level of restraint necessary for procedures.
-
-
Monitor Animal Welfare: Implement a clear scoring system for animal welfare and establish humane endpoints.
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Physiological Indicators: Monitor for elevated plasma corticosterone levels, which are an indicator of stress.[8][9]
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Pica Behavior: The consumption of non-nutritive substances, like kaolin clay (pica), can be a sign of nausea and distress in rats.[5][10][11] If observed, re-evaluate the intensity of your aversive stimulus. Chronic stress can exacerbate cisplatin-induced pica behavior in rats.[12][13]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical concentration range for this compound benzoate in aversion conditioning studies with rodents?
-
A1: The concentration can vary depending on the specific research question and rodent strain. Studies have used concentrations ranging from 10 µM (approximately 4.5 ppm) to 10 mM.[14][15] It's recommended to conduct a pilot study to determine the optimal concentration for your specific experimental conditions. A concentration of 10 ppm was found to be accepted by wild rats and mice in certain baiting scenarios.[3][4]
-
Q2: How do I prepare a this compound benzoate solution?
-
A2: this compound benzoate is soluble in water. To prepare a stock solution, dissolve the desired weight of this compound benzoate powder in distilled or deionized water. This stock solution can then be diluted to the final experimental concentrations. Ensure thorough mixing.
-
Q3: What is the difference between taste aversion and taste avoidance?
-
A3: Taste aversion is a conditioned response where the animal finds the taste itself unpleasant, often leading to observable signs of disgust. Taste avoidance is when the animal learns to not ingest a substance to prevent negative consequences, without necessarily finding the taste itself disgusting.[16]
-
Q4: Can I reuse a flavor that has been used in a previous experiment?
-
A4: It is not recommended. The novelty of the conditioned stimulus is crucial for effective taste aversion learning.[1] Using a familiar flavor can result in weaker or non-existent aversion.
Data Presentation
Table 1: this compound Benzoate Concentrations and Observed Effects in Rodents
| Concentration | Species | Observed Effect | Reference |
| 10 ppm | Rats & Mice | Well-accepted in rodenticide bait formulations. | [3][4] |
| 10 µM | Mice | Reduced sensitivity in transgenic mice expressing rat von Ebner's gland protein. | [15] |
| 2.5 mM | Rats | Did not condition a flavor aversion when infused intragastrically. | [14] |
| 10 mM | Rats | Conditioned a flavor aversion when infused intragastrically. | [14] |
| 12 mM (diluted to 6 mM) | Mice | Conditioned a robust flavor aversion when infused intragastrically. | [14] |
Table 2: Physiological and Behavioral Stress Indicators in Rodents
| Indicator | Measurement | Typical Response to Stress/Aversion Conditioning | Notes |
| Physiological | |||
| Plasma Corticosterone | ELISA, RIA | Elevated levels following stress or retention testing for conditioned taste aversion.[8][9] | Levels can be influenced by handling and time of day. |
| Heart Rate & Blood Pressure | Telemetry | Increased in response to stressful procedures like oral gavage.[17] | Allows for continuous monitoring. |
| Behavioral | |||
| Pica | Kaolin Clay Consumption | Increased consumption following administration of a nausea-inducing agent.[5][10][11] | A behavioral marker for nausea in rats. |
| Vocalization | Observation | Increased during stressful procedures. | A direct indicator of distress. |
| Freezing/Immobility | Observation | Increased in response to fear-inducing stimuli. | A common fear response. |
| Reduced Exploration | Open Field Test | Decreased exploration of a novel environment. | Indicates anxiety-like behavior. |
Experimental Protocols
Key Experiment: Two-Bottle Choice Test for Conditioned Taste Aversion
This protocol is a generalized method for establishing and measuring conditioned taste aversion in rodents.
Objective: To determine if pairing a novel taste (Conditioned Stimulus - CS) with this compound benzoate (Unconditioned Stimulus - US) leads to an aversion to the CS.
Materials:
-
Individually housed rodent subjects (e.g., rats or mice)
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Two drinking bottles per cage
-
Novel flavored solution (e.g., 0.1% saccharin solution)
-
This compound benzoate solution (concentration to be determined by pilot study)
-
Distilled water
-
Animal scale
Procedure:
-
Baseline (2 days):
-
Provide animals with two bottles of distilled water.
-
Measure water consumption from each bottle daily to establish baseline drinking behavior and identify any side preferences.
-
Handle animals daily using non-aversive techniques to habituate them to the procedure.
-
-
Conditioning (Day 3):
-
At the start of the dark cycle (active period for rodents), replace both water bottles with a single bottle containing the novel flavored solution (CS).
-
Allow access for a predetermined period (e.g., 30 minutes).
-
Immediately after the access period, administer the this compound benzoate solution (US) via the chosen route (e.g., oral gavage or intraperitoneal injection). The control group receives a vehicle injection.
-
Return the two bottles of distilled water to the cage.
-
-
Aversion Test (Day 5):
-
Present the animals with a choice between two bottles: one containing the novel flavored solution (CS) and the other containing distilled water.
-
Measure the consumption from each bottle over a 24-hour period.
-
Calculate a preference ratio: (Volume of CS consumed) / (Total volume of liquid consumed). A ratio below 0.5 indicates an aversion.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical T2R signaling pathway for bitter taste perception.
Caption: A typical two-bottle choice experimental workflow.
Caption: Key brain regions in taste aversion learning.
References
- 1. Conditioned taste aversion - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Conditioned taste aversions accompanied by geophagia: evidence for the occurrence of "psychological" factors in the etiology of pica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
- 8. static.aminer.cn [static.aminer.cn]
- 9. Conditioned taste aversion: modulation by 5-HT receptor activity and corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Running-based pica and taste avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Running-based pica in rats. Evidence for the gastrointestinal discomfort hypothesis of running-based taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 14. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound bitter tasting among transgenic mice expressing rat von Ebner's gland protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conditioned taste aversion, drugs of abuse and palatability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Refinements for Intragastric Gavage in Rats | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Denatonium-Based Aversion Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected behavioral responses to denatonium in mice. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My mice are not showing an aversion to the this compound benzoate solution. What are the possible reasons?
A1: Several factors can contribute to a lack of aversion to this compound. Consider the following troubleshooting steps:
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Concentration: The concentration of this compound may be too low to elicit an aversive response. While mice can be sensitive to this compound, the effective concentration can vary. Review the concentrations used in published studies (see Table 1) and consider performing a dose-response curve to determine the optimal concentration for your specific mouse strain and experimental conditions. In two-bottle preference tests, concentrations as low as 10 µM have been shown to be effective in some mice.[1]
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Mouse Strain: Different mouse strains can exhibit varying sensitivity to bitter compounds. For example, C57BL/6J mice have been shown to acquire a robust aversion to intragastric infusions of this compound.[2][3] Ensure that the strain you are using is appropriate for this type of study.
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Experimental Protocol: The design of your behavioral test is crucial. For two-bottle choice tests, ensure that mice are properly habituated to the setup and that the placement of the bottles is switched daily to avoid side preferences.[4][5] Water deprivation prior to short-term tests can be a key motivator for the mice to sample the liquids.[4]
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Acquired Tolerance: Prolonged exposure to bitter compounds can lead to acquired tolerance in mice.[6][7] If your experimental design involves long-term exposure, consider that the mice may adapt to the taste of this compound over time.
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Olfactory Cues: Mice can learn to use vapor cues from this compound to avoid tasting it altogether.[8] While this demonstrates aversion, it may affect intake measurements if not accounted for.
Q2: I am observing significant variability in the aversion response among my mice. What could be the cause?
A2: Variability in aversion responses is not uncommon and can stem from several sources:
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Individual Sensitivity: Just as in humans, there can be individual differences in taste perception among mice.
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Social Hierarchy and Stress: The social environment and stress levels of the mice can influence their behavior, including drinking patterns. Ensure stable housing conditions and handle the mice consistently.
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Health Status: Any underlying health issues could affect a mouse's sense of taste or its motivation to drink. Visually inspect the animals daily for any signs of illness.[3]
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Experimental Execution: Inconsistent experimental procedures, such as variations in solution preparation, bottle placement, or timing of measurements, can introduce variability.
Q3: Can this compound have systemic effects that might influence the behavior of the mice, independent of its bitter taste?
A3: Yes, studies have shown that this compound can have physiological effects beyond taste perception. Bitter taste receptors (TAS2Rs) are not only present in the mouth but also in the gastrointestinal tract.[2][3]
-
Gastrointestinal Effects: Intragastric infusion of this compound can condition flavor aversions and delay gastric emptying in rodents.[2][3] These post-oral effects could contribute to the overall aversive response.
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Hormone Secretion: this compound has been shown to stimulate the secretion of hormones like glucagon-like peptide-1 (GLP-1), which can influence blood glucose levels and insulin secretion.[9][10][11] At higher concentrations (e.g., 5 mM), it may induce cellular apoptosis in pancreatic islets.[11]
-
Toxicity: While generally considered to have low toxicity, it's important to use appropriate concentrations. Studies have shown that mice can tolerate a 6 mM this compound solution as their only source of water for three weeks without clinical signs of toxicosis.[2][3]
Quantitative Data Summary
Table 1: this compound Benzoate Concentrations Used in Mouse Behavioral Studies
| Concentration | Species/Strain | Experimental Paradigm | Observed Effect | Reference |
| 10 µM | Transgenic Mice | Two-Bottle Preference Test | Reduced sensitivity in transgenic mice expressing VEGP. | [1] |
| 1 mM - 5 mM | CD-1 Mice | Odor-Cued Avoidance | Concentration-dependent avoidance based on vapor cues. | [8] |
| 6 mM | C57BL/6J Mice | Chronic Oral Intake | No signs of toxicity over 3 weeks. | [2][3] |
| 12 mM (intragastric) | C57BL/6J Mice | Conditioned Flavor Aversion | Strong aversion to a paired flavor. | [2][3] |
Experimental Protocols
Protocol: Two-Bottle Choice Test (48-hour)
This protocol is a standard method for assessing taste preference in mice.[4]
Materials:
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Standard mouse housing cages
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Two identical drinking bottles per cage (e.g., with ball-bearing sipper tubes)
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This compound benzoate solution at the desired concentration
-
Control solution (e.g., water)
-
Graduated cylinders or a scale for measuring fluid consumption
Procedure:
-
Acclimation: Single-house mice and allow them to acclimate to the housing conditions for at least one week with ad libitum access to food and water.
-
Habituation to Two Bottles: For 2-3 days before the experiment, present the mice with two bottles of the control solution to accustom them to drinking from both.
-
Test Day 1 (0-24 hours):
-
Measure the initial volume of the this compound solution and the control solution.
-
Place both bottles on the cage, with the positions (left/right) randomized for each cage.
-
After 24 hours, measure the remaining volume in each bottle to determine the amount consumed.
-
-
Test Day 2 (24-48 hours):
-
Refill the bottles with fresh solutions and measure the initial volumes.
-
Switch the positions of the this compound and control solution bottles to control for any side preference.
-
After another 24 hours, measure the final volumes to calculate consumption.
-
-
Data Analysis:
-
Calculate the preference ratio for the this compound solution using the formula: Preference Ratio = (Volume of this compound Solution Consumed) / (Total Volume of Liquid Consumed)
-
A preference ratio below 0.5 indicates an aversion to the this compound solution.
-
Visualizations
Signaling Pathway of this compound in Taste Receptor Cells
This compound activates bitter taste receptors (TAS2Rs), which are G-protein-coupled receptors. This initiates a signaling cascade involving the G-protein gustducin, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium, ultimately resulting in neurotransmitter release.[9][10][12][13]
References
- 1. This compound bitter tasting among transgenic mice expressing rat von Ebner's gland protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innate and acquired tolerance to bitter stimuli in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate and acquired tolerance to bitter stimuli in mice | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound induces secretion of glucagon-like peptide-1 through activation of bitter taste receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Bitter Taste Transduction of this compound in the MudpuppyNecturus maculosus | Journal of Neuroscience [jneurosci.org]
- 13. This compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on the bitterness and stability of denatonium.
Welcome to the technical support center for denatonium. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols regarding the impact of pH on the bitterness and stability of this compound and its salts, such as this compound benzoate.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the influence of pH on this compound's chemical stability and sensory characteristics.
Category 1: Stability of this compound
Q1: What is the general stability of this compound benzoate across different pH levels?
A1: this compound benzoate is known to be a highly stable compound. It is stable up to 140°C and across a wide pH range, making it suitable for a variety of formulations.[1] Aqueous and alcoholic solutions of this compound benzoate can retain their bitterness for several years, even with exposure to light.[1] The product is generally considered stable under normal conditions and is incompatible only with strong oxidizing agents.[1][2][3][4]
Q2: Are there specific pH conditions that can lead to the degradation of this compound?
A2: While generally stable, extreme pH conditions can potentially affect the integrity of this compound benzoate. The this compound cation, being a quaternary ammonium compound, is relatively stable; however, the benzoate anion can be susceptible to reactions. Under highly alkaline (high pH) conditions, benzoate and other carboxylic acid esters can undergo hydrolysis.[5][6] Some informal sources suggest that the this compound cation itself may begin to break down under high pH conditions, and strong bases have been investigated for its removal.[7][8][9] Conversely, acidic conditions (e.g., pH ≈ 4.6) can shift the equilibrium to favor the dissociation into this compound and benzoate ions, which is a principle used in some analytical methods.[10]
Q3: My this compound formulation is showing signs of degradation. What should I investigate?
A3: If you suspect degradation, consider the following troubleshooting steps:
-
Verify pH: Measure the pH of your formulation. Deviations from the expected range, especially towards strong alkalinity, could be a factor.
-
Analyze for Degradation Products: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time and to detect potential degradation products.[11][12] Studies have identified potential transformation products resulting from processes like amide hydrolysis, hydroxylation, and N-dealkylation.[13][14]
-
Evaluate Excipients: Assess potential interactions between this compound and other excipients in your formulation, as these can influence stability.[15][16]
-
Environmental Factors: Ensure the product is stored under the recommended conditions, as factors like temperature and light can also impact the stability of the overall formulation.[15][17]
Category 2: Bitterness of this compound
Q4: How does pH directly affect the perceived bitterness of this compound?
A4: There is limited direct research quantifying the impact of pH on the perceived bitterness intensity of this compound itself. However, studies on bitter taste receptors (TAS2Rs), which this compound activates, provide some insights.[18] Research on other bitter compounds has shown that an acidic pH can inhibit the response of certain human bitter taste receptors (like hTAS2R16), potentially reducing the perception of bitterness.[19][20] This inhibition appears to be dependent on the pH value itself, not the concentration of the acid.[19][20] Therefore, it is plausible that the bitterness of this compound could be modulated in highly acidic formulations, though this would need to be experimentally verified.
Q5: What is the underlying mechanism for this compound's potent bitterness?
A5: this compound's extreme bitterness is due to its strong activation of the T2R or TAS2R family of bitter taste receptors, which are G-protein-coupled receptors (GPCRs) located on taste cells on the tongue.[18][21] When this compound binds to these receptors, it initiates an intracellular signaling cascade. This process leads to the release of neurotransmitters that send a signal to the brain, which is then interpreted as an intensely bitter taste.
Q6: We've noticed a change in the bitterness of our product. What pH-related factors could be the cause?
A6: If the bitterness of your product has changed, consider these possibilities:
-
pH Shift: A significant shift in the formulation's pH could potentially alter the interaction between this compound and the bitter taste receptors, as acidic conditions may have an inhibitory effect.[19][20]
-
Chemical Degradation: At extreme pH values, this compound may degrade, as discussed in the stability section. A lower concentration of the intact molecule would lead to reduced bitterness.
-
Ingredient Interaction: Changes in pH can alter the chemical forms of other ingredients in your formulation, which may then interact with this compound or the taste receptors, masking or enhancing the bitter perception.
Quantitative Data
Table 1: Impact of pH on the Sorptive Removal of this compound Ions
| pH | Initial this compound Benzoate Conc. (mg/L) | PAC Dose (mg/L) | Percent Removal of this compound Ions (%) |
| 7.0 | 5 | 20 | 93 |
| 8.0 | 5 | 20 | 85 |
| 9.0 | 5 | 20 | 78 |
| 10.0 | 5 | 20 | 72 |
| Data summarized from a study on this compound sorption by powdered activated carbon.[13] |
Experimental Protocols & Methodologies
For researchers needing to generate specific data for their formulations, the following are detailed methodologies for key experiments.
Protocol 1: Quantitative Stability Analysis of this compound Benzoate at Various pH Values using HPLC
This protocol describes a method to assess the chemical stability of this compound benzoate in aqueous solutions buffered at different pH values.
1. Objective: To quantify the concentration of this compound benzoate over time in solutions of varying pH to determine its stability and degradation kinetics.
2. Materials & Reagents:
-
This compound Benzoate reference standard (purity ≥ 99%)
-
HPLC-grade acetonitrile, water, and ethanol
-
Buffer salts (e.g., phosphate, citrate, borate) to prepare solutions at desired pH levels (e.g., pH 4, 7, 9).
-
0.45 µm syringe filters
-
HPLC system with UV or Photodiode Array (PDA) detector
-
Analytical column (e.g., C18 or CN, 250 mm x 4.6 mm, 5 µm)[22][23][24]
3. Procedure:
-
Preparation of Buffered Solutions: Prepare a series of buffer solutions at the target pH values (e.g., 4.0, 7.0, 9.0).
-
Preparation of Stock & Working Solutions:
-
Stability Study Execution:
-
Store the prepared working samples in sealed vials under controlled temperature and humidity conditions.
-
At specified time intervals (e.g., t=0, 1 week, 2 weeks, 1 month), withdraw an aliquot from each sample.
-
Filter the aliquot through a 0.45 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
Create a calibration curve using freshly prepared standards.
-
Quantify the peak area corresponding to this compound in each sample at each time point.
-
Plot the concentration of this compound benzoate versus time for each pH condition to determine the degradation rate.
-
Protocol 2: Sensory Evaluation of this compound Bitterness as a Function of pH
This protocol outlines a method for assessing the perceived bitterness of this compound solutions at different pH levels using a human sensory panel.
1. Objective: To determine if the perceived bitterness intensity of a this compound solution changes as a function of pH.
2. Materials & Reagents:
-
This compound Benzoate
-
Purified, tasteless water
-
Food-grade acids (e.g., citric acid) and bases (e.g., sodium bicarbonate) to adjust pH.
-
Reference bitter standard (e.g., Quinine Hydrochloride or Naringin solutions at various concentrations).[25][26][27]
-
Unstructured line scales (e.g., 15 cm) for rating, anchored with "Not Bitter" and "Extremely Bitter".
3. Panelists:
-
Recruit 15-25 panelists. Panelists should be non-smokers and have no sensory impairments.
-
Familiarize panelists with the rating scale and reference standards in a training session.
4. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound benzoate in purified water at a concentration known to be clearly bitter but not overwhelming (e.g., 5 ppm).
-
Divide the stock solution and adjust the pH of the aliquots to the desired levels (e.g., 4.0, 7.0, 9.0) using the food-grade acid/base. Ensure the final concentration of this compound remains constant across all samples.
-
Prepare a set of bitter reference standards (e.g., naringin at 0.03 mmol/L for "slightly bitter" and 0.07 mmol/L for "relatively bitter").[25]
-
-
Sensory Evaluation:
-
Present the samples to panelists in a randomized order, including the neutral pH sample as a control. Use coded, identical cups.
-
Instruct panelists to take a specific volume (e.g., 5 mL) into their mouth, hold for a set time (e.g., 5-10 seconds), and then expectorate.[25][26]
-
Panelists will then rate the perceived bitterness intensity of the sample on the provided line scale.
-
Mandate a rest period (e.g., 2-3 minutes) and a mouth rinse with purified water between samples to prevent sensory fatigue.[25]
-
-
Data Analysis:
-
Measure the distance from the "Not Bitter" anchor on the line scale for each rating.
-
Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine if there are significant differences in the mean bitterness ratings across the different pH conditions.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and concepts related to the analysis of this compound.
References
- 1. This compound Benzoate | 3734-33-6 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. atamankimya.com [atamankimya.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. store.astm.org [store.astm.org]
- 11. polymersolutions.com [polymersolutions.com]
- 12. sae.org [sae.org]
- 13. researchgate.net [researchgate.net]
- 14. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 15. labinsights.nl [labinsights.nl]
- 16. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]
- 17. www3.paho.org [www3.paho.org]
- 18. nbinno.com [nbinno.com]
- 19. pH-Dependent inhibition of the human bitter taste receptor hTAS2R16 by a variety of acidic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Bitterness-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 23. researchgate.net [researchgate.net]
- 24. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 25. Evaluation of Bitterness Intensity of Citrus Products by an Untrained Panel Using Relative-to-Reference Rating [scirp.org]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle of Bitterness: Denatonium Benzoate vs. Quinine in Aversion Efficacy
In the realm of aversive agents, two compounds have long stood as benchmarks for bitterness: denatonium benzoate and quinine. Employed in a wide range of applications, from preventing accidental poisonings to serving as tools in scientific research, their ability to elicit a strong aversive response is paramount. This guide provides a comparative analysis of the efficacy of this compound benzoate and quinine in aversion studies, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate aversive agent for their needs.
Molecular and Sensory Profile
This compound benzoate, often known by the trade name Bitrex®, is widely recognized as the most bitter chemical compound known.[1] Its bitterness threshold in humans is remarkably low, with the benzoate salt being detectable at concentrations as low as 0.05 parts per million (ppm).[1] Quinine, a natural alkaloid derived from the bark of the Cinchona tree, has a higher taste threshold, typically detected by humans at around 0.008 millimolar (mM).[2]
Both compounds exert their aversive effects by activating the TAS2R family of G protein-coupled receptors (GPCRs), which are responsible for bitter taste perception.[3][4] this compound benzoate is known to activate a broad range of human TAS2Rs, including TAS2R4, TAS2R8, TAS2R10, TAS2R39, TAS2R43, TAS2R16, TAS2R46, and TAS2R47.[1][5] Quinine also activates multiple TAS2Rs, including TAS2R4, TAS2R7, TAS2R10, TAS2R14, TAS2R39, TAS2R40, TAS2R43, TAS2R44, and TAS2R46.[4][6] The activation of these receptors initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of bitterness.
Comparative Efficacy: A Look at the Data
The aversive efficacy of this compound benzoate and quinine has been evaluated in numerous studies across different species. The following tables summarize key quantitative data from this research.
Table 1: Taste Aversion Thresholds
| Compound | Species | Threshold Concentration | Citation |
| This compound Benzoate | Human | 0.05 ppm (approx. 0.0001 mM) | [1] |
| This compound Benzoate | Human | Detectable at 50 parts per billion | [7] |
| Quinine | Human | 0.008 mM | [2] |
| Quinine | Human | 1.81 x 10⁻⁴ M (approx. 0.181 mM) in a taste intensity study | [8] |
Table 2: Comparative Aversion in Animal Models
| Study Focus | Animal Model | Key Findings | Citation |
| Rodenticide Palatability | Wild Commensal Rats and Mice | 10 ppm this compound benzoate in bait was well accepted, not significantly affecting palatability compared to baits without it. | [9] |
| Conditioned Taste Aversion | Sprague-Dawley Rats | Rats acquired an aversion to a flavored solution paired with intragastric infusions of 10 mM this compound benzoate. | [10] |
| Aversion-Resistant Alcohol Drinking | Crossed High-Alcohol-Preferring (cHAP) Mice | Mice exhibited aversion-resistant responding for alcohol with quinine concentrations ranging from 500-2500 µM. | [11] |
| Deterrent to Liquid Detergent Ingestion | Children (18-47 months) | Significantly less liquid containing this compound benzoate was ingested compared to a soapy solution alone. | [12][13] |
Experimental Protocols
The methodologies employed in aversion studies are critical for interpreting the results. Below are detailed protocols for two common experimental paradigms used to assess the aversive properties of this compound benzoate and quinine.
Two-Bottle Choice Preference Test
This is a widely used method to assess the innate aversion to a tastant.
Objective: To determine the concentration at which a subject shows a significant preference or aversion to a solution containing the aversive agent compared to a control solution (typically water).
Materials:
-
Test subjects (e.g., mice or rats)
-
Two drinking bottles per cage
-
Test solution (e.g., water with varying concentrations of this compound benzoate or quinine)
-
Control solution (water)
-
Animal scale
Procedure:
-
Acclimation: House subjects individually and allow them to acclimate to the two-bottle setup with both bottles containing water for a set period (e.g., 48 hours).
-
Testing: Replace one water bottle with the test solution. The position of the bottles should be switched daily to control for side preferences.
-
Measurement: Record the volume of liquid consumed from each bottle daily for a predetermined duration (e.g., 24-48 hours). Also, monitor the body weight of the subjects.
-
Data Analysis: Calculate a preference ratio for each concentration, typically as (volume of test solution consumed) / (total volume of liquid consumed). A ratio below 0.5 indicates aversion.
Conditioned Taste Aversion (CTA) Paradigm
This method assesses the learned aversion to a novel taste that has been paired with a negative stimulus (the aversive agent).
Objective: To determine if an animal can learn to associate a novel taste with the aversive effects of this compound benzoate or quinine.
Materials:
-
Test subjects (e.g., rats)
-
A novel flavored solution (e.g., saccharin solution)
-
Aversive agent solution (this compound benzoate or quinine) for injection or oral gavage
-
Control substance (e.g., saline)
-
Drinking tubes or bottles
Procedure:
-
Baseline: Measure the baseline consumption of water for a few days to establish a stable intake level.
-
Conditioning: On the conditioning day, present the novel flavored solution for a limited period. Immediately following consumption, administer the aversive agent (e.g., via intraperitoneal injection or oral gavage). Control animals receive the novel flavor followed by a control substance.
-
Testing: After a recovery period (e.g., 48 hours), present the novel flavored solution again and measure consumption.
-
Data Analysis: Compare the consumption of the novel flavor in the experimental group to the control group. A significant reduction in consumption in the experimental group indicates a conditioned taste aversion.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Taste Perception in Humans - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-Promoted Homologous Desensitization of Human Airway Smooth Muscle Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Pharmacochaperone Activity of Quinine on Bitter Taste Receptors | PLOS One [journals.plos.org]
- 7. poison.org [poison.org]
- 8. The perception of quinine taste intensity is associated with common genetic variants in a bitter receptor cluster on chromosome 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Research on the effectiveness of this compound benzoate as a deterrent to liquid detergent ingestion by children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The "Bitter Truth": Validating Denatonium as a Gold Standard for Taste Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of sensory science and drug development, the quest for a reliable and potent bitter stimulus is paramount for understanding taste perception and developing palatable formulations. Denatonium benzoate, a synthetic compound renowned for its extreme bitterness, has emerged as a preferred tool for researchers. This guide provides an objective comparison of this compound with other common bitter stimuli, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways to validate its use as a dependable research tool.
Unmasking the Potency: A Quantitative Comparison
The efficacy of a bitter stimulus is determined by its ability to activate specific taste receptors, primarily the TAS2R family of G protein-coupled receptors. The half-maximal effective concentration (EC50) is a key metric for quantifying the potency of a compound. The lower the EC50 value, the greater the potency.
Below is a summary of EC50 values for this compound benzoate and other commonly used bitter compounds on various human TAS2Rs. It is important to note that these values can vary depending on the specific experimental setup and cell line used.
| Compound | TAS2R Target | Reported EC50 (µM) | Reference |
| This compound Benzoate | hTAS2R4 | 300 | [1] |
| hTAS2R8 | 1000 | [1] | |
| hTAS2R10 | 3, 120 | [1] | |
| hTAS2R13 | 30.0 | [1] | |
| hTAS2R39 | 100.0 | [1] | |
| hTAS2R43 | 300 | [1] | |
| hTAS2R46 | 30.0, 240.0 | [1] | |
| Quinine | hTAS2R4 | 10 | [2] |
| hTAS2R7 | - | [2] | |
| hTAS2R10 | - | [2] | |
| hTAS2R14 | - | [3] | |
| hTAS2R39 | - | [2] | |
| hTAS2R46 | - | [2] | |
| 6-n-propylthiouracil (PROP) | hTAS2R38 | Varies by genotype | [4] |
| Caffeine | hTAS2R43 | Related to mRNA expression | [5] |
| hTAS2R46 | - |
Behavioral Aversion: Gauging the Perceptual Impact
Beyond in-vitro receptor activation, the aversive behavioral response in animal models provides crucial validation for a bitter stimulus. Studies in rodents are instrumental in understanding the innate rejection of bitter compounds, a key survival mechanism.
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound Benzoate | Rat | Conditioned Taste Aversion | Rats acquire a conditioned taste aversion to flavors paired with intragastric infusions of 10 mM this compound. | [6] |
| Quinine | Rat | Discrimination Task | Rats cannot discriminate between the tastes of this compound benzoate and quinine hydrochloride, suggesting they elicit a similar bitter sensation. | [7] |
| This compound vs. Quinine | Rat | Preference Test | Rats preferred to consume this compound saccharide over quinine, suggesting quinine may be more aversive at the tested concentrations. |
Experimental Protocols: A Guide to Methodologies
Reproducible and rigorous experimental design is the cornerstone of scientific research. Below are detailed protocols for key experiments used to validate bitter stimuli.
In-Vitro TAS2R Functional Assay: Calcium Imaging
This protocol outlines a typical calcium imaging experiment to measure the activation of a specific TAS2R by a bitter compound in a heterologous expression system (e.g., HEK293T cells).
Objective: To determine the potency (EC50) of a bitter compound by measuring the increase in intracellular calcium upon receptor activation.
Materials:
-
HEK293T cells
-
Expression vector containing the TAS2R of interest
-
Expression vector for a promiscuous G-protein (e.g., Gα16/gust44)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Bitter compounds (this compound benzoate, Quinine, etc.)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well plate at an appropriate density.
-
Co-transfect the cells with the TAS2R expression vector and the G-protein expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Cell Loading with Calcium Dye:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate in the dark at 37°C for 1 hour.
-
After incubation, wash the cells with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Place the 96-well plate in a fluorescence microplate reader.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).
-
Prepare serial dilutions of the bitter compounds in HBSS.
-
Record baseline fluorescence for a short period.
-
Use the automated injector to add the bitter compound solutions to the wells.
-
Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response observed.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In-Vivo Behavioral Test: Conditioned Taste Aversion (CTA)
This protocol describes a standard two-bottle choice conditioned taste aversion paradigm in rats to assess the aversive properties of a bitter compound.
Objective: To determine if a bitter compound can induce a learned aversion to a novel taste.
Materials:
-
Adult male Sprague-Dawley rats
-
Individual housing cages with two sipper tubes
-
Novel flavored solution (e.g., 0.1% saccharin solution)
-
Bitter compound solution (e.g., 10 mM this compound benzoate)
-
Lithium Chloride (LiCl) solution (unconditioned stimulus for malaise)
-
Saline solution (control)
-
Drinking bottles and sipper tubes
Procedure:
-
Acclimation and Baseline:
-
Individually house the rats and acclimate them to the housing conditions and handling for several days.
-
Provide ad libitum access to water from two sipper tubes.
-
Measure daily water intake to establish a baseline.
-
-
Conditioning Day:
-
Water-deprive the rats for a specified period (e.g., 23 hours).
-
On the conditioning day, replace the water bottles with one bottle containing the novel flavored solution (CS+).
-
Allow the rats to drink the flavored solution for a limited time (e.g., 30 minutes).
-
Immediately after the drinking session, administer an intraperitoneal (i.p.) injection of the bitter compound or LiCl (experimental group) or saline (control group).
-
-
Aversion Test:
-
After a recovery period (e.g., 48 hours), present the rats with a two-bottle choice: one bottle containing the novel flavored solution (CS+) and one bottle containing water.
-
Measure the intake from each bottle over a 24-hour period.
-
Calculate the preference ratio for the flavored solution: (volume of flavored solution consumed / total volume consumed).
-
-
Data Analysis:
-
A preference ratio significantly below 0.5 in the experimental group compared to the control group indicates a conditioned taste aversion.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to compare the preference ratios between groups.
-
Visualizing the Mechanisms of Bitter Taste
To better understand the processes underlying bitter taste perception and the experimental validation of bitter stimuli, the following diagrams have been generated using Graphviz.
Conclusion: this compound as a Reliable Standard
The data presented in this guide strongly support the validation of this compound benzoate as a reliable and potent bitter stimulus for a wide range of research applications. Its broad activation of multiple TAS2Rs, coupled with its consistent induction of aversive behavioral responses, makes it an excellent tool for studying the fundamental mechanisms of bitter taste perception. While other bitter compounds like quinine, PROP, and caffeine have their specific uses, this compound's unparalleled bitterness and well-characterized receptor interactions solidify its position as a gold standard in the field. For researchers seeking a robust and reproducible bitter stimulus, this compound benzoate offers a dependable foundation for advancing our understanding of taste and developing more palatable pharmaceutical and consumer products.
References
- 1. Estrogen-Dependent Variation in the Contributions of TRPM4 and TRPM5 to Fat Taste | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Different Phenolic Compounds Activate Distinct Human Bitter Taste Receptors - figshare - Figshare [figshare.com]
- 4. qz.com [qz.com]
- 5. Rational design of agonists for bitter taste receptor TAS2R14: from modeling to bench and back - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advid.pt [advid.pt]
Denatonium's Bitter Reach: A Comparative Guide to its Cross-Reactivity with Other Bitter Taste Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of denatonium's interaction with bitter taste receptors (TAS2Rs) alongside other common agonists, supported by experimental data and detailed protocols.
This compound, renowned as one of the most bitter substances known, serves as a canonical agonist for a distinct subset of the 25 human bitter taste receptors (TAS2Rs). Its broad activation profile leads to significant cross-reactivity with other bitter compounds. This guide provides a comparative analysis of this compound's engagement with TAS2Rs relative to other well-known bitter agonists, offering a valuable resource for studies in taste modulation, drug development, and safety applications.
Comparative Activation of Human Bitter Taste Receptors
This compound benzoate is known to activate approximately nine of the 25 human TAS2Rs, making it a moderately broad-spectrum agonist.[1] Its primary targets include TAS2R4, TAS2R8, TAS2R10, TAS2R13, TAS2R39, TAS2R43, TAS2R46, and TAS2R47 (often denoted as T2R30/47). This wide range of activation results in overlapping sensitivities with numerous other bitter compounds. The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other common bitter agonists on a selection of these shared receptor subtypes. This data, compiled from various in vitro studies, highlights the nuances of cross-reactivity and differential potency.
| Receptor | This compound Benzoate EC50 (µM) | Quinine EC50 (µM) | Chloroquine EC50 (µM) | Diphenidol EC50 (µM) |
| TAS2R4 | Reported Activator | ~10 (Threshold) | - | Reported Activator |
| TAS2R10 | Reported Activator | ~10 (Threshold) | ~10000 | - |
| TAS2R13 | ~30 (Threshold) | - | - | ~30 (Threshold) |
| TAS2R39 | Reported Activator | ~10 (Threshold) | ~100 | Reported Activator |
| TAS2R46 | ~1000 | ~10 (Threshold) | - | - |
Key Agonist Overlaps:
-
Quinine: This well-known antimalarial drug and bittering agent activates at least nine TAS2Rs, showing significant overlap with this compound, particularly at TAS2R4, TAS2R10, TAS2R39, TAS2R43, and TAS2R46.[2]
-
Chloroquine: Another antimalarial, chloroquine, demonstrates a more limited but notable cross-reactivity, activating TAS2R3, TAS2R10, and TAS2R39.[3]
-
Diphenidol: This antiemetic drug activates a range of TAS2Rs, sharing targets like TAS2R13 and TAS2R39 with this compound.[4]
Visualizing Bitter Taste Transduction
The perception of bitter taste is initiated by the binding of an agonist to a TAS2R on the surface of taste receptor cells. This event triggers a G protein-coupled signaling cascade, leading to neurotransmitter release and the sensation of bitterness.
References
- 1. This compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. The bitter taste receptor (TAS2R) agonists this compound and chloroquine display distinct patterns of relaxation of the guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. culturecollections.org.uk [culturecollections.org.uk]
A Comparative Analysis of the Aversive Properties of Denatonium Benzoate and Denatonium Saccharinate
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of the aversive effects of two commonly used bitterants, denatonium benzoate and this compound saccharinate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective overview of their respective performance as aversive agents. While both compounds are renowned for their intense bitterness, this guide delves into the quantitative differences in their aversive effects, drawing upon findings from preclinical studies.
This compound is the bitterest chemical compound currently known and is available in salt forms, most commonly as this compound benzoate and this compound saccharinate.[1] These compounds are frequently added to a variety of products to deter accidental ingestion. Understanding the comparative aversive efficacy of these two salts is crucial for their effective application in pharmaceuticals, consumer products, and scientific research.
Quantitative Comparison of Aversive Effects
The following tables summarize the available quantitative data on the aversive effects of this compound benzoate and this compound saccharinate from rodent studies. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not identified in the available literature. Therefore, the data presented below are compiled from separate studies and should be interpreted with consideration of potential methodological variances.
Table 1: Conditioned Taste Aversion (CTA) Studies with this compound Benzoate
| Animal Model | Concentration | Route of Administration | Key Findings |
| Sprague-Dawley Rats | 1.25 mM | Oral | Successfully conditioned a flavor aversion.[2] |
| Sprague-Dawley Rats | 10 mM | Intragastric | Conditioned a robust flavor aversion, with CS+ intake reduced to ~27%.[2] |
| C57BL/6J Mice | 12 mM (diluted to 6 mM by oral intake) | Intragastric | Conditioned a strong aversion, with CS+ intake at ~32%.[2] |
Table 2: Conditioned Taste Aversion (CTA) Studies with this compound Saccharinate
| Animal Model | Concentration | Route of Administration | Key Findings |
| Rats | Not specified | Oral | Did not reliably attenuate saccharin consumption; considered a weak aversive stimulus.[3][4] |
| Rats | Not specified | Oral | Pairing with flavors did not produce comparable refusals to quinine.[5] |
Table 3: Two-Bottle Preference Tests with this compound Benzoate
| Animal Model | Concentration | Duration | Key Findings |
| Mice | 10 µM | Not specified | Nontransgenic mice showed a significant aversion.[6] |
| Mice | Various | 10 minutes | Demonstrated concentration-dependent avoidance.[7] |
Table 4: Two-Bottle Preference Tests with this compound Saccharinate
| Animal Model | Concentration | Duration | Key Findings |
| Rats | Not specified | Not specified | Rats preferred to consume this compound saccharinate over quinine.[5][8] |
Table 5: Acute Oral Toxicity Data
| Compound | Animal Model | LD50 |
| This compound Benzoate | Rat | 612 mg/kg[9] |
| This compound Saccharinate | Rat | > 3.25 mg/kg (of a 0.065% formulation)[9] |
Note: Due to a lack of extensive toxicity data for this compound saccharide, the U.S. Environmental Protection Agency (EPA) has used this compound benzoate toxicity data as a surrogate, assuming the this compound cation is the primary driver of toxicity.[9]
Experimental Methodologies
The following sections detail the generalized protocols for the key experimental paradigms used to assess the aversive properties of this compound compounds.
Conditioned Taste Aversion (CTA)
The CTA paradigm is a powerful tool to assess the aversive effects of a taste stimulus by pairing it with a malaise-inducing agent, leading to a learned avoidance of the taste.
General Protocol:
-
Habituation: Animals are typically water-deprived and then accustomed to drinking from a single sipper tube in the experimental chamber for a set period (e.g., 30 minutes) daily.
-
Conditioning: On the conditioning day, animals are presented with a novel flavored solution (the conditioned stimulus, CS), such as saccharin. Immediately following consumption, they are administered the aversive agent (the unconditioned stimulus, US), in this case, a solution of this compound benzoate or saccharinate, either orally or via intragastric gavage.
-
Testing: After a recovery period, animals are given a two-bottle choice test between the CS solution and water. A significant decrease in the preference for the CS solution compared to a control group indicates the formation of a conditioned taste aversion.
Two-Bottle Preference Test
This test is used to determine the innate preference or aversion of an animal to a particular taste solution.
General Protocol:
-
Acclimation: Animals are housed individually with ad libitum access to food and two identical drinking bottles containing water.
-
Testing: One of the water bottles is replaced with a bottle containing the test solution (this compound benzoate or saccharinate at a specific concentration). The positions of the bottles are switched daily to control for side preferences.
-
Measurement: Fluid consumption from both bottles is measured daily for a set period (e.g., 24-48 hours). A preference ratio is calculated as the volume of test solution consumed divided by the total volume of fluid consumed. A ratio below 50% indicates an aversion to the test solution.
Signaling Pathway and Experimental Workflow
The aversive taste of this compound is mediated by a specific signaling cascade within the taste receptor cells. The following diagrams illustrate this pathway and a typical experimental workflow for assessing taste aversion.
Caption: Signaling pathway of this compound-induced bitter taste perception.
Caption: Generalized workflow for a conditioned taste aversion experiment.
Conclusion
The available evidence indicates that this compound benzoate is a potent aversive agent, capable of inducing conditioned taste aversion in rodents at millimolar concentrations. In contrast, the data for this compound saccharinate is less robust, with some studies suggesting it may be a weaker aversive stimulus in rats, despite claims of its superior bitterness. The discrepancy between human perception of bitterness and animal aversive behavior highlights the importance of species-specific testing when selecting an aversive agent. Further direct comparative studies are warranted to definitively determine the relative aversive efficacy of this compound benzoate and this compound saccharinate.
References
- 1. researchgate.net [researchgate.net]
- 2. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound saccharide as an aversive stimulus in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing aversiveness of this compound saccharide and quinine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound bitter tasting among transgenic mice expressing rat von Ebner's gland protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innate and acquired tolerance to bitter stimuli in mice | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Analysis of Aversive Agents in Rodenticides: Evaluating the Efficacy of Denatonium and Alternatives
For Immediate Release
A comprehensive review of scientific literature reveals the comparative efficacy of denatonium benzoate and other aversive agents used in rodenticide formulations. This guide synthesizes experimental data on rodent acceptance, consumption, and the underlying physiological mechanisms of taste aversion, providing researchers, scientists, and drug development professionals with a critical overview of current and alternative strategies in developing safer and more effective rodent control methods.
The inclusion of aversive agents, or bitterants, in rodenticide baits is a critical safety measure designed to deter accidental ingestion by non-target species, particularly humans and domestic animals. The ideal aversive agent should be highly repellent to non-target species while having minimal impact on the palatability of the bait to rodents. This guide provides a detailed comparison of the efficacy of this compound benzoate, the most commonly used aversive agent, with other potential alternatives such as quinine, strychnine, and capsaicin, supported by experimental data and detailed methodologies.
Comparative Efficacy of Aversive Agents
The effectiveness of an aversive agent in rodenticides is primarily determined by its ability to be detected and rejected by non-target species without reducing the bait's acceptance by rodents. The following tables summarize quantitative data from various studies on the impact of different aversive agents on rodent feeding behavior.
Table 1: Efficacy of this compound Benzoate in Rodenticide Formulations
| Rodent Species | Rodenticide Active Ingredient | This compound Benzoate Concentration | Bait Acceptance/Consumption by Rodents | Efficacy (Mortality) | Reference |
| Norway Rats (Rattus norvegicus) & House Mice (Mus musculus) | Brodifacoum | 10 ppm | Well accepted; not significantly different from formulations without this compound benzoate.[1] | Passed minimum EPA test criteria; over 95% reduction in rat activity in field trials.[1] | Kaukeinen & Buckle, 1992 |
| House Rats (Rattus rattus) & Lesser Bandicoot Rats (Bandicota bengalensis) | Bromadiolone (0.005%) | 10 ppm | No significant difference in bait ingestion compared to formulation without this compound benzoate in no-choice tests.[2] | 100% mortality in no-choice tests; 70% mortality with one-day exposure in choice tests (compared to 60-80% without DB).[2] | Tripathi & Chaudhary, 2016 |
Table 2: Efficacy of Capsaicin as a Rodent Aversive Agent
| Rodent Species | Capsaicin Concentration | Experimental Condition | Aversive Effect on Rodents | Reference |
| House Rats (Rattus rattus) | 0.01% and 0.03% | Bi-choice feeding tests | Significant reduction in treated bait consumption at both concentrations, with higher aversion at 0.03%.[3][4] | Kaur & Singla, 2017 |
| Wild-type Mice | 1.65 µM | Two-bottle paired-preference | Showed concentration-dependent aversion.[5] | Simons et al., 2001 |
Table 3: Effects of Quinine on Rodent Feeding Behavior
| Rodent Species | Quinine Concentration | Experimental Condition | Effect on Rodents | Reference |
| Peromyscus aztecus | Low concentrations | Two-bottle choice tests | Some individuals displayed a preference for low concentrations of quinine hydrochloride over plain water.[6] | Henderson & Sherbrooke, 1993 |
| Rats | Not specified | Not specified | Rats are unable to discriminate quinine from other bitter stimuli like this compound, cycloheximide, and PROP.[7] | Martin et al., 2017 |
| Rats | 0.1% | Taste reactivity test | Pimozide pretreatment enhanced the aversiveness of quinine solution.[8] | Parker, 1990 |
Table 4: Information on Strychnine as a Potential Aversive Agent
| Rodent Species | Strychnine Information | Key Findings | Reference |
| General | Highly toxic alkaloid | Primarily used as a lethal poison, not as a sub-lethal aversive agent in baits.[9][10] Its extremely bitter taste is a known property.[10][11] | Multiple |
| Rats | Oral LD50 = 16 mg/kg | Due to its high toxicity and rapid onset of action, its use as a taste deterrent at sub-lethal concentrations is not a standard practice and lacks specific efficacy data in this context.[9] | Multiple |
Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for interpretation and future research. Below are detailed protocols for key experiments cited in this guide.
Two-Bottle Preference Test
This is a standard method to assess the palatability and aversion of a substance to rodents.[12][13][14][15]
Objective: To determine if rodents have a preference or aversion to a liquid containing a specific taste compound compared to a control liquid (usually water).
Materials:
-
Individually housed rodents (e.g., mice or rats).
-
Two identical drinking bottles with sipper tubes for each cage.
-
The test substance dissolved in water at the desired concentration.
-
Plain water (control).
-
A scale to weigh the bottles.
Procedure:
-
Acclimation: For several days prior to the test, acclimate the animals to the two-bottle setup by providing them with two bottles of plain water. This helps them get used to drinking from both sides of the cage.
-
Baseline Measurement: Measure the water consumption from both bottles for 24-48 hours to establish a baseline and identify any side preferences.
-
Test Period: Replace one of the water bottles with a bottle containing the test solution. The other bottle continues to have plain water.
-
Data Collection: Weigh both bottles at the beginning of the test period and after a set duration (e.g., 24 or 48 hours). Record the amount of liquid consumed from each bottle. To account for potential side bias, the positions of the bottles should be switched at the midpoint of the testing period (e.g., after 24 hours in a 48-hour test).[12]
-
Calculation: Calculate the preference score as the ratio of the volume of test solution consumed to the total volume of liquid consumed (test solution + water). A score of 0.5 indicates no preference, a score greater than 0.5 indicates a preference, and a score less than 0.5 indicates an aversion. An aversion index can also be calculated by subtracting the percentage of the test substance consumed from the percentage of water consumed.[16]
Bait Choice Test for Solid Rodenticides
This protocol is adapted from guidelines for evaluating the efficacy of rodenticidal baits.
Objective: To assess the palatability and acceptance of a rodenticide bait containing an aversive agent compared to a non-toxic, palatable food source.
Materials:
-
Individually housed rodents.
-
Two food containers for each cage.
-
Test bait (rodenticide with the aversive agent).
-
Challenge bait (a standard, palatable, non-toxic rodent diet).
-
A scale to weigh the bait.
Procedure:
-
Acclimation: Acclimate the animals to the testing cages and the challenge bait for a few days.
-
Pre-test Feeding: Provide the animals with a known amount of the challenge bait for a set period (e.g., 24 hours) to establish a baseline consumption rate.
-
Test Period: In addition to the challenge bait, provide a known amount of the test bait in a separate container.
-
Data Collection: After a defined period (e.g., 24 or 48 hours), remove and weigh the remaining amounts of both the test and challenge baits to determine the consumption of each.
-
Analysis: Compare the consumption of the test bait to the consumption of the challenge bait. The acceptance of the test bait is often expressed as a percentage of the total food consumed.
Signaling Pathways and Experimental Workflows
To visualize the biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway for bitter taste aversion in rodents.
Caption: Workflow for the Two-Bottle Preference Test.
Discussion and Conclusion
The available data indicates that this compound benzoate, at a concentration of 10 ppm, is an effective aversive agent in rodenticides. It is generally well-accepted by target rodent species, ensuring that the efficacy of the active ingredient is not compromised.[1][2]
Capsaicin has demonstrated significant aversive effects on rodents in a concentration-dependent manner.[3][4][5] This suggests its potential as an alternative or supplementary aversive agent. However, further research is needed to determine the optimal concentration that maximizes aversion in non-target species while minimizing any potential reduction in bait consumption by rodents.
The role of quinine as a rodent aversive agent is less clear. While it is a classic bitter substance for humans, some studies suggest that certain rodents may not find it aversive at low concentrations and may even show a preference for it.[6] Furthermore, research indicates that rats are unable to discriminate quinine from other bitter compounds like this compound, suggesting a similar perceptual experience for these substances in rodents.[7]
Strychnine's primary role in pest control has been as a potent toxicant rather than a taste deterrent.[9][10] Due to its high toxicity and rapid action, its use as a sub-lethal aversive agent is not well-documented and would require careful investigation to establish a safe and effective concentration that elicits taste aversion without causing significant toxicity.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. An animal model to assess aversion to intra-oral capsaicin: increased threshold in mice lacking substance p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preference and aversion for deterrent chemicals in two species of Peromyscus mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rats are unable to discriminate quinine from diverse bitter stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pimozide enhances the aversiveness of quinine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strychnine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. upload.wikimedia.org [upload.wikimedia.org]
- 12. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests. | CU Experts | CU Boulder [experts.colorado.edu]
- 14. monell.org [monell.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Denatonium's Effects Across the Animal Kingdom
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Denatonium's Aversive and Toxicological Profile in Various Species, Supported by Experimental Data and Methodologies.
This compound, most commonly available as this compound benzoate, is renowned as the most bitter substance known to humankind.[1] This potent aversive agent is widely utilized to prevent accidental ingestion of harmful products by humans, particularly children. However, its effects are not uniform across the animal kingdom. Species exhibit a wide spectrum of sensitivity to this compound, a variance rooted in the diversity of their taste receptor repertoires and metabolic pathways. This guide provides a comparative overview of this compound's impact on different animal species, presenting quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.
Comparative Toxicity of this compound
This compound benzoate generally exhibits moderate acute oral toxicity in mammals. However, the lethal dose varies between species. The following table summarizes the available LD50 (median lethal dose) values for this compound benzoate and saccharide in various animal species.
| Species | Compound | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat | This compound Benzoate | Oral | 485 - 740 | [2] |
| Rat | This compound Benzoate | Oral | 584 | [3] |
| Rat | This compound Benzoate | Oral | 612 | [4] |
| Rat | This compound Saccharide | Oral | 1430 | [4] |
| Rabbit | This compound Benzoate | Oral | 508 | [3] |
| Mouse | This compound Benzoate | Oral | 560 | |
| Bobwhite Quail | This compound Benzoate | Oral | 196 | |
| Rainbow Trout | This compound Benzoate | LC50 (96h) | >1000 mg/L | [4] |
| Rainbow Trout | This compound Saccharide | LC50 (96h) | 1500 mg/L | [4] |
| Shrimp (species not specified) | This compound Benzoate | LC50 | 400 mg/L | [4] |
| Shrimp (species not specified) | This compound Saccharide | LC50 | 600 mg/L | [4] |
Species-Specific Taste Aversion to this compound
The primary application of this compound is as an aversive agent, and its effectiveness is directly linked to the taste perception of a given species. The concentration at which an animal will reject a this compound-laced substance is known as the taste aversion threshold. This threshold varies significantly across species.
| Species | This compound Compound | Aversion Threshold | Experimental Method | Reference(s) |
| Human | This compound Benzoate | 0.05 ppm (bitterness threshold) | [1] | |
| Human | This compound Saccharide | 0.01 ppm (bitterness threshold) | [1] | |
| Squirrel Monkey (Saimiri sciureus) | This compound Benzoate | 0.05 mM | Two-bottle preference test | [3] |
| Spider Monkey (Ateles geoffroyi) | This compound Benzoate | 0.01 mM | Two-bottle preference test | [3] |
| Pigtail Macaque (Macaca nemestrina) | This compound Benzoate | 0.5 mM | Two-bottle preference test | [3] |
| Rat (Rattus norvegicus) | This compound Benzoate | Weak aversive stimulus | Conditioned taste aversion | [5][6][7] |
| Mouse (Mus musculus) | This compound Saccharide | 1/5000 solution (~200 ppm) | Two-bottle preference test | [8] |
| Domestic Chick (Gallus gallus domesticus) | This compound Benzoate | Weaker aversant than Methyl Anthranilate | Passive avoidance learning | [9] |
| Zebrafish (Danio rerio) | This compound Benzoate | Avoidance behavior observed | Behavioral observation | [3][10] |
| German Wasp (Vespula germanica) | This compound Benzoate | Not deterred at 10 ppm | Bait consumption assay | [11] |
Molecular Basis of Differential Sensitivity: The Role of TAS2R Receptors
The perception of bitter taste is mediated by a family of G protein-coupled receptors known as Taste 2 Receptors (TAS2Rs). The number and specific subtypes of TAS2R genes vary considerably among species, which is a key determinant of their sensitivity to bitter compounds like this compound.
In humans, this compound is known to activate at least eight different TAS2Rs: TAS2R4, TAS2R8, TAS2R10, TAS2R13, TAS2R39, TAS2R43, TAS2R46, and TAS2R47. The following table presents a comparison of this compound's activation of TAS2R orthologs in different species and their respective EC50 values where available.
| Species | Receptor | This compound Compound | EC50 (µM) | Reference(s) |
| Human | hTAS2R4 | This compound Benzoate | 300 | [12] |
| Human | hTAS2R8 | This compound Benzoate | 1000 | [12] |
| Human | hTAS2R10 | This compound Benzoate | 3 - 120 | [12] |
| Human | hTAS2R13 | This compound Benzoate | 30 | [6][12] |
| Human | hTAS2R39 | This compound Benzoate | 100 | [6][12] |
| Human | hTAS2R43 | This compound Benzoate | 300 | [12] |
| Human | hTAS2R46 | This compound Benzoate | 30 - 240 | [12] |
| Mouse | mTas2r108 | This compound Benzoate | Low potency activation | [13] |
| Chicken | ggTas2r1, ggTas2r2, ggTas2r7 | This compound Benzoate | Activates all three receptors | [14][15][16][17] |
| Frog (Xenopus tropicalis) | xtTas2r11 | This compound Benzoate | 19.1 ± 2.2 | [18] |
| Zebrafish | zfT2R5 | This compound | Responded to this compound | [3] |
| Medaka | mfT2R1 | This compound | Responded to this compound | [3] |
| Guinea Pig | - | This compound Benzoate | 25 | [5] |
The variation in the number and subtypes of TAS2Rs across species likely reflects their evolutionary adaptation to different dietary niches and exposure to various plant toxins. Herbivores, for instance, tend to have a larger repertoire of TAS2R genes compared to carnivores.
Experimental Protocols
Two-Bottle Preference Test
This behavioral assay is used to determine the taste preference or aversion of an animal to a specific substance.
Objective: To assess the taste preference or aversion of a test animal to this compound by offering a choice between a this compound solution and a control solution (usually water).
Materials:
-
Individually housed test animals (e.g., mice, rats)
-
Two identical drinking bottles per cage with sipper tubes
-
This compound solution at various concentrations
-
Control solution (water)
-
Graduated cylinders or a balance for measuring fluid consumption
Procedure:
-
Acclimation: Individually house the animals and allow them to acclimate to the two-bottle setup with both bottles containing water for several days.
-
Test Period:
-
For a 48-hour test, present the animals with one bottle containing the this compound solution and the other with water.
-
Record the initial weight or volume of each bottle.
-
After 24 hours, record the consumption from each bottle and switch the positions of the bottles to control for side preference.
-
After another 24 hours, record the final consumption.
-
-
Data Analysis: Calculate the preference ratio for the this compound solution as: (Volume of this compound solution consumed / Total volume of liquid consumed) x 100%. A preference ratio below 50% indicates aversion.
Workflow for a Two-Bottle Preference Test.
Conditioned Taste Aversion (CTA) Assay
This protocol is used to assess if a substance induces a negative post-ingestive effect, leading to a learned aversion to a novel taste.
Objective: To determine if intragastric administration of this compound can condition an aversion to a novel flavor.
Materials:
-
Test animals (e.g., rats)
-
Novel flavored solution (Conditioned Stimulus, CS), e.g., saccharin solution
-
This compound solution (Unconditioned Stimulus, US) for intragastric infusion
-
Intragastric gavage tubes
-
Drinking bottles
Procedure:
-
Baseline: Measure the baseline consumption of the novel flavored solution (CS).
-
Conditioning:
-
On the conditioning day, allow the animals to drink the CS.
-
Immediately after consumption, administer this compound (US) via intragastric gavage.
-
Control animals receive a gavage of the vehicle (e.g., water).
-
-
Testing: After a recovery period (e.g., 48 hours), present the animals with the CS again and measure their consumption. A significant reduction in CS consumption in the this compound-treated group compared to the control group indicates a conditioned taste aversion.
Workflow for a Conditioned Taste Aversion Assay.
In Vitro Heterologous Expression and Calcium Imaging Assay
This assay is used to determine if a specific TAS2R is activated by this compound.
Objective: To measure the activation of a specific TAS2R by this compound by monitoring intracellular calcium changes in a heterologous expression system.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector containing the TAS2R gene of interest
-
Transfection reagent
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound solution
-
Fluorescence plate reader or microscope
Procedure:
-
Transfection: Transfect HEK293T cells with the expression vector containing the TAS2R gene.
-
Dye Loading: After 24-48 hours, load the transfected cells with a calcium-sensitive fluorescent dye.
-
Stimulation: Add this compound solution at various concentrations to the cells.
-
Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: Plot the change in fluorescence against the this compound concentration to determine the EC50 value.
Workflow for an In Vitro Calcium Imaging Assay.
Bitter Taste Signaling Pathway
The canonical signaling pathway for bitter taste transduction following the activation of a TAS2R by a ligand like this compound involves a G protein-coupled cascade.
References
- 1. repositori.upf.edu [repositori.upf.edu]
- 2. This compound benzoate as a deterrent to ingestion of toxic substances: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Ligands for Fish Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of methyl anthranilate and this compound benzoate as aversants for learning in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gustation in fish: search for prototype of taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BitterDB ID=94 [bitterdb.agri.huji.ac.il]
- 13. Comprehensive Analysis of Mouse Bitter Taste Receptors Reveals Different Molecular Receptive Ranges for Orthologous Receptors in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Benzoate-Induces Oxidative Stress in the Heart and Kidney of Chinese Fast Yellow Chickens by Regulating Apoptosis, Autophagy, Antioxidative Activities and Bitter Taste Receptor Gene Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as a bitter taste receptor agonist damages jejunal epithelial cells of yellow-feathered chickens via inducing apoptosis [agris.fao.org]
- 16. This compound as a bitter taste receptor agonist damages jejunal epithelial cells of yellow-feathered chickens via inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Benzoate-Induces Oxidative Stress in the Heart and Kidney of Chinese Fast Yellow Chickens by Regulating Apoptosis, Autophagy, Antioxidative Activities and Bitter Taste Receptor Gene Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Anti-inflammatory Properties of Denatonium Benzoate Versus Established Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of denatonium benzoate against well-established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the corticosteroid dexamethasone. This document summarizes key experimental data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the scientific community.
Introduction
This compound benzoate (DB) is widely known as the most bitter substance currently identified.[1] While its primary application is as an aversive agent in various products to prevent accidental ingestion, recent scientific investigations have unveiled its potential therapeutic properties, including anti-inflammatory effects.[1][2] The mechanism of this compound's anti-inflammatory action is an active area of research, with evidence suggesting the involvement of bitter taste receptors (TAS2Rs) which are expressed on various non-gustatory cells, including immune cells.[2] Activation of these receptors appears to modulate inflammatory pathways, including a reduction in prostaglandin E2 (PGE2) levels.[1][2]
In contrast, conventional anti-inflammatory drugs have well-characterized mechanisms of action. Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[3] Corticosteroids, such as dexamethasone, function by binding to glucocorticoid receptors, which then translocate to the nucleus to regulate the transcription of a wide array of genes, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory molecules.[4]
This guide aims to juxtapose the anti-inflammatory efficacy of this compound benzoate with these established drugs by presenting data from comparable preclinical models.
Data Presentation
The following tables summarize the quantitative data from in vivo and in vitro studies, allowing for a direct comparison of the anti-inflammatory effects of this compound benzoate, diclofenac, and dexamethasone.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| This compound Benzoate | 10 mg/kg | Intraperitoneal (i.p.) | 2 hours | Significant | [1] |
| 3 hours | Significant | [1] | |||
| 4 hours | Significant | [1] | |||
| This compound Benzoate | 15 mg/kg | Intraperitoneal (i.p.) | 2 hours | Significant | [1] |
| 3 hours | Significant | [1] | |||
| 4 hours | Significant | [1] | |||
| Diclofenac Sodium | 25 mg/kg | Intraperitoneal (i.p.) | 2 hours | Significant | [1] |
| 3 hours | Significant | [1] | |||
| 4 hours | Significant | [1] | |||
| Diclofenac | 3-100 mg/kg | Oral (p.o.) | 2-4 hours | Dose-dependent significant reduction | [3] |
| Dexamethasone | 10 mg/kg | Intraperitoneal (i.p.) | 3 hours | Significant | [5] |
| 4 hours | Significant | [5] |
Table 2: Comparison of Effects on Pro-inflammatory Mediators
| Compound | In Vitro/In Vivo Model | Mediator | Effect | IC50/Concentration | Reference |
| This compound Benzoate | Human lung macrophages (LPS-stimulated) | Cytokines | Reduction in release | Not specified | [1] |
| Carrageenan-induced inflammation in rats | PGE2 | Significant decrease in plasma levels | 10 and 15 mg/kg | [1] | |
| Diclofenac | Human whole blood (LPS-stimulated) | COX-1 | Inhibition | 0.6 µM | [6] |
| Human whole blood (LPS-stimulated) | COX-2 | Inhibition | 0.04 µM | [6] | |
| Human articular chondrocytes (IL-1β-stimulated) | IL-6 | Significant decrease | 1-30 µM | [6] | |
| Human articular chondrocytes (IL-1β-stimulated) | PGE2 | Complete inhibition | 1-30 µM | [6] | |
| Human synovial cells (IL-1α-stimulated) | PGE2 | Potent inhibition | 1.6 ± 0.02 nM | [7] | |
| Dexamethasone | Human PBMCs (Con-A stimulated) | IL-6 | Significant inhibition | 10⁻⁶ M | [4] |
| Human PBMCs (Con-A stimulated) | TNF-α | Inhibition | >10⁻⁶ M | [4] | |
| Human PBMCs (Con-A stimulated) | IFN-γ | Inhibition | >10⁻⁶ M | [4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[8]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[9]
Detailed Methodology:
-
Animals: Male Wistar rats (180-200 g) are typically used.[1] Animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into control and treatment groups (n=6 per group).[1]
-
Control Group: Receives the vehicle (e.g., saline) via the designated route of administration.
-
Test Groups: Receive varying doses of the test compound (e.g., this compound benzoate) intraperitoneally or orally.[1]
-
Reference Group: Receives a standard anti-inflammatory drug (e.g., diclofenac sodium, 25 mg/kg, i.p.).[1]
-
-
Induction of Edema: Thirty minutes to one hour after the administration of the test or reference compound, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.[3][8]
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[1]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cytokine Production Assay
This in vitro assay measures the effect of a compound on the production of inflammatory cytokines by immune cells.
Principle: Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophages) are stimulated in vitro with an inflammatory agent (e.g., lipopolysaccharide (LPS) or concanavalin A (Con-A)) to produce cytokines. The concentration of these cytokines in the cell culture supernatant is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA), in the presence and absence of the test compound.[10][11]
Detailed Methodology:
-
Cell Culture: Human PBMCs are isolated from whole blood by density gradient centrifugation. The cells are then cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Stimulation: The cultured cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound benzoate, diclofenac, or dexamethasone).
-
After a pre-incubation period, the cells are stimulated with an appropriate inflammatory stimulus (e.g., 1 µg/mL LPS for macrophages or 5 µg/mL Con-A for PBMCs).[4]
-
Sample Collection: The cell culture plates are incubated for a specified period (e.g., 24 or 48 hours). After incubation, the culture supernatants are collected and stored at -80°C until analysis.
-
Cytokine Quantification (ELISA):
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
The plate is then blocked to prevent non-specific binding.
-
The collected culture supernatants and a series of known cytokine standards are added to the wells.
-
A biotinylated detection antibody, also specific for the cytokine, is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the biotinylated detection antibody.
-
A substrate for the enzyme is added, resulting in a color change proportional to the amount of cytokine present.
-
The absorbance is read using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[12]
-
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of NSAIDs, this compound Benzoate, and Corticosteroids.
Experimental Workflow
Caption: Workflow for in vivo and in vitro anti-inflammatory assays.
Conclusion
The available preclinical data indicates that this compound benzoate possesses significant anti-inflammatory properties, as demonstrated in the carrageenan-induced paw edema model.[1] Its efficacy in this model is comparable to that of the well-established NSAID, diclofenac, and the corticosteroid, dexamethasone, albeit at different dosages and routes of administration. The proposed mechanism of action for this compound benzoate, involving the activation of bitter taste receptors and subsequent reduction of PGE2 and other pro-inflammatory mediators, presents a novel pathway for anti-inflammatory drug development.[1][2]
In vitro studies further support the anti-inflammatory potential of this compound benzoate through its ability to reduce cytokine release from stimulated immune cells.[1] While direct comparative IC50 values for cytokine inhibition are not yet fully established against drugs like diclofenac and dexamethasone under identical conditions, the initial findings are promising.
Further research is warranted to fully elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound benzoate and to establish a more comprehensive comparative profile against existing drugs. This includes head-to-head studies evaluating a broader range of inflammatory markers and utilizing various preclinical models of inflammation. The findings presented in this guide suggest that this compound benzoate is a compound of interest with the potential to be developed into a novel anti-inflammatory agent.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine Elisa [bdbiosciences.com]
A Comparative Analysis of Denatonium-Induced Taste Aversion Across a Variety of Laboratory Settings
An examination of the consistency and variability in experimental protocols and outcomes for one of the most potent bitter compounds used in research.
Denatonium, most commonly available as this compound benzoate (Bitrex®) and this compound saccharide, is recognized for its extreme bitterness and is frequently employed as an aversive agent in scientific research, particularly in studies of taste perception and conditioned taste aversion. This guide provides a comparative overview of experimental data and methodologies from various laboratories to offer researchers a comprehensive reference for designing and interpreting studies involving this compound-induced taste aversion.
Comparative Quantitative Data
| Study | Animal Model | This compound Compound | Concentration(s) | Key Quantitative Findings |
| Spector, D. et al. (2002) | Sprague-Dawley Rats | This compound Benzoate | Not specified | Rats demonstrated concentration-dependent avoidance responses in brief-access tests.[1][2] |
| St. John, S. J. et al. (2008) | Sprague-Dawley Rats | This compound Benzoate | 2.5 mM and 10 mM (Intragastric) | Intragastric infusion of 10 mM this compound conditioned a robust flavor aversion, while 2.5 mM did not.[3][4] Licking was suppressed within 6 minutes of intragastric infusion of 10 mM this compound.[3][4] |
| St. John, S. J. et al. (2008) | C57BL/6J Mice | This compound Benzoate | 12 mM (Intragastric, diluted to 6 mM by oral intake) | Mice acquired a robust aversion to a flavored solution paired with intragastric this compound infusions.[3][4] |
| June, H. L. et al. (1990) | Rats | This compound Saccharide | Not specified | This compound saccharide was found to be a weak aversive stimulus and did not reliably attenuate saccharin consumption.[5][6] |
| Davis, S. F. et al. (1987) | Albino Laboratory Rats | This compound Saccharide | Not specified | Rats consumed significantly greater amounts of this compound saccharide compared to quinine, suggesting quinine is perceived as more aversive to this species.[7] |
| Langley, W. M. (1987) | Grasshopper Mouse | This compound Benzoate | Not specified | This compound benzoate was found to cause aversion in this species.[7][8] |
Experimental Protocols
The methodologies employed to induce and measure this compound-induced taste aversion vary across laboratories. Understanding these protocols is crucial for the replication and comparison of findings.
This protocol, adapted from St. John et al. (2008), is designed to assess the post-oral aversive effects of this compound.
-
Subjects: Adult male Sprague-Dawley rats.
-
Apparatus: Standard testing cages equipped with lickometers. Intragastric (IG) catheters are surgically implanted.
-
Procedure:
-
Habituation: Rats are accustomed to the testing cages and the presentation of flavored solutions.
-
Conditioning: On conditioning days, the intake of a flavored solution (CS+) is paired with an intragastric infusion of this compound benzoate (e.g., 10 mM). On control days, a different flavored solution (CS-) is paired with an intragastric infusion of water.
-
Testing: A two-bottle preference test is conducted where rats are given access to both the CS+ and CS- solutions, and the volume of each consumed is recorded. Aversion is indicated by a lower preference for the CS+.
-
-
Data Analysis: Aversion is typically quantified as a preference ratio (Volume of CS+ consumed / Total volume consumed).
This method, described by Spector and colleagues (2002), assesses the ability of rats to discriminate between different tastants.
-
Subjects: Adult male Sprague-Dawley rats.
-
Apparatus: A computer-controlled gustometer that delivers small, precise volumes of taste stimuli to a drinking spout.
-
Procedure:
-
Training: Water-deprived rats are trained to lick a spout to receive a water reward.
-
Discrimination Task: Rats are presented with two different taste stimuli (e.g., this compound benzoate and quinine hydrochloride). Licking in response to one stimulus is reinforced (e.g., with water), while licking in response to the other is not. The concentrations of the stimuli are varied to ensure discrimination is based on taste quality and not intensity.
-
-
Data Analysis: The percentage of correct responses is calculated to determine if the animals can discriminate between the two tastants. Interestingly, this study found that rats could not discriminate between this compound and quinine.[1][2]
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in this compound taste aversion research, the following diagrams illustrate a typical experimental workflow and the underlying biological signaling pathway.
Caption: A generalized workflow for a conditioned taste aversion experiment.
Caption: The intracellular signaling cascade initiated by this compound in taste receptor cells.
References
- 1. Rats Fail to Discriminate Quinine from this compound: Implications for the Neural Coding of Bitter-Tasting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rats fail to discriminate quinine from this compound: implications for the neural coding of bitter-tasting compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intragastric infusion of this compound conditions flavor aversions and delays gastric emptying in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound saccharide as an aversive stimulus in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
Comparative analysis of denatonium's impact on various cell signaling pathways.
Denatonium, recognized as the most bitter-tasting compound, serves as a powerful tool for researchers exploring the intricacies of cell signaling. Its interaction with bitter taste receptors (T2Rs) triggers a cascade of intracellular events, offering a window into the complex communication networks that govern cellular function. This guide provides a comparative analysis of this compound's impact on various cell signaling pathways, supported by experimental data and detailed methodologies for the scientific community.
G-Protein Coupled Receptor (GPCR) Activation: The Primary Pathway
This compound primarily exerts its effects by activating T2Rs, a subclass of G-protein coupled receptors. This initiates a canonical signaling pathway involving the dissociation of the heterotrimeric G-protein, typically gustducin in taste cells, into its Gα and Gβγ subunits.
Key Downstream Events:
-
Phospholipase C (PLC) Activation: The liberated Gβγ subunits activate phospholipase Cβ2 (PLCβ2).
-
Second Messenger Generation: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][2] This initial release can be followed by an influx of extracellular Ca2+ through store-operated channels (SOCs).[3]
-
Cyclic Nucleotide Modulation: The Gα subunit, specifically α-gustducin, can stimulate phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP), resulting in a decrease in intracellular cAMP levels.[2][4]
Studies in various cell types, including human enteroendocrine NCI-H716 cells, have demonstrated that this compound triggers the activation of α-gustducin, enhances PLC activity, and reduces intracellular cAMP levels, ultimately leading to increased intracellular calcium concentrations.[2][5]
Comparative Impact on Key Signaling Molecules
The following table summarizes the quantitative effects of this compound on key signaling molecules across different cell types and experimental conditions.
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Mudpuppy Taste Cells | Intracellular Calcium ([Ca²⁺]i) | 5 mM | Increase in [Ca²⁺]i starting at the apical tip and spreading throughout the cell. | [6] |
| Human Enteroendocrine NCI-H716 Cells | Intracellular Calcium ([Ca²⁺]i) | Dose-dependent | Increased [Ca²⁺]i, suppressed by Gβγ inhibitor (gallein) and IP3 receptor antagonist (2APB). | [2] |
| Human Enteroendocrine NCI-H716 Cells | Intracellular cAMP | Time-dependent | Decreased intracellular cAMP levels. | [2] |
| Human Sinonasal Epithelial Cells | Short Circuit Current (Isc) | EC50 of 397 µM | Dose-dependent decrease in Isc. | [7] |
| Mouse Pancreatic Islets | Insulin Secretion | 0.5 - 1 mM | Augmented insulin secretion. | [8][9] |
| Mouse Pancreatic Islets | Apoptosis | 5 mM | Increased cellular apoptosis. | [8][9] |
| Airway Epithelial Cells | Cell Proliferation | Dose-dependent | Decreased cell proliferation. | [10] |
| Acute Myeloid Leukemia (AML) Cells | Intracellular Calcium ([Ca²⁺]i) | Not specified | Mobilized intracellular calcium. | [11] |
| Hematopoietic Stem/Progenitor Cells | Intracellular Calcium ([Ca²⁺]i) | Not specified | Increased calcium mobilization. | [12] |
Beyond the Canonical: Off-Target and G-Protein-Independent Pathways
While the GPCR pathway is the primary mechanism, research has revealed that this compound's influence extends to other signaling cascades, highlighting its potential for broader physiological effects.
G-Protein-Independent Signaling: Studies in mouse taste cells have identified a G-protein-independent response to this compound.[1] This pathway is not affected by G-protein inhibitors but is dependent on the release of Ca²⁺ from intracellular stores, suggesting a direct or alternative mechanism for activating calcium release.[1][13]
Mitochondrial Signaling and Apoptosis: In airway epithelial cells, this compound has been shown to induce apoptosis by damaging mitochondria.[10] This involves the swelling of mitochondria, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[10]
Extracellular Ca²⁺-Sensing Receptor (CASR) Modulation: this compound can also stimulate the extracellular Ca²⁺-sensing receptor (CASR), a promiscuous G-protein-coupled receptor.[14] It appears to act by sensitizing the receptor to its primary agonist, Ca²⁺, effectively shifting the dose-response curve to lower concentrations.[14]
Ion Channel Regulation: In tracheal brush cells, this compound-induced signaling leads to the modulation of ion channels, including the inhibition of the epithelial sodium channel (ENaC) and the cystic fibrosis transmembrane conductance regulator (CFTR).[4] This effect is mediated by both Ca²⁺-dependent and cAMP-dependent pathways.[4]
Experimental Protocols
Calcium Imaging with Fura-2 AM
This protocol is widely used to measure changes in intracellular calcium concentration in response to this compound.
-
Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Dilute the acetoxymethyl (AM) ester form of the calcium indicator dye Fura-2 (e.g., Fura-2 AM) in the loading buffer to a final concentration of 2-5 µM.
-
-
Dye Loading:
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with the loading buffer two to three times to remove extracellular dye.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio before stimulation.
-
-
Stimulation and Data Acquisition:
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Continuously record the fluorescence images at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation, following calibration with solutions of known calcium concentrations.
-
Western Blotting for Protein Phosphorylation
This technique can be used to assess the activation of specific signaling proteins downstream of this compound stimulation.
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound for various time points or at different concentrations.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
This comparative guide underscores the multifaceted nature of this compound's interaction with cellular signaling pathways. While its role as a T2R agonist is well-established, its ability to engage in G-protein-independent signaling and modulate other receptors and organelles highlights its utility as a versatile probe for dissecting cellular communication. The provided data and protocols offer a foundation for researchers to further explore the intricate and far-reaching consequences of bitter taste receptor activation.
References
- 1. G-protein-dependent and -independent pathways in this compound signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces secretion of glucagon-like peptide-1 through activation of bitter taste receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taste receptor cell responses to the bitter stimulus this compound involve Ca2+ influx via store-operated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a bitter substance, this compound benzoate, on pancreatic hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound inhibits growth and induces apoptosis of airway epithelial cells through mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as a Bitter Taste Receptor Agonist Modifies Transcriptomic Profile and Functions of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. G-Protein-Dependent and -Independent Pathways in this compound Signal Transduction [jstage.jst.go.jp]
- 14. Stimulation of the extracellular Ca²⁺-sensing receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Denatonium: A Guide for Laboratory Professionals
Denatonium, most commonly available as this compound benzoate, is renowned as the most bitter chemical compound known. Its intense bitterness lends it to a wide range of applications, primarily as an aversive agent in products like antifreeze, pesticides, and rubbing alcohol to prevent accidental ingestion. For researchers, scientists, and drug development professionals, understanding the proper handling and disposal of this compound is paramount to ensuring laboratory safety and environmental protection.
Hazard Profile of this compound
While not classified as a persistent, bioaccumulative, or toxic (PBT) substance, this compound benzoate does present several hazards that necessitate careful handling.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Key Hazard Information:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1][3] |
| Causes skin irritation | Skin Irritation (Category 2)[1][3] |
| Causes serious eye irritation | Eye Irritation (Category 2)[1][3] |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3)[1][3] |
Personal Protective Equipment (PPE) for Handling this compound Waste
When managing this compound waste, appropriate personal protective equipment is crucial to mitigate exposure risks.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166, or other appropriate government standards like NIOSH, should be worn.[3]
-
Skin Protection: Handle with impervious gloves.[3][4] It is important to inspect gloves prior to use and utilize a proper glove removal technique to avoid skin contact.[3] Protective clothing is also recommended when there is a risk of exposure.[4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH or European Standard EN 149 approved full or half-face piece respirator should be worn.[5]
Spill Management Protocols
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
For Solid (Powder) Spills:
-
Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.[3]
-
Containment: Prevent the powder from spreading or becoming airborne.[4][5][6] Use dry clean-up procedures and avoid generating dust.[4] Do not use air hoses for cleaning.[4]
-
Clean-up: Carefully sweep or vacuum up the spilled material.[4] Consider using an explosion-proof vacuum designed for this purpose.[4]
-
Collection: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[4]
For Liquid (Solution) Spills:
-
Containment: Contain the spill to prevent it from entering drains or waterways.[1][3][4]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or universal binding agents.[1][7][8]
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3][7][8]
-
Decontamination: Clean the spill area with water and collect the contaminated water for disposal.[1]
Proper Disposal Procedures
The primary principle for this compound disposal is to prevent its entry into sewer systems and waterways.[1][4]
Recommended Disposal Methods:
-
Licensed Disposal Company: The most recommended method is to offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[3][9]
-
Incineration: In some cases, this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Incineration in an authorized facility is a suggested disposal method.[5][6]
Disposal of Contaminated Packaging:
-
Contaminated packaging should be handled in the same manner as the substance itself.[1]
-
Containers must be completely emptied before disposal.[1]
-
Properly cleaned containers may be recycled.[1]
-
Packaging that cannot be properly cleaned must be disposed of as hazardous waste.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. discofinechem.com [discofinechem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aversiontech.com [aversiontech.com]
- 6. aversiontech.com [aversiontech.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. international.skcinc.com [international.skcinc.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Denatonium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Denatonium, a substance known for its intensely bitter taste and use as a denaturant. Adherence to these procedural, step-by-step guidelines will help mitigate risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to prevent exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] The quality of the protective gloves resistant to chemicals must be chosen based on the specific workplace concentration and quantity of hazardous substances.[2] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] This includes a lab coat, and for larger spills, a full protection suit may be necessary.[2] Contaminated clothing should be removed and washed before reuse.[2][3] |
| Respiratory Protection | For small-scale laboratory use, a dust mask or respirator may be sufficient if ventilation is inadequate.[3] For large-scale use or in emergencies, a self-contained breathing apparatus (SCBA) is recommended.[2][4] A particle filter of type P2 is a recommended filter type.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. Follow this step-by-step operational plan for all procedures involving this substance.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[4][5]
-
Before handling, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.
-
Have a spill kit readily available. The kit should contain absorbent materials, a sealable container for waste, and appropriate cleaning agents.
2. Handling:
-
Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled or stored.[3][5]
-
Wash your hands thoroughly with soap and water after handling and before breaks.[4][5]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[4][5]
-
Store away from incompatible materials, such as oxidizing agents.[1][3][6]
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[3][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, get medical advice/attention.[3] Remove and wash contaminated clothing before reuse.[3] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor/physician.[1] |
| Ingestion | Rinse mouth with water.[1][3] Do NOT induce vomiting.[3] Call a poison center or doctor/physician if you feel unwell.[1] |
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[5]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.
Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[4]
-
Do not dispose of the substance down the drain or into the environment.[4]
-
Any unused product and contaminated packaging should be placed in labeled containers for waste collection and submitted for disposal to a specialized company authorized for waste removal.[4]
Logical Workflow for Safe Handling of this compound
Caption: This diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
